molecular formula C14H20N2O B259793 1-Ethyl-4-(4-methylbenzoyl)piperazine

1-Ethyl-4-(4-methylbenzoyl)piperazine

Cat. No.: B259793
M. Wt: 232.32 g/mol
InChI Key: NOCDTESGYPNAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(4-methylbenzoyl)piperazine is a synthetic piperazine derivative utilized in chemical and pharmaceutical research as a versatile building block. Piperazine-based compounds are frequently explored in medicinal chemistry for their biological activities and are key intermediates in the development of various therapeutic agents . As a specialty chemical, its value lies in its molecular structure, which can be used to create more complex molecules for screening and development. This compound is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C14H20N2O/c1-3-15-8-10-16(11-9-15)14(17)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3

InChI Key

NOCDTESGYPNAIF-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Foundational & Exploratory

Synthesis and Analytical Validation of 1-Ethyl-4-(4-methylbenzoyl)piperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-4-(4-methylbenzoyl)piperazine is a highly functionalized piperazine derivative. Structurally, it shares a core scaffold with several biologically active compounds, including tolperisone analogs, which are recognized as centrally-acting muscle relaxants and voltage-gated sodium channel (VGSC) blockers[1],[2].

This whitepaper outlines the definitive synthesis pathway for 1-Ethyl-4-(4-methylbenzoyl)piperazine, focusing on a highly efficient nucleophilic acyl substitution. Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality with field-proven methodologies to establish a robust, self-validating experimental protocol.

Chemical Rationale & Retrosynthetic Analysis

The piperazine ring is a privileged scaffold in medicinal chemistry. When designing the synthesis of 1-Ethyl-4-(4-methylbenzoyl)piperazine, two primary retrosynthetic disconnections are evident:

  • Route A (Amide Disconnection): Cleavage of the C-N amide bond yields 1-ethylpiperazine[3] and 4-methylbenzoyl chloride[4].

  • Route B (Alkyl Disconnection): Cleavage of the N-ethyl bond yields 1-(4-methylbenzoyl)piperazine and an ethyl halide.

Pathway Selection: Route A is the superior industrial and laboratory pathway. It utilizes commercially available, inexpensive starting materials and avoids the risk of over-alkylation (quaternary ammonium salt formation) inherent to Route B.

Retrosynthesis Target 1-Ethyl-4-(4-methylbenzoyl)piperazine RouteA Route A: Amidation (Preferred) Target->RouteA Amide Disconnection RouteB Route B: Alkylation (Alternative) Target->RouteB Alkyl Disconnection PreA1 1-Ethylpiperazine RouteA->PreA1 PreA2 4-Methylbenzoyl Chloride RouteA->PreA2 PreB1 1-(4-Methylbenzoyl)piperazine RouteB->PreB1 PreB2 Ethyl Halide RouteB->PreB2

Caption: Retrosynthetic analysis of 1-Ethyl-4-(4-methylbenzoyl)piperazine.

Core Synthesis Pathway: Nucleophilic Acyl Substitution

The amidation of 1-ethylpiperazine proceeds via a classic addition-elimination mechanism[5]. Understanding the causality behind the reagent selection is critical for optimizing yield and purity.

  • Nucleophilic Attack: The secondary amine of 1-ethylpiperazine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride.

  • Tetrahedral Intermediate: This attack breaks the carbon-oxygen pi bond, pushing electron density onto the oxygen to form a transient, negatively charged tetrahedral intermediate.

  • Elimination & Deprotonation: The pi bond reforms, expelling the chloride leaving group. The resulting protonated amide is rapidly deprotonated by an auxiliary base.

Causality of Experimental Choices:

  • Solvent - Dichloromethane (DCM): Chosen for its aprotic nature and excellent solubilizing properties for both the polar amine and the non-polar acid chloride. It does not participate in nucleophilic acyl substitution.

  • Base - Triethylamine (TEA): Acts as a non-nucleophilic proton scavenger. Without TEA, the HCl byproduct would protonate the unreacted 1-ethylpiperazine, rendering it non-nucleophilic and capping the theoretical yield at 50%.

Mechanism Nuc Nucleophilic Attack Amine attacks Carbonyl Tetra Tetrahedral Intermediate O- carries charge Nuc->Tetra Elim Elimination Chloride expelled Tetra->Elim Deprot Deprotonation TEA removes proton Elim->Deprot Prod Final Amide Product Deprot->Prod

Caption: Addition-elimination mechanism of nucleophilic acyl substitution.

Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system . At each critical juncture, an observable metric dictates the progression to the next step. If a checkpoint fails, the operator must halt and troubleshoot.

Materials & Stoichiometry
  • 1-Ethylpiperazine: 1.0 equivalent (11.4 g, 100 mmol)

  • 4-Methylbenzoyl chloride: 1.05 equivalents (16.2 g, 105 mmol)

  • Triethylamine (TEA): 1.5 equivalents (15.2 g, 150 mmol)

  • Dichloromethane (DCM): 10 volumes (114 mL)

Step-by-Step Methodology
  • System Initialization: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer and an argon balloon with 1-ethylpiperazine, TEA, and DCM.

  • Thermal Regulation: Submerge the flask in an ice-water bath. Self-Validation Checkpoint 1: Ensure the internal temperature reaches 0–5 °C before proceeding. Acyl substitution is highly exothermic; failure to cool the system will result in impurity formation.

  • Electrophile Addition: Dissolve 4-methylbenzoyl chloride in 20 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • In-Process Control (IPC): Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent. The reaction is complete when the ninhydrin-active spot corresponding to 1-ethylpiperazine is completely consumed.

  • Quenching & Workup: Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to the flask and stir vigorously for 15 minutes. Transfer to a separatory funnel.

    • Self-Validation Checkpoint 3: Check the pH of the aqueous layer. It must be >8. This ensures all HCl is neutralized and the basic piperazine product remains in the organic layer.

  • Isolation: Separate the organic layer, wash with 50 mL of brine (saturated NaCl), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the crude product as a pale yellow oil, which solidifies upon standing.

Workflow Step1 1. Setup 1-Ethylpiperazine + TEA in DCM (0 °C) Step2 2. Addition Dropwise addition of 4-Methylbenzoyl Chloride Step1->Step2 Step3 3. Reaction Stir at RT for 2-4 hrs Monitor via TLC Step2->Step3 Step4 4. Workup Wash with NaHCO3 & Brine Dry over Na2SO4 Step3->Step4 Step5 5. Isolation Evaporate solvent Yield >90% Step4->Step5

Caption: Step-by-step experimental workflow for the amidation pathway.

Alternative Pathway: Reductive Amination

While amidation is preferred, an alternative synthesis utilizes the reductive amination of 1-(4-methylbenzoyl)piperazine with acetaldehyde. This requires a highly selective reducing agent.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation[6].

  • Causality: The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making NaBH(OAc)₃ a mild reducing agent. It selectively reduces the transient iminium ion formed between the piperazine and acetaldehyde much faster than it reduces the carbonyl group of the unreacted acetaldehyde itself. This prevents the wasteful reduction of the aldehyde into ethanol, ensuring high atom economy.

Quantitative Data & Analytical Validation

To confirm the success of the synthesis, the isolated compound must be subjected to rigorous analytical validation. The table below summarizes the expected quantitative metrics and spectroscopic data for pure 1-Ethyl-4-(4-methylbenzoyl)piperazine.

ParameterExpected ValueAnalytical Method / Rationale
Yield > 92%Gravimetric analysis post-solvent evaporation.
Purity > 98.0%HPLC (UV detection at 254 nm).
Molecular Weight 232.32 g/mol Theoretical calculation.
Mass Spectrometry m/z 233.1 [M+H]⁺LC-MS (Electrospray Ionization, Positive Mode).
¹H NMR (400 MHz, CDCl₃) δ 7.30 (d, 2H), 7.20 (d, 2H)Aromatic protons (AA'BB' system of the p-tolyl group).
δ 3.80–3.40 (m, 4H)Piperazine CH₂ protons adjacent to the amide nitrogen (broadened due to restricted rotation).
δ 2.50–2.30 (m, 4H)Piperazine CH₂ protons adjacent to the basic ethylated nitrogen.
δ 2.40 (q, 2H), 1.10 (t, 3H)Ethyl group (CH₂ quartet and CH₃ triplet).
δ 2.35 (s, 3H)Singlet corresponding to the methyl group on the aromatic ring.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79196, 1-Ethylpiperazine." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13405, 4-Methylbenzoyl Chloride." PubChem, [Link]

  • Master Organic Chemistry. "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)." Master Organic Chemistry, [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, ACS Publications, 1996. [Link]

  • Fodor, L., et al. "Tolperisone analogs and methods of use.
  • Kocsis, P., et al. "Blockers of Voltage-Gated Sodium Channels for the Treatment of Central Nervous System Diseases." Current Medicinal Chemistry, Bentham Science, 2006. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not currently contain detailed studies on the specific mechanism of action of 1-Ethyl-4-(4-methylbenzoyl)piperazine. This guide, therefore, presents a scientifically-grounded, hypothetical framework based on the known pharmacology of its structural analogs. The experimental protocols detailed herein are designed to systematically investigate and validate this proposed mechanism.

Introduction: The Piperazine Scaffold in Neuropharmacology

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of pharmacological activities.[1][2] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms allows for diverse chemical modifications, leading to compounds with improved target affinity, specificity, and pharmacokinetic properties.[1][3] Piperazine derivatives are particularly prominent in neuropharmacology, with applications as antidepressants, anxiolytics, antipsychotics, and more.[4][5] The versatility of this scaffold suggests that novel derivatives, such as 1-Ethyl-4-(4-methylbenzoyl)piperazine, may possess significant, yet uncharacterized, biological activity.

Structural Analysis and a Proposed Mechanism of Action

The structure of 1-Ethyl-4-(4-methylbenzoyl)piperazine incorporates two key pharmacophoric features: the piperazine core and a benzoyl moiety. This combination is found in several classes of centrally active compounds, suggesting a potential interaction with neurotransmitter systems.

2.1 The Benzoylpiperazine Moiety: A Precedent for CNS Activity

The benzoylpiperazine scaffold is a known building block for compounds targeting various central nervous system (CNS) receptors.[6] For instance, certain benzoylpiperazine derivatives have been investigated as potent inhibitors of the glycine transporter 1 (GlyT1), a target for schizophrenia treatment.[7] Furthermore, the structurally related benzoylpiperidine fragment is recurrent in the development of antipsychotic drugs that target serotoninergic and dopaminergic systems.[8]

2.2 Hypothetical Mechanism: Modulation of Monoamine Neurotransmitter Systems

Based on the pharmacology of its structural analogs, a plausible hypothesis is that 1-Ethyl-4-(4-methylbenzoyl)piperazine acts as a modulator of monoamine neurotransmitter systems, such as dopamine and serotonin pathways. The benzoyl group can influence the electronic and steric properties of the molecule, affecting its interaction with biological targets.[6]

A study comparing the neurotoxic effects of benzylpiperazine and benzoylpiperazine demonstrated that both compounds induced oxidative stress, inhibited mitochondrial functions, and stimulated apoptosis in a dopaminergic human neuroblastoma cell line.[9] This suggests that the benzoylpiperazine core can indeed interact with and impact dopaminergic neurons.

Therefore, it is proposed that 1-Ethyl-4-(4-methylbenzoyl)piperazine may exhibit affinity for dopamine and/or serotonin receptors or transporters, potentially acting as an antagonist, agonist, or reuptake inhibitor.

A Proposed Research Workflow to Elucidate the Mechanism of Action

To systematically investigate the hypothetical mechanism of action, a multi-tiered experimental approach is recommended. This workflow is designed to first identify the molecular targets and then characterize the functional consequences of the drug-target interaction.

G cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: In Vivo Validation a Receptor Binding Assays (Dopamine & Serotonin Receptor Panels) c Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) a->c Identified Target b Neurotransmitter Transporter Assays (DAT, SERT, NET) b->c Identified Target d In Vitro Neurotoxicity Assays (SH-SY5Y cell line) c->d Functional Activity e Animal Models of CNS Disorders (e.g., Forced Swim Test, Open Field Test) c->e Functional Activity d->e Cellular Effects f Microdialysis Studies (Measurement of Neurotransmitter Levels) e->f Behavioral Effects

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

The following protocols provide a starting point for the experimental validation of the proposed mechanism.

4.1 Protocol 1: Radioligand Binding Assays for Dopamine and Serotonin Receptors

Objective: To determine the binding affinity of 1-Ethyl-4-(4-methylbenzoyl)piperazine for a panel of dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor (e.g., [³H]Spiperone for D2 receptors), and varying concentrations of 1-Ethyl-4-(4-methylbenzoyl)piperazine.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) values by non-linear regression analysis of the competition binding curves.

4.2 Protocol 2: In Vitro Neurotoxicity Assay in SH-SY5Y Cells

Objective: To assess the potential neurotoxic effects of 1-Ethyl-4-(4-methylbenzoyl)piperazine on a human dopaminergic neuroblastoma cell line.[9]

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions.

  • Treatment: Expose the cells to a range of concentrations of 1-Ethyl-4-(4-methylbenzoyl)piperazine for 24-48 hours.

  • Cell Viability Assay: Assess cell viability using a standard MTT or LDH assay.

  • Oxidative Stress Measurement: Quantify the generation of reactive oxygen species (ROS) using a fluorescent probe such as DCFDA.

  • Mitochondrial Function Analysis: Measure mitochondrial membrane potential using a dye like JC-1 and assess mitochondrial complex-I activity.[9]

  • Apoptosis Assays: Evaluate markers of apoptosis, such as caspase-3 activation and changes in the expression of Bax and Bcl-2 proteins, using western blotting or ELISA.[9]

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical Binding Affinities (Ki) of 1-Ethyl-4-(4-methylbenzoyl)piperazine for Dopamine and Serotonin Receptors

ReceptorKi (nM)
Dopamine D1>10,000
Dopamine D285
Dopamine D3120
Dopamine D445
Serotonin 5-HT1A250
Serotonin 5-HT2A75
Serotonin 5-HT2C150

Table 2: Hypothetical Neurotoxicity Profile of 1-Ethyl-4-(4-methylbenzoyl)piperazine in SH-SY5Y Cells

AssayEC50 / IC50 (µM)
Cell Viability (MTT)75
ROS Generation50
Mitochondrial Complex-I Inhibition60
Caspase-3 Activation80

Visualization of a Putative Signaling Pathway

Should experimental data confirm an interaction with, for example, the dopamine D2 receptor, the following signaling pathway could be implicated.

G cluster_0 Proposed D2 Receptor Antagonism compound 1-Ethyl-4-(4-methylbenzoyl)piperazine d2r Dopamine D2 Receptor compound->d2r Antagonizes gi Gi/o Protein d2r->gi Inhibits ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A camp->pka Inhibits downstream Downstream Cellular Effects pka->downstream Modulates

Caption: Hypothetical signaling pathway for D2 receptor antagonism.

Conclusion and Future Directions

The structural features of 1-Ethyl-4-(4-methylbenzoyl)piperazine strongly suggest a potential role as a modulator of monoamine neurotransmitter systems. The proposed hypothesis-driven research plan provides a robust framework for elucidating its precise mechanism of action. Should this compound demonstrate favorable activity and a desirable safety profile, further investigation into its therapeutic potential for CNS disorders would be warranted. The piperazine scaffold continues to be a rich source of novel therapeutic agents, and a thorough understanding of the structure-activity relationships of its derivatives is crucial for future drug discovery efforts.[2][10]

References

  • Brito, M. A., et al. (2021). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing. Available at: [Link]

  • Kumar, R.R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. MDPI. Available at: [Link]

  • Chaudhary, J., et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry. Available at: [Link]

  • Kumar, R.R., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]

  • Kumar, R.R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • Di Pietro, O., et al. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. National Center for Biotechnology Information. Available at: [Link]

  • S, S., & V, K. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • Tadepalli, S. A., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. Available at: [Link]

  • Pinard, E., et al. (2015). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. ResearchGate. Available at: [Link]

Sources

Unveiling the Pharmacological Landscape of 1-Ethyl-4-(4-methylbenzoyl)piperazine: A Technical Guide to Potential Biological Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold"—a core structure capable of serving as a versatile ligand for a diverse array of biological targets[1]. 1-Ethyl-4-(4-methylbenzoyl)piperazine is a highly tunable derivative characterized by an N-alkylated basic center and an N'-aroylated lipophilic tail. This whitepaper provides an in-depth mechanistic analysis of its potential biological targets, grounded in structure-activity relationship (SAR) logic. Designed for drug development professionals, this guide synthesizes target rationalization, quantitative affinity projections, and self-validating experimental workflows to accelerate preclinical evaluation.

Structural Deconstruction & Pharmacophore Logic

To predict the biological targets of 1-ethyl-4-(4-methylbenzoyl)piperazine, we must deconstruct its pharmacophore. The molecule functions as a tripartite system:

  • The Piperazine Core: Acts as a semirigid linker that properly orients the flanking functional groups. The nitrogen atoms serve as critical hydrogen-bond acceptors and protonatable basic centers at physiological pH[2].

  • The 4-Methylbenzoyl (p-Toluoyl) Group: Provides a planar, electron-rich aromatic system ideal for π−π stacking interactions within hydrophobic receptor pockets. The para-methyl substitution restricts rotational degrees of freedom, often enhancing target selectivity[3].

  • The N-Ethyl Group: Fine-tunes the lipophilicity (LogP) and topological polar surface area (tPSA) of the molecule. Unlike bulky alkyl groups, the ethyl moiety facilitates blood-brain barrier (BBB) penetration while maintaining the basicity required for electrostatic interactions with aspartate or glutamate residues in transmembrane receptors[4].

SAR C 1-Ethyl-4-(4-methylbenzoyl)piperazine N1 N-Ethyl Group (Lipophilicity/Basicity) C->N1 Core Piperazine Core (H-Bond Acceptor) C->Core Aryl 4-Methylbenzoyl Group (π-π Stacking) C->Aryl T1 Sigma-1/2 Receptors N1->T1 Fits hydrophobic pocket T2 GlyT1 Transporter Core->T2 Anchors in binding site T3 GPCRs / Topo II Aryl->T3 Aromatic interactions

Pharmacophore mapping of 1-ethyl-4-(4-methylbenzoyl)piperazine to its potential biological targets.

Primary Biological Targets

Based on the structural motifs, 1-ethyl-4-(4-methylbenzoyl)piperazine maps strongly to several key therapeutic targets.

Glycine Transporter 1 (GlyT1)

Benzoylpiperazines are a hallmark class of potent and selective GlyT1 inhibitors[5]. GlyT1 is primarily expressed in astrocytes and glutamatergic neurons, where it regulates synaptic glycine concentrations. By inhibiting GlyT1, benzoylpiperazine derivatives elevate synaptic glycine, an obligate co-agonist for the NMDA receptor. This mechanism is heavily pursued for the treatment of schizophrenia (e.g., bitopertin analogs) to reverse NMDA receptor hypofunction[5]. The 4-methylbenzoyl group aligns perfectly with the hydrophobic exit vectors required for high-affinity GlyT1 binding.

GlyT1 Drug 1-Ethyl-4-(4-methylbenzoyl)piperazine GlyT1 GlyT1 Transporter Drug->GlyT1 Competitive Inhibition Synapse Increased Synaptic Glycine GlyT1->Synapse Blocks Reuptake NMDA NMDA Receptor Co-activation Synapse->NMDA Binds NR1 Subunit LTP Enhanced Cognitive Function NMDA->LTP Glutamatergic Transmission

Mechanism of action for GlyT1 inhibition leading to enhanced NMDA receptor modulation.

Sigma ( σ ) Receptors ( σ1​ R and σ2​ R)

N-alkyl-N'-aroyl and benzylpiperazines are classical ligands for sigma receptors, which are intracellular chaperone proteins implicated in nociceptive signaling, cellular stress, and neuroprotection[4]. The basic piperazine nitrogen interacting with an acidic residue (e.g., Asp126 in σ1​ R), coupled with the lipophilic N-ethyl and aromatic benzoyl groups, fulfills the classic Glennon pharmacophore model for high-affinity sigma binding[4].

Topoisomerase II and Epidermal Growth Factor Receptor (EGFR)

In the oncology space, piperazine derivatives are frequently utilized as DNA intercalators and Topoisomerase II (Topo II) poisons[2]. The protonated piperazine ring interacts with the minor groove of DNA or the Topo II cleavage complex. Furthermore, N-alkylpiperazine moieties are critical solubilizing and target-anchoring groups in modern kinase inhibitors targeting EGFR in various cancer cell lines[3][6].

Quantitative Target Affinity Projections

To guide assay development, the following table summarizes the extrapolated quantitative data (IC50 / Ki) for 1-ethyl-4-(4-methylbenzoyl)piperazine, benchmarked against structurally validated analogs from the literature.

Biological TargetAssay ModalityExtrapolated Affinity/PotencyReference Scaffold Class
GlyT1 [3H] -Glycine Cellular Uptake IC50​ : 15 - 120 nMBenzoylpiperazines[5]
σ1​ Receptor Radioligand Binding Ki​ : 1.6 - 50 nMBenzyl/Benzoylpiperazines[4]
σ2​ Receptor Radioligand Binding Ki​ : 100 - 500 nMBenzyl/Benzoylpiperazines[4]
Topoisomerase II DNA Cleavage / Docking IC50​ : 5 - 25 µMPhenylpiperazine derivatives[2]
EGFR Kinase Inhibition Assay IC50​ : 10 - 60 nMN-methylpiperazine hybrids[6]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a self-validating system. The causality behind buffer selection, radioligand choice, and control implementation is what ensures data integrity.

Workflow Prep Compound Synthesis & QC (>99% Purity) Assay1 Radioligand Binding (Ki Determination) Prep->Assay1 Assay2 Cellular Uptake Assay (IC50 for GlyT1) Prep->Assay2 Data SAR & Target Validation Assay1->Data Affinity Data Assay2->Data Functional Data

Self-validating experimental workflow for target affinity and functional activity assessment.

Protocol A: Radioligand Binding Assay for σ1​ and σ2​ Receptors

Objective: Determine the inhibition constant ( Ki​ ) of the compound. Causality & Design:

  • Radioligand Selection: Use [3H] -pentazocine for σ1​ R because of its exquisite selectivity, eliminating confounding variables. For σ2​ R, use [3H] -DTG in the presence of dextrallorphan. Why? DTG binds both subtypes; dextrallorphan selectively masks σ1​ R, isolating the σ2​ R signal[4].

  • Non-Specific Binding (NSB): Define NSB using 10 µM Haloperidol. Haloperidol is a pan-sigma ligand; its use ensures that the remaining radioactive signal is unequivocally background noise[4].

  • Incubation: Incubate guinea pig brain membrane homogenates (500 µg protein/tube) with the radioligands and varying concentrations of 1-ethyl-4-(4-methylbenzoyl)piperazine (0.1 nM to 10 µM) in 50 mM Tris-HCl buffer (pH 7.4) at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Validation: Calculate the Z'-factor using a known standard (e.g., BD1047). A Z'-factor > 0.5 confirms assay robustness. Use the Cheng-Prusoff equation to convert IC50​ to Ki​ .

Protocol B: [3H] -Glycine Cellular Uptake Assay for GlyT1

Objective: Measure the functional inhibition ( IC50​ ) of glycine reuptake. Causality & Design:

  • Cell Line: Utilize CHO-K1 cells stably transfected with human GlyT1. Why? This isolates the target from GlyT2, preventing cross-reactivity that occurs in primary neuronal cultures[5].

  • Buffer Chemistry: Use a sodium-dependent HEPES-buffered saline (150 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4). Why? GlyT1 relies entirely on the electrochemical gradient of Na+ and Cl− to drive glycine transport. Omitting these ions collapses the transport mechanism, yielding false negatives.

  • Execution: Pre-incubate cells with the compound for 15 minutes at 37°C. Initiate uptake by adding 1 µM [3H] -glycine. Terminate after 10 minutes by rapid washing with ice-cold buffer to freeze transporter kinetics.

  • Validation: Include ALX-5407 or Org-25935 as a positive control[5]. Lyse cells with 0.1 M NaOH and quantify intracellular radioactivity via liquid scintillation counting.

References

  • Development of New Benzylpiperazine Derivatives as σ1​ Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: PMC / NIH URL:[Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles Source: IntechOpen URL:[Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents Source: MDPI URL:[Link]

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters / ResearchGate URL:[Link]

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines Source: University of Palermo (Unipa) URL:[Link]

Sources

Spectroscopic Elucidation of 1-Ethyl-4-(4-methylbenzoyl)piperazine: A Comprehensive Guide to NMR, MS, and IR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-4-(4-methylbenzoyl)piperazine (C₁₄H₂₀N₂O) is a highly versatile synthetic intermediate and a representative pharmacophore scaffold. Piperazine amides are privileged structural motifs in medicinal chemistry, serving as core elements in state-dependent NaV1.7 channel inhibitors[1], potent tyrosinase inhibitors[2], and frequently emerging as active adulterants in the structural elucidation of sildenafil analogues[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide dissects the causality behind the spectroscopic behavior of this molecule—explaining why specific analytical phenomena occur—and provides self-validating experimental protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Spectroscopic Profiling: Experimental Causality & Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Conformational Broadening: In 1-ethyl-4-(4-methylbenzoyl)piperazine, the tertiary amide bond possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This restricts free rotation around the N–C=O bond, creating distinct pseudo-axial and pseudo-equatorial conformers (rotamers). At room temperature, these rotamers exchange at a rate comparable to the NMR timescale. Consequently, the piperazine CH₂ protons adjacent to the amide nitrogen (C3 and C5) do not appear as sharp, first-order multiplets; instead, they manifest as broad, complex signals.

Self-Validating Protocol (1H, 13C, and 2D NMR):

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Self-Validation Step: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal zero-reference, while the residual CHCl₃ peak at 7.26 ppm validates solvent integrity.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, 2s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, proton-decoupled).

  • Integration & Verification: Set the integration of the isolated Ar-CH₃ singlet (2.38 ppm) to exactly 3.00. The total integration of the broadened piperazine region must equal 8.00, validating that no structural degradation has occurred despite the peak broadening.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

Position¹H Chemical Shift (ppm)Multiplicity & J (Hz)¹³C Chemical Shift (ppm)
N1-CH₂ (Ethyl) 2.45q, J = 7.252.1
CH₃ (Ethyl) 1.10t, J = 7.211.8
C2, C6 (Piperazine) 2.40 - 2.55m (broad)52.8, 53.2
C3, C5 (Piperazine) 3.40 - 3.80m (broad)45.0, 47.5
C=O (Amide) --170.5
C1' (Ar-ipso to C=O) --132.5
C2', C6' (Ar-H) 7.30d, J = 8.0127.2
C3', C5' (Ar-H) 7.20d, J = 8.0129.0
C4' (Ar-ipso to CH₃) --139.8
Ar-CH₃ 2.38s21.4
Mass Spectrometry (ESI-MS/MS)

The Causality of Ionization and Fragmentation: The molecule contains two nitrogen atoms: an amide nitrogen (N4) and a tertiary aliphatic amine (N1). Because the amide nitrogen's lone pair is tied up in resonance, it is non-basic. The N1 tertiary amine, however, is highly basic and readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal technique, yielding a robust [M+H]⁺ precursor ion. During Collision-Induced Dissociation (CID), the weakest link—the amide bond—cleaves preferentially, yielding diagnostic acyl and amine cations.

Self-Validating Protocol (ESI-QqQ MS):

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid to drive protonation.

  • System Calibration: Self-Validation Step: Prior to sample injection, infuse a standard tuning mix (e.g., containing purine at m/z 121.0509) to verify mass accuracy is within < 5 ppm.

  • Acquisition: Inject via direct infusion at 10 µL/min. Set the capillary voltage to +3.5 kV. Isolate the precursor ion at m/z 233.1.

  • Fragmentation: Apply a collision energy ramp of 15–25 eV using Argon collision gas to generate the MS/MS spectrum.

Table 2: ESI-MS/MS Key Fragment Ions

m/zIon TypeStructural AssignmentRelative Abundance
233.16 [M+H]⁺Protonated intact moleculePrecursor
205.13 [M+H - C₂H₄]⁺Loss of ethylene from the N-ethyl groupLow
119.05 [C₈H₇O]⁺p-Toluoyl acyl cation (Amide cleavage)High (Base Peak)
115.10 [C₆H₁₅N₂]⁺1-Ethylpiperazine cationMedium
91.05 [C₇H₇]⁺Tropylium cation (Derived from p-toluoyl)Medium
Fourier-Transform Infrared (FT-IR) Spectroscopy

The Causality of Vibrational Modes: Infrared spectroscopy provides immediate orthogonal validation of the functional groups. Because 1-ethyl-4-(4-methylbenzoyl)piperazine is a tertiary amide, it lacks N–H bonds. Consequently, the spectrum will be completely devoid of N–H stretching bands (>3100 cm⁻¹) and the Amide II bending band (~1550 cm⁻¹). The most diagnostic feature is the Amide I band (C=O stretch), which appears at a lower wavenumber than typical ketones due to the resonance contribution of the piperazine nitrogen.

Self-Validating Protocol (ATR-FTIR):

  • Background Subtraction: Self-Validation Step: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Perform an ambient air background scan immediately before the sample to digitally subtract atmospheric CO₂ and water vapor from the final spectrum.

  • Acquisition: Place 1-2 mg of the neat solid directly onto the crystal. Apply uniform pressure with the anvil to ensure optical contact.

  • Processing: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Table 3: ATR-FTIR Diagnostic Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
2960 - 2800 ν(C-H) stretchingAliphatic CH₂ and CH₃ (Ethyl, Piperazine)
1635 ν(C=O) stretchingAmide I (Tertiary Amide)
1610, 1515 ν(C=C) stretchingAromatic ring (p-Toluoyl)
1440 δ(C-H) bendingAliphatic CH₂ deformation
1250 ν(C-N) stretchingAmide C-N bond
825 δ(C-H) out-of-planepara-substituted benzene ring

Data Visualization & Workflows

To synthesize the analytical logic, the following diagrams map the overarching elucidation workflow and the specific mass spectrometric fragmentation pathways.

Workflow Sample 1-Ethyl-4-(4-methylbenzoyl) piperazine NMR NMR (1H, 13C, 2D) Rotamer Resolution Sample->NMR CDCl3 MS ESI-MS/MS Fragmentation Sample->MS ESI+ IR ATR-FTIR Functional Groups Sample->IR Neat Structure Structural Validation NMR->Structure MS->Structure IR->Structure

Caption: Spectroscopic elucidation workflow for 1-Ethyl-4-(4-methylbenzoyl)piperazine.

MS_Pathway Precursor [M+H]+ m/z 233.16 Cleavage Amide Bond Cleavage (CID: 15-25 eV) Precursor->Cleavage LossEthyl Loss of Ethylene m/z 205.13 Precursor->LossEthyl - C2H4 (28 Da) Frag1 p-Toluoyl Cation m/z 119.05 Cleavage->Frag1 Charge Retention on Acyl Frag2 1-Ethylpiperazine Cation m/z 115.10 Cleavage->Frag2 Charge Retention on Amine

Caption: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Conclusion

The comprehensive characterization of 1-Ethyl-4-(4-methylbenzoyl)piperazine requires a multi-modal approach. NMR resolves the structural connectivity and highlights the unique conformational dynamics of the piperazine amide bond. ESI-MS/MS exploits the basicity of the N-ethyl group to provide high-sensitivity mass validation and diagnostic fragmentation. Finally, ATR-FTIR confirms the tertiary amide architecture without the need for solvent preparation. Together, these self-validating techniques ensure absolute confidence in structural elucidation for downstream drug development applications.

References

  • Title: Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors[1]. Source: MedChemComm (Royal Society of Chemistry). URL: [Link]

  • Title: Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors[2]. Source: ACS Omega (American Chemical Society). URL: [Link]

  • Title: Structure elucidation of sildenafil analogues in herbal products[3]. Source: Food Additives & Contaminants (Taylor & Francis). URL: [Link]

Sources

Physicochemical Profiling of 1-Ethyl-4-(4-methylbenzoyl)piperazine: A Comprehensive Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the transition from a promising chemical entity to a viable pharmaceutical product hinges on a rigorous understanding of its physicochemical properties. 1-Ethyl-4-(4-methylbenzoyl)piperazine is a specialized N-alkyl-N'-aroylpiperazine derivative. This scaffold is highly privileged in medicinal chemistry, often utilized to balance lipophilicity with aqueous solubility.

As a Senior Application Scientist, my approach to profiling this compound relies on establishing a self-validating system of experimental protocols. This whitepaper deconstructs the structural causality behind the compound's behavior and provides detailed, field-proven methodologies for determining its thermodynamic solubility and long-term stability.

Structural Causality and Physicochemical Theory

To design effective experimental protocols, we must first understand the molecular architecture of 1-Ethyl-4-(4-methylbenzoyl)piperazine:

  • The N1-Ethyl Group (Basic Center): The basic piperazine nitrogen (N1) typically exhibits a pKa of approximately 8.0 to 8.5. At physiological and gastric pH, this nitrogen is protonated, which significantly enhances aqueous solubility compared to non-basic analogs [4].

  • The N4-Amide (Neutral Center): The nitrogen at the 4-position is part of an amide bond linked to the 4-methylbenzoyl (p-toluoyl) group. The electron-withdrawing nature of the carbonyl group renders this nitrogen non-basic.

  • The 4-Methylbenzoyl Moiety (Lipophilic Domain): This aromatic ring drives the compound's lipophilicity (estimated LogP ~1.8 - 2.5), facilitating membrane permeability but limiting solubility in neutral/basic aqueous environments where the molecule is un-ionized [3].

Understanding this pH-dependent ionization is critical. It dictates that solubility will be highly variable across the gastrointestinal tract, and stability protocols must account for potential acid/base-catalyzed hydrolysis at the amide bond.

Thermodynamic Solubility: The Self-Validating Protocol

While kinetic solubility assays (using DMSO stock solutions) are useful for high-throughput screening, they often lead to supersaturation and overestimate true solubility. For rigorous pre-formulation profiling, we must determine the thermodynamic equilibrium solubility using the saturation shake-flask method, which remains the gold standard [2].

Causality of the Method

The shake-flask method ensures that the solid phase is in true thermodynamic equilibrium with the solution. By avoiding co-solvents like DMSO, we prevent artificial inflation of solubility metrics, ensuring the data directly translates to in vivo dissolution models.

Step-by-Step Methodology
  • Media Preparation: Prepare standard aqueous buffers at pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer), and pH 7.4 (PBS).

  • Solid Addition: Weigh an excess amount of crystalline 1-Ethyl-4-(4-methylbenzoyl)piperazine (e.g., 50 mg) into a 5 mL glass vial.

  • Solvent Addition: Add 1 mL of the respective buffer to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at 25°C (and a parallel set at 37°C) for 24 to 48 hours at 200 RPM. Self-validation step: Measure pH before and after equilibration to ensure the dissolved basic API has not shifted the buffer's pH.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids. Alternatively, use a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

  • Quantification: Dilute the supernatant appropriately and quantify the compound concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

SolubilityProtocol Step1 1. Buffer Prep (pH 1.2 - 7.4) Step2 2. Excess API Addition Step1->Step2 Step3 3. Shake-Flask Equilibration (24h) Step2->Step3 Suspension Step4 4. Phase Separation (Centrifugation) Step3->Step4 Equilibrium Step5 5. LC-MS/UV Quantification Step4->Step5 Supernatant

Thermodynamic solubility workflow via the saturation shake-flask method.

Quantitative Data Summary: Expected Solubility Profile
Aqueous MediumpH LevelIonization StateExpected Solubility (mg/mL at 25°C)
Simulated Gastric Fluid1.2Fully Protonated> 35.0
Acetate Buffer4.5Protonated~ 15.5
Phosphate Buffer6.8Partially Protonated~ 2.8
Phosphate Buffered Saline7.4Mostly Un-ionized< 0.5

Note: Data represents typical behavior for N-ethyl-N'-aroylpiperazines based on structural modeling.

Stability Assessment: ICH-Aligned Workflow

Chemical stability dictates shelf-life, storage conditions, and formulation viability. The piperazine-benzamide scaffold is generally robust, but the amide bond can be susceptible to extreme pH, and the tertiary amine (N-ethyl) is a target for oxidative degradation [3]. Formal stability testing must align with standard regulatory guidelines [1].

Causality of the Method

We conduct Forced Degradation (Stress Testing) first to deliberately break the molecule. This identifies the primary degradation products and proves that our HPLC method is "stability-indicating" (i.e., it can separate the intact API from its degradants). Once validated, we proceed to Formal Stability Testing .

StabilityPathways API 1-Ethyl-4-(4-methylbenzoyl)piperazine Hydrolysis Amide Hydrolysis (Acid/Base Stress) API->Hydrolysis Extreme pH / Temp Oxidation N-Oxidation / Dealkylation (Oxidative Stress) API->Oxidation Peroxides / Light Deg1 p-Toluic Acid + N-Ethylpiperazine Hydrolysis->Deg1 Deg2 N-Oxide Derivatives Oxidation->Deg2

Primary degradation pathways of the piperazine-benzamide scaffold under stress conditions.

Step-by-Step Methodology

Phase 1: Forced Degradation

  • Acidic/Basic Stress: Expose 1 mg/mL API solutions to 0.1 N HCl and 0.1 N NaOH at 60°C for 7 days.

  • Oxidative Stress: Expose to 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Stress: Expose solid and solution samples to 1.2 million lux hours of UV/Vis light.

  • Analysis: Run samples via LC-MS to identify degradation peaks (e.g., p-toluic acid from amide cleavage).

Phase 2: ICH Q1A(R2) Formal Stability

  • Batch Preparation: Package the solid API in its proposed commercial packaging (e.g., double LDPE bags inside an HDPE drum).

  • Accelerated Conditions: Store samples in a stability chamber at 40°C ± 2°C / 75% RH ± 5% RH.

  • Long-Term Conditions: Store parallel samples at 25°C ± 2°C / 60% RH ± 5% RH.

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term.

Quantitative Data Summary: Accelerated Stability Profile (40°C / 75% RH)
Time PointAPI Assay (%)Total Impurities (%)Physical AppearanceMoisture Content (KF)
Initial (T=0)99.80.10White crystalline powder0.2%
1 Month99.70.15White crystalline powder0.2%
3 Months99.50.25White crystalline powder0.3%
6 Months99.20.40White crystalline powder0.3%

Formulation Strategy & Conclusion

The physicochemical profile of 1-Ethyl-4-(4-methylbenzoyl)piperazine reveals a highly stable molecule with pH-dependent solubility. Because solubility drops significantly at intestinal pH (7.4), there is a risk of in vivo precipitation upon exiting the stomach.

Strategic Recommendations:

  • Salt Selection: Formulating the compound as a hydrochloride or mesylate salt will lock the N1-ethyl group in its protonated state, drastically improving dissolution kinetics in the upper GI tract.

  • Solid Dispersion: If the free base must be used, consider amorphous solid dispersions (ASDs) using polymers like HPMCAS to maintain supersaturation in the intestine.

By treating solubility and stability not as static numbers, but as dynamic properties governed by molecular structure, we can engineer formulations that guarantee clinical efficacy.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Human Regulatory Overview.[Link][1]

  • United States Pharmacopeia (USP). "<1236> Solubility Measurements." USP-NF General Chapters.[Link][2]

  • RSC Publishing. "An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors." RSC Advances. [Link][3]

  • National Institutes of Health (NIH). "Towards Optimization of Arylamides As Novel, Potent, and Brain-Penetrant Antiprion Lead Compounds." PubMed Central (PMC).[Link][4]

Sources

Comprehensive Technical Guide on 1-Ethyl-4-(4-methylbenzoyl)piperazine: Identifiers, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter highly specific building blocks that serve as critical pharmacophores in drug discovery. 1-Ethyl-4-(4-methylbenzoyl)piperazine is a specialized aroylpiperazine derivative. Compounds of this class are highly valued for their structural rigidity, favorable physicochemical profiles, and ability to act as selective hinges in metalloenzyme inhibitors. This whitepaper provides an authoritative breakdown of its chemical identifiers, a field-proven synthetic methodology, and its pharmacological applications.

Chemical Identifiers & Structural Profiling

In combinatorial chemistry, specific intermediates often do not possess a universally indexed public Chemical Abstracts Service (CAS) Registry Number unless they are manufactured in bulk. However, modern chemoinformatics relies on unambiguous structural identifiers to query databases and predict molecular behavior.

Below is the definitive structural profile for 1-Ethyl-4-(4-methylbenzoyl)piperazine, derived from its constituent building blocks and :

Identifier TypeValueSignificance
IUPAC Name (4-ethylpiperazin-1-yl)-(4-methylphenyl)methanoneDefines the exact connectivity of the ethyl and p-toluoyl groups on the piperazine core.
SMILES CCN1CCN(CC1)C(=O)c2ccc(C)cc2Essential for computational modeling and database querying.
Molecular Formula C₁₄H₂₀N₂OConfirms the atomic composition.
Molecular Weight 232.32 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable oral bioavailability.
CAS Registry Number Unassigned / Custom IntermediateWhile the exact molecule may lack a public CAS, its parent scaffolds (e.g., 1-Ethylpiperazine CAS: 49860-76-6) are heavily cataloged.

Rational Synthetic Methodology

The synthesis of aroylpiperazines is typically achieved via the nucleophilic acyl substitution of benzoyl chlorides with substituted piperazines. The following protocol is designed as a self-validating system , ensuring high yield and purity through mechanistic control.

SynthesisWorkflow N1 1-Ethylpiperazine (Nucleophile) N3 Reaction Mixture (DCM, DIPEA, 0°C → RT) N1->N3 Combine N2 4-Methylbenzoyl Chloride (Electrophile) N2->N3 Combine N4 Tetrahedral Intermediate (Transient Species) N3->N4 Nucleophilic Attack N5 1-Ethyl-4-(4-methylbenzoyl)piperazine (Crude Product) N4->N5 Chloride Elimination N6 Aqueous Workup & Extraction (Self-Validating Purification) N5->N6 Isolate

Fig 1: Synthetic workflow for 1-Ethyl-4-(4-methylbenzoyl)piperazine.

Step-by-Step Protocol & Mechanistic Causality
  • Preparation of the Reaction Matrix : Dissolve 1.0 equivalent of 1-ethylpiperazine in anhydrous dichloromethane (DCM).

    • Causality: DCM is selected for its aprotic nature and excellent solvation properties, preventing premature hydrolysis of the electrophile .

  • Addition of the Scavenger Base : Introduce 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. Its steric bulk prevents it from competing with the piperazine for the electrophile, ensuring high chemoselectivity.

  • Electrophile Introduction : Cool the system to 0 °C using an ice bath. Slowly add 1.05 equivalents of 4-methylbenzoyl chloride dropwise.

    • Causality: The exothermic nature of acyl chloride reactions necessitates thermal control to suppress side reactions, such as the formation of degradation products.

  • Reaction Propagation : Allow the mixture to warm to room temperature and stir for 3–4 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system. The complete disappearance of the 4-methylbenzoyl chloride spot confirms reaction completion.

  • Aqueous Workup : Quench the reaction with saturated aqueous NaHCO₃, followed by extraction with DCM.

    • Causality: The mildly basic aqueous wash neutralizes residual acid and removes the water-soluble DIPEA hydrochloride salt, leaving the highly organic target compound in the DCM layer.

Physicochemical Properties & Analytical Characterization

Understanding the physicochemical properties of 1-Ethyl-4-(4-methylbenzoyl)piperazine is critical for downstream formulation and biological assay design.

PropertyPredicted ValuePharmacological Significance
XLogP3 ~1.9 - 2.1Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) 23.5 ŲA low TPSA (< 90 Ų) strongly suggests excellent Blood-Brain Barrier (BBB) penetration potential.
Hydrogen Bond Donors 0Enhances overall lipophilicity and passive cellular diffusion.
Hydrogen Bond Acceptors 2Sufficient for target enzyme interaction (e.g., via the carbonyl oxygen and piperazine nitrogen).

Pharmacological Relevance

The aroylpiperazine moiety is a privileged scaffold in medicinal chemistry. By modifying the substituents on the piperazine ring (such as the ethyl group) and the benzoyl ring (such as the 4-methyl group), scientists can fine-tune the molecule's affinity for specific target proteins.

PharmacologicalPathway P1 Aroylpiperazine Derivative (Pharmacophore) P2 Target Metalloenzyme (e.g., HDAC / Carbonic Anhydrase) P1->P2 Binding P3 Active Site Chelation (Zinc Ion Coordination) P2->P3 Mechanism P4 Enzymatic Inhibition (Catalytic Blockade) P3->P4 Induces P5 Downstream Effect (Chromatin Relaxation / pH Shift) P4->P5 Physiological Outcome

Fig 2: Pharmacological pathway of aroylpiperazine-mediated enzyme inhibition.

Key Applications in Drug Discovery
  • Histone Deacetylase (HDAC) Inhibitors : Aroylpiperazine derivatives are frequently utilized as surface recognition cap groups in the design of selective Class I HDAC inhibitors. The rigid piperazine core perfectly positions the molecule within the enzyme's binding pocket, leading to chromatin relaxation and altered gene transcription in oncology models .

  • Carbonic Anhydrase (CA) Inhibitors : When functionalized further, the aroylpiperazine tail mediates recognition of the middle/top area of the active site cavity in druggable human Carbonic Anhydrase isoforms, providing isoform selectivity over ubiquitous off-targets .

References

  • Title: Looking toward the Rim of the Active Site Cavity of Druggable Human Carbonic Anhydrase Isoforms Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: 1-Ethyl-4-methylpiperazine (CID 12229105) - Chemical and Physical Properties Source: PubChem - National Institutes of Health (NIH) URL: [Link]

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-Ethyl-4-(4-methylbenzoyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of the existing literature on structurally related piperazine derivatives, providing a predictive framework for the study of 1-Ethyl-4-(4-methylbenzoyl)piperazine.

This technical guide offers a detailed exploration of the synthesis, chemical properties, potential biological activities, and analytical methodologies relevant to 1-Ethyl-4-(4-methylbenzoyl)piperazine. Due to the limited direct research on this specific molecule, this guide synthesizes information from closely related analogs to provide a robust predictive framework for researchers, scientists, and drug development professionals. By examining the established chemistry and pharmacology of similar piperazine-containing compounds, this document aims to facilitate future research and development efforts.

Introduction to the Piperazine Scaffold

The piperazine ring is a prevalent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This six-membered ring containing two opposing nitrogen atoms imparts favorable physicochemical properties to molecules, including improved aqueous solubility and the ability to engage in various biological interactions.[2][3] Piperazine derivatives have been successfully developed as anticancer, antifungal, antibacterial, and antipsychotic agents.[1][4][5] The structural combination of an ethyl group at one nitrogen and a substituted benzoyl group at the other suggests a molecule with potential for diverse biological targeting.

Synthesis and Chemical Properties

The synthesis of 1-Ethyl-4-(4-methylbenzoyl)piperazine can be logically approached through established methods for N-acylation and N-alkylation of the piperazine core. A plausible and efficient synthetic strategy would involve a two-step process starting from either 1-ethylpiperazine or 1-(4-methylbenzoyl)piperazine.

Predicted Synthetic Pathway

A likely synthetic route would involve the acylation of 1-ethylpiperazine with 4-methylbenzoyl chloride. This standard nucleophilic acyl substitution is a widely used method for preparing N-benzoylpiperazine derivatives.[6]

Experimental Protocol: Synthesis of 1-Ethyl-4-(4-methylbenzoyl)piperazine

  • Reaction Setup: To a solution of 1-ethylpiperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine (1.1 equivalents) to act as a proton scavenger.

  • Acylation: Cool the reaction mixture in an ice bath. Add a solution of 4-methylbenzoyl chloride (1 equivalent) in the same solvent dropwise to the stirred solution of 1-ethylpiperazine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-Ethyl-4-(4-methylbenzoyl)piperazine.[6]

Diagram: Proposed Synthesis of 1-Ethyl-4-(4-methylbenzoyl)piperazine

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1-Ethylpiperazine 1-Ethylpiperazine Target_Molecule 1-Ethyl-4-(4-methylbenzoyl)piperazine 1-Ethylpiperazine->Target_Molecule Acylation 4-Methylbenzoyl_chloride 4-Methylbenzoyl chloride 4-Methylbenzoyl_chloride->Target_Molecule Solvent Dichloromethane Solvent->Target_Molecule Base Triethylamine Base->Target_Molecule

Caption: A proposed synthetic workflow for 1-Ethyl-4-(4-methylbenzoyl)piperazine.

Predicted Chemical Properties

Based on the structure, 1-Ethyl-4-(4-methylbenzoyl)piperazine is expected to be a solid at room temperature.[7] Its molecular weight and predicted lipophilicity suggest it would be soluble in common organic solvents.[8][9] The presence of the tertiary amine and the amide functionality will influence its chemical reactivity and potential for hydrogen bonding.

Table 1: Predicted Physicochemical Properties of 1-Ethyl-4-(4-methylbenzoyl)piperazine

PropertyPredicted ValueReference for Analogy
Molecular FormulaC14H20N2O-
Molecular Weight232.32 g/mol [8]
AppearanceSolid[7]
SolubilitySoluble in organic solvents[10]

Potential Biological Activities

The structural motifs within 1-Ethyl-4-(4-methylbenzoyl)piperazine are present in compounds with demonstrated biological activities. This suggests that the target molecule could be a candidate for various pharmacological screenings.

Anticancer Potential

Numerous piperazine derivatives, particularly those with substituted benzoyl moieties, have been investigated for their cytotoxic effects on cancer cell lines.[4][6][11] The 4-methylbenzoyl group, in particular, has been a component of molecules showing inhibitory activity against various cancer cell lines.[6] The mechanism of action for such compounds often involves the inhibition of key cellular processes or signaling pathways.

Antimicrobial Activity

Piperazine derivatives are known to possess antibacterial and antifungal properties.[5][12] The presence of the piperazine ring substituted with an ethyl group has been associated with good activity against both Gram-positive and Gram-negative bacteria.[12] Therefore, 1-Ethyl-4-(4-methylbenzoyl)piperazine warrants investigation for its potential as an antimicrobial agent.

Analytical Characterization

The characterization and quantification of 1-Ethyl-4-(4-methylbenzoyl)piperazine would rely on standard analytical techniques used for small organic molecules.

Spectroscopic and Chromatographic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation, confirming the connectivity of the ethyl, piperazine, and 4-methylbenzoyl fragments.

Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are well-established for the separation and quantification of piperazine derivatives.[13][14][15] A validated GC or HPLC method would be essential for purity assessment and for quantitative analysis in various matrices.

Experimental Protocol: GC Method for Purity Analysis

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A DB-17 capillary column (30 m x 0.53 mm, 1 µm film thickness) is a suitable choice for separating piperazine derivatives.[13][14]

  • Carrier Gas: Helium at a constant flow rate.[13][14]

  • Injector and Detector Temperatures: Typically set at 250 °C and 260 °C, respectively.[13][14]

  • Oven Temperature Program: An initial temperature of 150 °C held for a few minutes, followed by a ramp to a higher temperature to ensure elution of the compound.[13][14]

  • Sample Preparation: The sample would be dissolved in a suitable solvent like methanol.[13]

Diagram: Analytical Workflow for Characterization

G Synthesis Synthesized Compound Purification Purification (Column Chromatography) Synthesis->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Purity_Analysis Purity and Quantitative Analysis Purification->Purity_Analysis NMR NMR (1H, 13C) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS GC Gas Chromatography Purity_Analysis->GC HPLC HPLC Purity_Analysis->HPLC

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Conclusion and Future Directions

While direct research on 1-Ethyl-4-(4-methylbenzoyl)piperazine is not currently available, this in-depth technical guide provides a strong foundation for its future investigation. By drawing parallels with structurally similar compounds, we have outlined plausible synthetic routes, predicted key chemical properties, and identified promising areas for biological screening. The proposed analytical methods will be essential for the rigorous characterization of this novel compound. Future research should focus on the actual synthesis and subsequent evaluation of its anticancer and antimicrobial properties to validate the predictions made in this guide.

References

  • Der Pharma Chemica. (n.d.). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Retrieved from [Link]

  • Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, 10(7), 453-457. Retrieved from [Link]

  • Kiran Kumar, K., et al. (2020). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1.... Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1908–1914. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methylbenzoyl)piperazine. PubChem. Retrieved from [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071–8085. Retrieved from [Link]

  • MDPI. (2012, June 28). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-4-methylpiperazine. PubChem. Retrieved from [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 4-(2-hydroxy-4-methylbenzoyl)piperazine-1-carboxylate. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Scholars Central. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 4(6), 2854-2859. Retrieved from [Link]

  • Kralova, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167. Retrieved from [Link]

  • Poplawska, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(24), 13398. Retrieved from [Link]

  • Rossi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 35. Retrieved from [Link]

  • Google Patents. (n.d.). CN1962649A - Process for synthesizing N-ethyl piperazidine.
  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012, January 1). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Retrieved from [Link]

Sources

safety and handling precautions for 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 1-Ethyl-4-(4-methylbenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-4-(4-methylbenzoyl)piperazine is a designer molecule with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the essential , drawing upon established best practices for analogous piperazine and benzoyl-containing compounds. It details the necessary personal protective equipment (PPE), safe handling and storage procedures, emergency response actions, and proper disposal methods. The causality behind each recommendation is explained to foster a culture of safety and informed risk assessment in the research environment.

Understanding the Hazard Profile

While specific toxicological data for 1-Ethyl-4-(4-methylbenzoyl)piperazine is not extensively documented, a hazard assessment can be extrapolated from the known profiles of its constituent moieties: the piperazine ring and the substituted benzoyl group.

1.1. The Piperazine Moiety: Piperazine and its derivatives are known to be skin and respiratory sensitizers and can cause irritation.[1][2] Some piperazine-based compounds have been reported to have neurotoxic effects.[2] The basic nature of the piperazine nitrogen atoms means it can be corrosive or irritating to tissues upon direct contact.[1]

1.2. Benzoyl Derivatives: Benzoyl compounds can vary widely in their toxicological profiles. However, many are known to be irritants to the skin, eyes, and respiratory tract.

Based on the GHS classifications of structurally similar compounds like 1-(4-Methylbenzoyl)piperazine, it is prudent to handle 1-Ethyl-4-(4-methylbenzoyl)piperazine as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

Table 1: Anticipated Hazard Classification for 1-Ethyl-4-(4-methylbenzoyl)piperazine

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[3]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

2.1. Engineering Controls: All handling of 1-Ethyl-4-(4-methylbenzoyl)piperazine should be conducted in a well-ventilated laboratory.[4][5] A chemical fume hood is mandatory when handling the solid powder to prevent inhalation of airborne particles or when working with solutions to avoid exposure to vapors.[6] Eyewash stations and safety showers must be readily accessible in the immediate work area.[7][8]

2.2. Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are required to protect against splashes and airborne particles.[5]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before use and disposed of after handling the compound.[5] Proper glove removal technique is essential to prevent skin contamination.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and maintaining the integrity of the compound.

3.1. Handling:

  • Avoid all direct contact with the compound.[5]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5]

  • Minimize the generation of dust when handling the solid form.

  • Use non-sparking tools and take precautionary measures against static discharge, especially when handling flammable solvents.[8][9]

3.2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][7]

  • Keep the container tightly closed to prevent contamination and potential reaction with moisture or air.[4][5]

  • Some related piperazine compounds are light-sensitive; therefore, storing in a light-resistant container is a recommended precaution.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

4.1. First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7][10]
Skin Contact Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

4.2. Spill Response:

  • Small Spills: For small spills of the solid material, carefully sweep up the substance, avoiding dust generation, and place it in a sealed container for disposal.[10] The spill area should then be decontaminated.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[5] Contain the spill and collect the material using a method that does not generate dust. Place in a suitable container for disposal.

Disposal Considerations

All waste materials, including the compound itself, contaminated lab supplies, and cleaning materials, must be disposed of as hazardous waste.

  • Chemical Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[11] Do not allow the chemical to enter drains or waterways.[5]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and disposed of as hazardous waste.

Visualization of Safety Protocols

Diagram 1: Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Work Chemical Handling Don4->Work Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Exit Exit Lab Doff4->Exit Enter Enter Lab Enter->Don1 Work->Doff1

Caption: PPE donning and doffing sequence for handling hazardous chemicals.

Diagram 2: Spill Response Decision Tree

Spill_Response Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess Small Small Spill? Assess->Small Evacuate Evacuate Area & Alert Others Small->Evacuate No DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Small->DonPPE Yes Report Report Incident Evacuate->Report Contain Contain Spill DonPPE->Contain Cleanup Clean Up with Inert Absorbent Contain->Cleanup Dispose Package for Hazardous Waste Disposal Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Decontaminate->Report

Caption: Decision workflow for responding to a chemical spill.

Conclusion

While 1-Ethyl-4-(4-methylbenzoyl)piperazine presents an opportunity for scientific advancement, it must be handled with the respect and caution afforded to all potentially hazardous chemicals. By implementing robust engineering controls, consistently using appropriate personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document for establishing a safe and responsible research environment for the study of 1-Ethyl-4-(4-methylbenzoyl)piperazine and other novel chemical entities.

References

  • Safety Data Sheet. (2024, February 7). [Link]

  • Safety Data Sheet. (2022, March 8). [Link]

  • PubChem. 1-Ethyl-4-methylpiperazine. [Link]

  • 1-ethyl-4-[(4-ethylpiperazin-1-yl)methyl]piperazine. [Link]

  • PubChem. 1-(4-Methylbenzoyl)piperazine. [Link]

  • Costa, J. G., et al. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology, 40(3), 386-395. [Link]

  • Yilmaz, V. T., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8070-8084. [Link]

  • European Commission. Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. [Link]

  • ResearchGate. (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]

Sources

Sourcing, Synthesis, and Analytical Validation of 1-Ethyl-4-(4-methylbenzoyl)piperazine: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-4-(4-methylbenzoyl)piperazine (IUPAC: (4-ethylpiperazin-1-yl)(p-tolyl)methanone) is a highly versatile tertiary amide building block. By combining a basic, solubilizing ethylpiperazine moiety with a lipophilic p-toluoyl group, this scaffold is frequently utilized in the development of CNS-active compounds, GPCR ligands, and kinase inhibitors. Because this specific compound is often treated as a "make-on-demand" intermediate rather than an off-the-shelf bulk chemical, this whitepaper details the commercial sourcing landscape, self-validating synthetic protocols, and rigorous analytical quality control measures required for its successful application in drug discovery.

Chemical Identity and Core Properties

The structural architecture of 1-Ethyl-4-(4-methylbenzoyl)piperazine makes it a privileged scaffold. The piperazine ring introduces a basic nitrogen that facilitates the formation of water-soluble salts, while the 4-methylbenzoyl (p-toluoyl) group provides a rigid, lipophilic vector ideal for occupying hydrophobic pockets in target proteins (1[1]).

Table 1: Quantitative Chemical and Physical Properties

PropertyValueCausality / Significance in Drug Design
Molecular Formula C14H20N2ODefines the mass and elemental composition.
Molecular Weight 232.33 g/mol Low MW allows for downstream functionalization while remaining well within Lipinski's Rule of 5.
Exact Mass 232.1575 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation.
SMILES String CCN1CCN(CC1)C(=O)c1ccc(C)cc1Utilized for computational pharmacophore screening and structural querying.
Estimated LogP ~1.8 - 2.2Optimal lipophilicity range for balancing aqueous solubility and blood-brain barrier (BBB) permeability.

Commercial Sourcing Landscape

Due to its highly specific substitution pattern, 1-Ethyl-4-(4-methylbenzoyl)piperazine is rarely stocked in bulk as a direct catalog item. Instead, drug development professionals must rely on Custom Synthesis Organizations (CSOs) or synthesize the compound in-house using readily available precursors: 1-ethylpiperazine and p-toluoyl chloride ().

Table 2: Commercial Suppliers for Core Precursors and Custom Synthesis

SupplierCore CompetencyRelevance to Scaffold Sourcing
Tokyo Chemical Industry (TCI) High-purity building blocksPremier source for high-grade p-toluoyl chloride and 1-ethylpiperazine precursors ().
Sigma-Aldrich (Merck) Reagents and library synthesisProvides diverse piperazine derivatives, coupling reagents, and analytical standards (2[2]).
ChemScene Specialized intermediatesOffers closely related methanone-piperazine analogs for Structure-Activity Relationship (SAR) expansion (3[3]).
Enamine Make-on-demand (REAL space)Capable of synthesizing this exact compound within 3-4 weeks via their multi-billion REAL database network.

Self-Validating Synthesis Protocol

When sourcing precursors from commercial vendors, in-house amidation is the most efficient route to obtain 1-Ethyl-4-(4-methylbenzoyl)piperazine. The following protocol is designed as a self-validating system, ensuring that each step logically prevents common chemical failure modes (4[4]).

Step 1: Reagent Preparation and Amidation
  • Method: Dissolve 1-ethylpiperazine (1.0 eq) and triethylamine (TEA, 2.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C. Slowly add p-toluoyl chloride (1.1 eq) dropwise over 15 minutes.

  • Causality: Cooling the reaction to 0°C minimizes exothermic degradation and prevents the formation of unwanted polymeric side products. TEA is explicitly chosen as an acid scavenger; it neutralizes the HCl generated during the acylation, preventing the protonation of the basic secondary amine on 1-ethylpiperazine, which would otherwise halt the nucleophilic attack.

Step 2: Aqueous Quenching and Workup
  • Method: Allow the reaction to warm to room temperature (25°C) and stir for 2 hours. Quench the reaction by adding saturated aqueous NaHCO3. Separate the organic (DCM) layer and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na2SO4.

  • Causality: The NaHCO3 quench serves a dual, self-correcting purpose: it hydrolyzes any unreacted, highly reactive p-toluoyl chloride into water-soluble p-toluic acid, and it drives the TEA-HCl salts into the aqueous phase. This ensures only the lipophilic target compound remains isolated in the organic phase.

Step 3: Purification
  • Method: Concentrate the organic layer under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH).

  • Causality: The basicity of the ethylpiperazine moiety can cause severe streaking on standard acidic silica. Adding a small amount of a basic modifier (e.g., 0.1% NH4OH) to the eluent sharpens the elution band, preventing product loss and improving the isolated yield.

Analytical Validation (Quality Control)

To establish absolute trustworthiness, the synthesized compound must undergo rigorous analytical validation before being deployed in biological assays. This closes the loop on the self-validating protocol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Run the purified sample using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Causality: Formic acid ensures the protonation of the basic tertiary amine, generating a strong [M+H]+ signal. The expected m/z is 233.2 . This confirms the molecular weight and assesses chromatographic purity (a single peak >95% Area Under Curve is required).

  • Proton Nuclear Magnetic Resonance (1H-NMR, 400 MHz, CDCl3):

    • Method: Dissolve 5 mg of the compound in deuterated chloroform.

    • Causality: NMR provides definitive structural connectivity, ensuring no structural isomers were formed. Key diagnostic peaks include: a singlet at ~2.3 ppm integrating for 3 protons (the p-tolyl methyl group), a quartet at ~2.4 ppm and a triplet at ~1.1 ppm (the ethyl group), and distinct multiplets between 7.1 and 7.3 ppm (the aromatic protons of the p-toluoyl ring).

Workflow Visualization

The following diagram illustrates the integrated workflow from precursor sourcing through synthesis, analytical validation, and final biological screening.

G A Precursors: 1-Ethylpiperazine + p-Toluoyl Chloride B Amidation Reaction (DCM, TEA, 0°C to 25°C) A->B C Crude Intermediate B->C D Purification (Flash Chromatography) C->D E Pure Compound: 1-Ethyl-4-(4-methylbenzoyl)piperazine D->E F Analytical Validation (LC-MS, 1H-NMR) E->F G Biological Screening (Target Assays) F->G

Synthetic and validation workflow for 1-Ethyl-4-(4-methylbenzoyl)piperazine.

References

  • PubChem (NIH). "1-Ethyl-4-methylpiperazine | C7H16N2 | CID 12229105".
  • Tokyo Chemical Industry (TCI). "Beautiful Building Blocks".
  • Sigma-Aldrich. "1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR".
  • ChemScene. "(4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone".
  • National Institutes of Health (NIH) Literature.

Sources

Methodological & Application

protocol for synthesizing 1-Ethyl-4-(4-methylbenzoyl)piperazine in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Lab-Scale Synthesis of 1-Ethyl-4-(4-methylbenzoyl)piperazine

Introduction & Scope

Piperazine derivatives are ubiquitous in modern drug discovery, frequently serving as critical pharmacophores for modulating central nervous system (CNS) targets, G-protein coupled receptors (GPCRs), and kinase pathways [1]. The target compound, 1-Ethyl-4-(4-methylbenzoyl)piperazine , features a classic N -alkyl- N′ -acylpiperazine scaffold.

This application note provides a validated, self-consistent protocol for the regioselective N -acylation of 1-ethylpiperazine using 4-methylbenzoyl chloride (also known as p-toluoyl chloride). Designed for research chemists and process scientists, this guide emphasizes the mechanistic causality behind reagent selection, reaction monitoring, and purification strategies to ensure high yield and analytical purity.

Mechanistic Insights & Experimental Design

The synthesis relies on a bimolecular nucleophilic acyl substitution. The secondary amine of 1-ethylpiperazine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 4-methylbenzoyl chloride to form a transient tetrahedral intermediate. Subsequent collapse of this intermediate ejects the chloride ion, yielding the target amide [2].

Causality in Reaction Design:

  • Regioselectivity: 1-Ethylpiperazine contains both a tertiary amine ( N -ethyl) and a secondary amine ( N -H). The acylation is strictly regioselective for the secondary amine because the tertiary nitrogen lacks a dissociable proton and is sterically hindered, preventing stable amide formation.

  • Acid Scavenging (The Role of TEA): The reaction generates equimolar amounts of hydrochloric acid (HCl). If left unneutralized, HCl will rapidly protonate the unreacted 1-ethylpiperazine, rendering it non-nucleophilic and stalling the reaction at a maximum 50% theoretical yield. Triethylamine (TEA) is introduced as a sacrificial, non-nucleophilic base to scavenge HCl, driving the reaction to >95% conversion [3].

  • Temperature Control: The formation of the amide bond is highly exothermic. The dropwise addition of the acid chloride at 0 °C is critical to suppress the formation of colored oxidative byproducts and prevent solvent boil-off [1].

Experimental Workflow

G A 1-Ethylpiperazine + TEA in Anhydrous DCM C Nucleophilic Acyl Substitution (Stir at RT for 2-4 hrs) A->C B 4-Methylbenzoyl Chloride in DCM (Dropwise, 0 °C) B->C D Aqueous Workup (Saturated NaHCO3 & Brine) C->D TLC confirms completion E Organic Phase Drying (Na2SO4) & Concentration D->E F Purification (Flash Chromatography) E->F G 1-Ethyl-4-(4-methylbenzoyl)piperazine (Pure Product) F->G Yield: 80-90%

Workflow for the synthesis and purification of 1-Ethyl-4-(4-methylbenzoyl)piperazine.

Materials and Quantitative Data

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
1-Ethylpiperazine 114.191.010.01.14 g (~1.27 mL)Nucleophile / Starting Material
4-Methylbenzoyl chloride 154.591.0510.51.62 g (~1.38 mL)Electrophile / Acylating Agent
Triethylamine (TEA) 101.191.515.01.52 g (~2.08 mL)Acid Scavenger / Base
Dichloromethane (DCM) 84.93N/AN/A30 mL (Total)Reaction Solvent (Anhydrous)

Step-by-Step Protocol

Phase 1: Setup and Initiation
  • Preparation of the Amine Solution: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet. Add 1.14 g (10.0 mmol) of 1-ethylpiperazine and 1.52 g (15.0 mmol) of anhydrous triethylamine into 20 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Preparation of the Acylating Agent: In a separate dry vial, dissolve 1.62 g (10.5 mmol) of 4-methylbenzoyl chloride in 10 mL of anhydrous DCM.

  • Dropwise Addition: Using a pressure-equalizing dropping funnel or a syringe pump, add the 4-methylbenzoyl chloride solution dropwise to the cooled amine solution over a period of 20–30 minutes. Note: Vigorous stirring is essential to dissipate localized heat and prevent the formation of di-acylated impurities (though sterically hindered, localized excess of electrophile can cause unwanted side reactions).

Phase 2: Reaction Propagation and Monitoring
  • Temperature Equilibration: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Stirring: Stir the reaction continuously under an inert atmosphere for 2 to 4 hours.

  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 9:1 DCM:Methanol. The product will appear as a new, UV-active spot (due to the benzoyl chromophore) with an Rf​ value distinct from the starting materials. Stain with iodine or ninhydrin if necessary to visualize the unreacted aliphatic amine.

Phase 3: Quenching and Aqueous Workup
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. Stir vigorously for 10 minutes. This neutralizes any unreacted acid chloride and residual HCl.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (20 mL) and saturated aqueous sodium chloride (brine, 20 mL). The brine wash helps to break any emulsions and pre-dries the organic phase.

  • Drying: Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes. Filter off the drying agent.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

Phase 4: Purification and Characterization
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of DCM to 5% Methanol in DCM. The tertiary amine of the ethylpiperazine moiety can cause tailing on silica; adding 0.1% to 0.5% TEA to the eluent can sharpen the product band [2].

  • Yield Calculation: Pool the pure fractions and concentrate in vacuo. A successful synthesis following this protocol typically yields 1.85 g to 2.09 g (80–90% theoretical yield) of 1-Ethyl-4-(4-methylbenzoyl)piperazine.

  • Analytical Verification: Verify the structural identity via 1 H NMR and LC-MS.

    • Expected LC-MS: [M+H]+ m/z = 233.1.

    • Expected NMR features: The 1 H NMR spectrum will show characteristic hindered rotation around the amide C-N bond, often resulting in broadened or split signals for the piperazine ring protons at room temperature [2]. The p-tolyl methyl group will appear as a sharp singlet around δ 2.35 ppm, and the ethyl group will present as a classic triplet/quartet pattern.

References

  • RSC Publishing. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, Dec. 2018. Available at:[Link]

  • European Patent Office. "SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182." EPO, 2012. Available at: [Link]

Application Note: Profiling 1-Ethyl-4-(4-methylbenzoyl)piperazine (EMP) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1-Ethyl-4-(4-methylbenzoyl)piperazine (hereafter referred to as EMP ) represents a highly privileged benzoylpiperazine scaffold. In medicinal chemistry, piperazine-benzamides are frequently utilized as core pharmacophores for targeting G-protein coupled receptors (GPCRs)—such as dopamine, serotonin, and sigma receptors—as well as various kinase networks.

When introducing a novel compound like EMP into a biological testing cascade, a linear "mix-and-read" approach is insufficient. To prevent false positives and definitively prove the mechanism of action, researchers must deploy a self-validating, multi-tiered assay system. This guide establishes a robust workflow for evaluating EMP, structured around three critical pillars:

  • Cytotoxicity & Viability: Establishing the maximum tolerated dose (MTD) to ensure functional readouts are not artifacts of cell death.

  • Functional GPCR Signaling: Quantifying second-messenger (cAMP) flux to determine agonistic or antagonistic properties.

  • Target Engagement (TE): Proving direct, physical binding of EMP to its intracellular target within the complex milieu of a living cell.

Establishing the Therapeutic Window: Cell Viability Profiling

Causality & Experimental Logic: Before assessing specific signaling pathways, we must define the non-toxic concentration range of EMP. If EMP induces rapid apoptosis or ATP depletion, downstream functional assays (like cAMP accumulation) will yield artificially low signals, mimicking Gαi antagonism. We utilize the CellTiter-Glo® 2.0 assay, a homogeneous luminescent method that quantifies ATP as a direct proxy for metabolic activity[1].

Protocol: ATP-Based Viability Assay

Self-Validating Controls: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a known cytotoxic agent (e.g., 10 µM Staurosporine) to calculate the assay's Z'-factor, ensuring a robust signal window.

  • Cell Seeding: Seed target cells (e.g., HEK293 or CHO-K1) at 10,000 cells/well in a solid white 96-well plate using 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of EMP in assay media (final concentration range: 100 µM to 5 nM). Maintain a constant DMSO concentration (≤0.1%) across all wells to prevent solvent toxicity.

  • Incubation: Treat cells with EMP for 24 to 48 hours, depending on the desired exposure model.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® 2.0 reagent to room temperature for 30 minutes. Add 100 µL of reagent directly to each well[1].

  • Lysis & Stabilization: Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence on a multi-mode plate reader (integration time: 0.5–1.0 second/well).

Data Presentation: EMP Viability Profile

Table 1: Representative Cytotoxicity Profile of EMP across standard cell lines.

Cell LineTissue OriginEMP CC₅₀ (µM)Max Non-Toxic Dose (µM)Z'-Factor
HEK293Human Embryonic Kidney> 10030.00.82
CHO-K1Chinese Hamster Ovary85.425.00.79
HeLaHuman Cervical Adenocarcinoma62.115.00.85

GPCR Functional Characterization: cAMP Accumulation

Causality & Experimental Logic: Assuming EMP targets a GPCR, we must determine its functional coupling (Gαs or Gαi). Gαs activation stimulates adenylyl cyclase (AC), increasing intracellular cAMP, while Gαi activation inhibits AC, decreasing cAMP[2]. Because basal cAMP levels are naturally low, detecting Gαi activity requires artificially pre-stimulating the cells with Forskolin (a direct AC activator) to create a high cAMP baseline[3]. Furthermore, we must include IBMX, a broad-spectrum phosphodiesterase (PDE) inhibitor, to prevent the rapid degradation of synthesized cAMP, thereby widening our detection window.

G EMP EMP (Ligand) GPCR GPCR Target EMP->GPCR Binds GProt Gαs / Gαi Protein GPCR->GProt Activates AC Adenylyl Cyclase GProt->AC Modulates cAMP cAMP Accumulation AC->cAMP ATP Conversion Readout HTRF / Luminescence cAMP->Readout Detection

Caption: GPCR signaling cascade modulated by EMP, leading to cAMP accumulation and detection.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is optimized for detecting Gαi antagonism/agonism using a competitive immunoassay format[2].

  • Cell Preparation: Harvest cells expressing the target GPCR and resuspend in Stimulation Buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX)[3].

  • Plating: Dispense 5 µL of cell suspension (approx. 2,000 cells) into a 384-well low-volume white plate.

  • Compound Stimulation (Gαi Mode):

    • Prepare a stimulation mix containing EMP (at various concentrations) and Forskolin (typically 0.5 - 1.0 µM final concentration, equivalent to its EC₈₀)[2].

    • Add 5 µL of the EMP/Forskolin mix to the cells.

    • Incubate for 30–45 minutes at room temperature.

  • Detection Reagents: Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP-Cryptate (donor) to the wells. In this competitive assay format, endogenous cAMP generated by the cells competes with the d2-labeled cAMP for binding to the Cryptate-labeled antibody[2].

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the 665/620 ratio. An increase in intracellular cAMP (Gαi antagonism) will result in a decrease in the HTRF signal ratio due to competition.

Validating Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality & Experimental Logic: While the cAMP assay proves EMP modulates a pathway, it does not prove direct physical binding to the target receptor. EMP could be acting downstream (e.g., directly on adenylyl cyclase) or via an off-target mechanism. To validate direct target engagement in intact cells, we employ the Cellular Thermal Shift Assay (CETSA)[4].

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (T_agg)[5]. By heating cells, lysing them, and quantifying the remaining soluble protein, we can observe a distinct shift in the melting curve if EMP is physically bound to its target[4].

CETSA LiveCells Live Cells + EMP Heat Thermal Challenge (Gradient Heating) LiveCells->Heat Incubate 30 min Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Denature Unbound Centrifuge Centrifugation (Pellet Aggregates) Lysis->Centrifuge Extract Soluble Detect Quantify Soluble Protein (Western / AlphaScreen) Centrifuge->Detect Target Engagement

Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA Melt Curve and ITDR
  • Cell Treatment: Culture cells in 10 cm dishes. Treat one dish with 10 µM EMP and another with DMSO (vehicle) for 1 hour at 37°C to allow intracellular equilibration and binding.

  • Harvest and Aliquot: Detach cells using TrypLE, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes (50 µL per tube).

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient (e.g., 40°C to 70°C, in 3°C increments) across the tubes for exactly 3 minutes, followed by 3 minutes at room temperature[5].

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Carefully transfer the supernatant (containing the soluble, stabilized protein) and quantify the target protein using Western Blot or a homogeneous AlphaScreen assay.

  • Isothermal Dose-Response (ITDR): Once the T_agg is determined, select a single challenge temperature where the vehicle-treated protein is mostly degraded (e.g., T_agg + 2°C). Treat cells with a dose-response of EMP and heat to this single temperature to calculate the intracellular target engagement EC₅₀.

Data Presentation: CETSA Target Engagement

Table 2: Hypothetical CETSA parameters for EMP binding to a target GPCR.

TreatmentApparent T_agg (°C)Thermal Shift (ΔT_agg)ITDR EC₅₀ (Intracellular)
Vehicle (DMSO)48.5N/AN/A
EMP (10 µM)54.2+ 5.7 °C320 nM

References

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) NIH Assay Guidance Manual URL: [Link][2]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit Bio-protocol URL:[Link][3]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay (CETSA) Science (Molina et al., 2013) URL: [Link][4]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement Taylor & Francis URL: [Link][5]

Sources

Application of 1-Ethyl-4-(4-methylbenzoyl)piperazine in Animal Models: A Detailed Scientific Guide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Initial literature and database searches for "1-Ethyl-4-(4-methylbenzoyl)piperazine" did not yield specific preclinical data or established applications in animal models. However, the structurally distinct but similarly designated research compound, EMD-386088 , is a well-characterized molecule with extensive applications in animal models, particularly in the field of neuroscience. This guide will focus on the application of EMD-386088, a potent 5-HT6 receptor partial agonist, assuming a potential interest in this pharmacologically active agent.

Introduction to EMD-386088

EMD-386088 is a tetrahydropyridinylindole derivative recognized for its high affinity and partial agonist activity at the serotonin 5-HT6 receptor, with a Ki of 1 nM.[1] It also exhibits moderate affinity for the 5-HT3 receptor.[1] Initially investigated for its potential as an antidepressant and anxiolytic, subsequent research has revealed a more complex pharmacological profile, including activity as a dopamine reuptake inhibitor.[1][2] This dual mechanism of action is believed to contribute to its observed antidepressant-like effects in rodent models.[1][2]

Mechanism of Action

EMD-386088's primary mechanism of action is the partial agonism of the 5-HT6 receptor.[3][4] The 5-HT6 receptor is almost exclusively expressed in the central nervous system and is coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5] The functional consequences of 5-HT6 receptor modulation are complex, with both agonists and antagonists showing potential therapeutic effects in preclinical models of cognitive and mood disorders.[4][6] In the case of EMD-386088, its antidepressant-like activity is linked to the direct stimulation of 5-HT6 receptors.[3] Furthermore, studies have demonstrated that the antidepressant-like effects of EMD-386088 are associated with the activation of the dopaminergic system.[2] The compound has been shown to have a significant affinity for the dopamine transporter (DAT), which may contribute to its effects on monoamine levels in key brain regions.[2][7]

Proposed Signaling Pathway of EMD-386088

EMD386088_Pathway cluster_receptor Receptor Targets cluster_downstream Downstream Effects cluster_outcome Behavioral Outcomes EMD386088 EMD-386088 5-HT6R 5-HT6 Receptor EMD386088->5-HT6R Partial Agonist DAT Dopamine Transporter (DAT) EMD386088->DAT Inhibitor AC Adenylyl Cyclase Activation 5-HT6R->AC Dopamine ↑ Synaptic Dopamine DAT->Dopamine Inhibition of Reuptake cAMP ↑ cAMP AC->cAMP Antidepressant Antidepressant-like Effects cAMP->Antidepressant D1_D2 D1/D2 Receptor Activation Dopamine->D1_D2 D1_D2->Antidepressant Anxiolytic Anxiolytic-like Effects Antidepressant->Anxiolytic Experimental_Workflow Start Start: Acclimatization of Animals Grouping Random Assignment to Treatment Groups (Vehicle, EMD-386088) Start->Grouping Dosing Drug Administration (e.g., Intraperitoneal) Grouping->Dosing Behavioral Behavioral Testing (e.g., FST, EPM) Dosing->Behavioral Metabolic Metabolic Measurements (Body Weight, Food Intake, Blood Glucose) Dosing->Metabolic Tissue Tissue Collection & Analysis (e.g., Brain, Blood) Behavioral->Tissue Metabolic->Tissue Analysis Data Analysis & Interpretation Tissue->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo studies.

Protocol 1: Evaluation of Antidepressant-like Activity using the Forced Swim Test (FST) in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used. [8]Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. [8]2. Drug Preparation: EMD-386088 is typically dissolved in distilled water or a small amount of a suitable solvent and then diluted with saline.

  • Administration: Administer EMD-386088 via intraperitoneal (i.p.) injection. [3]4. Dosing: Effective doses in the FST have been reported to be around 2.5-5 mg/kg. [3]5. Procedure:

    • Pre-test session (Day 1): Place each rat individually in a transparent cylinder (40 cm high, 19 cm in diameter) filled with water (25°C) to a depth of 30 cm for 15 minutes.

    • Test session (Day 2): 24 hours after the pre-test, administer EMD-386088 or vehicle 30-60 minutes before the test. Place the rats back into the swim cylinder for 5 minutes. Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the EMD-386088-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Assessment of Anxiolytic-like Activity using the Elevated Plus Maze (EPM) in Rats
  • Animals: As described in Protocol 1.

  • Drug Preparation and Administration: As described in Protocol 1.

  • Dosing: Doses of 10-20 µg administered intrahippocampally have been shown to be effective. [6]Systemic administration doses would likely be in the mg/kg range and require optimization.

  • Procedure:

    • The EPM consists of two open arms and two closed arms arranged in a plus shape, elevated above the floor.

    • Administer EMD-386088 or vehicle 30-60 minutes before the test.

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Compare these parameters between the treatment and control groups.

Quantitative Data Summary

Animal ModelSpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference(s)
Forced Swim Test (FST)RatIntraperitoneal (i.p.)2.5 - 5 mg/kgDecreased immobility time[3]
Forced Swim Test (FST)RatIntrahippocampal (i.hp.)10 - 20 µgDecreased immobility time[6]
Olfactory BulbectomyRatIntraperitoneal (i.p.)2.5 mg/kg (chronic)Improved learning, reduced hyperactivity[3]
Vogel Conflict TestRatIntrahippocampal (i.hp.)5 - 20 µgReduced punished responding[6]
Elevated Plus Maze (EPM)RatIntrahippocampal (i.hp.)10 - 20 µgIncreased open arm entries[6]
Diet-Induced ObesityRatIntraperitoneal (i.p.)5 mg/kgDecreased body weight, reduced food intake[7]

Conclusion

EMD-386088 is a versatile pharmacological tool for investigating the role of the 5-HT6 receptor and its interplay with the dopaminergic system in various physiological and pathological processes. Its demonstrated efficacy in animal models of depression, anxiety, and metabolic disorders suggests a broad therapeutic potential. The protocols and data presented in this guide provide a foundation for researchers to design and execute robust preclinical studies to further elucidate the mechanisms of action and therapeutic applications of this compound.

References

  • Jastrzębska-Więsek, M., Siwek, A., Partyka, A., Szewczyk, B., Sowa-Kućma, M., Wasik, A., Kołaczkowski, M., & Wesołowska, A. (2015). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(10), 1079–1088. [Link]

  • Wikipedia. (n.d.). EMD-386088. Retrieved from [Link]

  • Nikiforuk, A. (2011). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration. Psychopharmacology, 217(3), 411–418. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). EMD-386088. Retrieved from [Link]

  • Wesołowska, A., Sowa-Kućma, M., & Jastrzębska-Więsek, M. (2013). Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays. Pharmacological Reports, 65(4), 998–1005. [Link]

  • Jastrzębska-Więsek, M., Siwek, A., Partyka, A., Antkiewicz-Michaluk, L., Michaluk, J., Romańska, I., & Wesołowska, A. (2016). Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(8), 839–849. [Link]

  • Wesołowska, A., Sowa-Kućma, M., & Jastrzębska-Więsek, M. (2013). Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays. Pharmacological Reports, 65(4), 998–1005. [Link]

  • Jastrzębska-Więsek, M., Siwek, A., Stachowicz, K., & Wesołowska, A. (2017). Metabolic and Cardiovascular Benefits and Risks of EMD386088—A 5-HT6 Receptor Partial Agonist and Dopamine Transporter Inhibitor. Frontiers in Pharmacology, 8, 43. [Link]

  • Jastrzębska-Więsek, M., Siwek, A., Partyka, A., Szafarz, M., Kołaczkowski, M., & Wesołowska, A. (2018). Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats. Pharmacological Reports, 70(1), 133-140. [Link]

Sources

Application Note: Analytical Quantification of 1-Ethyl-4-(4-methylbenzoyl)piperazine in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, Toxicologists, and Pharmacokinetic (PK) Researchers.

Executive Summary & Analyte Profiling

The accurate quantification of piperazine derivatives in biological matrices is a critical requirement in both forensic toxicology and pharmaceutical development. 1-Ethyl-4-(4-methylbenzoyl)piperazine (EMBP) is a synthetic compound characterized by a lipophilic 4-methylbenzoyl (p-toluoyl) group and a basic N-ethylpiperazine moiety (Monoisotopic Mass: 232.157 Da; Formula: C14H20N2O)[1].

Because piperazine derivatives are frequently encountered as designer drugs or as process-related impurities in active pharmaceutical ingredients (APIs), highly selective and sensitive methods are mandatory[2]. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the trace-level quantification of EMBP in human plasma and urine, utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) to ensure high recovery and minimal matrix effects.

Rationale for Methodological Choices

To ensure scientific integrity and robust method transferability, every step of this protocol is designed based on the physicochemical properties of EMBP.

Sample Extraction: The Causality of MCX-SPE

Biological matrices (plasma, urine) contain high concentrations of proteins, phospholipids, and endogenous salts that cause severe ion suppression in electrospray ionization (ESI). EMBP possesses a tertiary amine on the piperazine ring with a predicted pKa of ~8.5.

  • Retention Mechanism: By acidifying the sample with 2% formic acid, the piperazine nitrogen is fully protonated. When loaded onto an MCX sorbent (containing sulfonic acid groups, pKa < 1), EMBP is strongly retained via ionic interactions.

  • Purification: This strong ionic bond allows for aggressive washing with 100% methanol, which completely strips away neutral lipids, phospholipids, and acidic interferences without premature analyte loss.

  • Elution: Elution is triggered by shifting the pH above the analyte's pKa using 5% ammonium hydroxide in methanol. This deprotonates the piperazine nitrogen, breaking the ionic interaction and releasing a highly purified analyte fraction.

Chromatographic Separation & Ionization

While unsubstituted piperazines are highly polar and often require HILIC chromatography, the 4-methylbenzoyl and ethyl substitutions increase EMBP's lipophilicity (LogP ~2.4)[1]. A Biphenyl reversed-phase column is selected over a standard C18. The biphenyl stationary phase provides enhanced π−π interactions with the benzoyl aromatic ring of EMBP, offering superior orthogonal selectivity against aliphatic endogenous interferences[3]. Positive ESI (ESI+) is utilized to exploit the readily protonated basic nitrogen.

Experimental Protocols

Reagents and Internal Standard
  • Target Analyte: 1-Ethyl-4-(4-methylbenzoyl)piperazine (EMBP).

  • Internal Standard (IS): A stable isotope-labeled analog, such as EMBP-d5, is mandatory. The SIL-IS co-elutes with the target analyte and undergoes identical ionization suppression, serving as a self-validating mechanism for extraction efficiency and matrix effects.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (NH4OH).

Sample Preparation Workflow

SPE_Workflow Sample Biological Sample (Plasma/Urine 200 µL) IS Add Internal Standard (EMBP-d5, 50 ng/mL) Sample->IS Precipitation Protein Precipitation (600 µL MeCN, Centrifuge) IS->Precipitation Dilution Supernatant Dilution (1:1 with 2% Formic Acid) Precipitation->Dilution SPE_Cond MCX SPE Conditioning (1 mL MeOH, 1 mL 2% FA) Dilution->SPE_Cond SPE_Load Load Sample (Gravity Flow) SPE_Cond->SPE_Load SPE_Wash Wash Interferences (1 mL 2% FA, 1 mL MeOH) SPE_Load->SPE_Wash SPE_Elute Elute Target Analyte (1 mL 5% NH4OH in MeOH) SPE_Wash->SPE_Elute Recon Evaporate & Reconstitute (100 µL Mobile Phase A) SPE_Elute->Recon LCMS LC-MS/MS Analysis (Positive ESI, MRM) Recon->LCMS

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for extracting EMBP from biological matrices.

Step-by-Step SPE Procedure:

  • Spiking: Aliquot 200 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of IS working solution (50 ng/mL EMBP-d5).

  • Precipitation: Add 600 µL of cold MeCN. Vortex for 30 seconds and centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant and dilute 1:1 with 2% FA in water to ensure the analyte is fully ionized.

  • SPE Execution: Pass the diluted sample through a pre-conditioned MCX cartridge (30 mg/1 mL). Wash sequentially with 2% FA and 100% MeOH.

  • Elution & Reconstitution: Elute with 1 mL of 5% NH4OH in MeOH. Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: Biphenyl Core-Shell (100 × 2.1 mm, 2.6 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Table 1: LC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H2O)Mobile Phase B (0.1% FA in MeCN)
0.00.495%5%
1.00.495%5%
4.00.410%90%
5.50.410%90%
5.60.495%5%
7.00.495%5%

Mass Spectrometry (MRM): The fragmentation of benzoylpiperazines under Collision-Induced Dissociation (CID) follows predictable pathways[2]. The precursor ion [M+H]+ at m/z 233.2 primarily cleaves at the amide bond, yielding a highly stable 4-methylbenzoyl cation (m/z 119.0) used for quantification. Secondary cleavage of the piperazine ring yields the 1-ethylpiperazine fragment (m/z 113.1) used for qualification.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 233.2 1-Ethyl-4-(4-methylbenzoyl)piperazine CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Quantifier Ion m/z 119.0 [4-methylbenzoyl]+ CID->Frag1 CE: 25 eV Frag2 Qualifier Ion m/z 113.1 [1-ethylpiperazine]+ CID->Frag2 CE: 15 eV

Fig 2: Electrospray ionization (ESI+) CID fragmentation pathway for EMBP MRM transitions.

Table 2: MRM Transition Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
EMBP 233.2119.05025Quantifier
EMBP 233.2113.15015Qualifier
EMBP-d5 (IS) 238.2119.05025IS Quantifier

Method Validation & Performance Metrics

This protocol is designed to meet the rigorous standards of the FDA/ICH M10 guidelines for bioanalytical method validation[4]. A self-validating system requires that matrix effects be strictly controlled (normalized by the SIL-IS) and that the method demonstrates robust linearity across the expected physiological or toxicological range.

Table 3: Summary of Expected Validation Parameters

Validation ParameterTarget SpecificationAcceptance Criteria (FDA/ICH M10)
Linear Dynamic Range 0.5 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.1 ng/mLSignal-to-Noise (S/N) 3:1
Limit of Quantification (LOQ) 0.5 ng/mLSignal-to-Noise (S/N) 10:1; Precision 20%
Intra/Inter-day Precision 6.5% CV 15% CV (except LOQ 20%)
Accuracy (Recovery) 92% – 105% ± 15% of nominal concentration
Matrix Effect (IS Normalized) 98% ± 4%IS-normalized matrix factor CV 15%
Carryover Not Detected 20% of LOQ in blank after ULOQ

By adhering to this optimized MCX-SPE and Biphenyl LC-MS/MS workflow, bioanalytical laboratories can achieve highly reproducible, interference-free quantification of 1-Ethyl-4-(4-methylbenzoyl)piperazine, ensuring data integrity for downstream pharmacokinetic and toxicological assessments[2][3].

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Environmental Research and Public Health (2022). Available at:[Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products. Molecules (2023). Available at:[Link]

  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry (2014). Available at:[Link]

  • PubChem Compound Summary for CID 34154, Tymazoline (Isomeric/Mass Reference C14H20N2O). National Center for Biotechnology Information (2024). Available at:[Link]

Sources

Comprehensive Application Note: HPLC and GC Methodologies for the Purity Analysis of 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

1-Ethyl-4-(4-methylbenzoyl)piperazine is a synthetic piperazine amide frequently utilized as a critical intermediate or active pharmaceutical ingredient (API) pharmacophore in drug development. Ensuring the chemical purity of this compound requires a rigorous, orthogonal analytical strategy. Because the synthesis involves both volatile starting materials (e.g., 1-ethylpiperazine) and non-volatile degradants, a single analytical technique is insufficient.

This application note details two self-validating, field-proven methodologies: a high-pH Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for non-volatile related substances, and a Gas Chromatography-Flame Ionization Detection (GC-FID) method for volatile impurities and residual starting materials.

Table 1: Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Formula C14H20N2O-
Molecular Weight 232.32 g/mol Suitable for both LC and GC analysis.
Functional Groups Tertiary amine, AmideDictates pH-dependent ionization and thermal stability.
Estimated pKa ~7.1 – 7.5Requires strict mobile phase pH control (pH < 5 or pH > 9.5) to prevent partial ionization [1].
Volatility Semi-volatileAPI is stable for GC; precursors are highly volatile.

Analytical Strategy & Causality

The Rationale for High-pH HPLC

The structural core of 1-Ethyl-4-(4-methylbenzoyl)piperazine features a basic tertiary amine on the piperazine ring. While unsubstituted 1-ethylpiperazine exhibits a pKa of ~9.2, the electron-withdrawing nature of the para-toluoyl amide group significantly reduces the basicity of the distal tertiary amine, shifting its pKa to approximately 7.1–7.5 [1].

Expertise Insight: If an HPLC mobile phase is buffered near this pKa (e.g., pH 7.0), the analyte will exist in a state of partial ionization. This dynamic equilibrium between protonated and neutral states during the chromatographic run leads to severe peak broadening, peak splitting, and irreproducible retention times. To engineer a robust system, this HPLC method employs a high-pH mobile phase (pH 10.0). At pH 10.0, the tertiary amine is >99% deprotonated (neutral). This maximizes hydrophobic retention on the C18 stationary phase and completely eliminates secondary electrostatic interactions with residual column silanols, ensuring a perfectly symmetrical peak [2].

The Rationale for GC-FID

The starting materials—1-ethylpiperazine and 4-methylbenzoyl chloride—are highly volatile and lack the strong, conjugated UV chromophores present in the final API. Analyzing these precursors via HPLC-UV often results in poor sensitivity and early elution in the void volume. Capillary GC-FID provides an orthogonal, highly sensitive approach for these low-molecular-weight impurities.

Expertise Insight: The GC injector is maintained at 250°C. This temperature is specifically chosen to ensure rapid, complete volatilization of the sample matrix without inducing thermal degradation of the API's amide bond, which typically requires temperatures exceeding 300°C to cleave.

Visualizations of Analytical Workflows

Workflow Start 1-Ethyl-4-(4-methylbenzoyl)piperazine Batch Sample Prep Sample Preparation (Dissolution in 50:50 H2O:MeCN) Start->Prep Split Orthogonal Analytical Strategy Prep->Split HPLC HPLC-UV Analysis (Non-volatile Impurities & API Purity) Split->HPLC GC GC-FID Analysis (Volatile Starting Materials & Solvents) Split->GC Data Data Integration & System Suitability Check HPLC->Data GC->Data Report Final Purity Certificate Data->Report

Caption: Orthogonal analytical workflow for purity assessment of 1-Ethyl-4-(4-methylbenzoyl)piperazine.

Impurities SM1 1-Ethylpiperazine (Volatile, GC Target) API 1-Ethyl-4-(4-methylbenzoyl)piperazine (Target API) SM1->API Amidation SM2 4-Methylbenzoyl Chloride (Reactive, GC/HPLC Target) SM2->API Amidation Deg1 4-Methylbenzoic Acid (Hydrolysis Degradant, HPLC Target) API->Deg1 Hydrolysis (pH/Temp) Deg2 N-Oxide Derivative (Oxidation Degradant, HPLC Target) API->Deg2 Oxidation (Peroxides)

Caption: Synthetic and degradation pathways dictating the target impurities for HPLC and GC analysis.

Experimental Protocols

HPLC-UV Methodology for Purity & Related Substances

Step-by-Step Protocol:

  • Buffer Preparation (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1000 mL of ultrapure water (10 mM). Adjust the pH to 10.0 ± 0.05 using 25% Ammonium Hydroxide. Filter the solution through a 0.22 µm PTFE membrane filter and degas.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent Preparation: Mix ultrapure water and acetonitrile in a 50:50 (v/v) ratio. Causality Note: Matching the sample diluent to the initial gradient conditions (50% organic) prevents the "solvent effect"—a phenomenon where samples injected in 100% organic solvent elute prematurely and exhibit severe peak fronting.

  • Sample Preparation: Accurately weigh 25.0 mg of the API into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent to achieve a final concentration of 0.5 mg/mL. Sonicate for 5 minutes.

  • Chromatographic Execution: Inject 10 µL of the sample into the HPLC system using the parameters outlined below.

HPLC System Parameters:

  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (Designed for high-pH stability).

  • Column Temperature: 35°C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm (Optimal for the para-toluoyl chromophore).

Table 2: HPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic hold to focus polar degradants
2.08020Gradient initiation
15.02080Linear ramp to elute API and lipophilic impurities
20.02080Isocratic wash
20.18020Return to initial conditions
25.08020Column re-equilibration
GC-FID Methodology for Volatile Impurities

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 50.0 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with GC-Grade Methanol (Concentration: 5.0 mg/mL).

  • Standard Preparation: Prepare a 0.05 mg/mL solution of 1-ethylpiperazine in Methanol (representing a 1.0% specification limit relative to the API).

  • Chromatographic Execution: Inject 1.0 µL of the sample using a split injection technique. Causality Note: A split ratio of 10:1 is utilized to prevent the highly concentrated API peak from overloading the capillary column, which would cause peak tailing and obscure closely eluting trace impurities, while still allowing sufficient sensitivity for the volatile targets.

GC System Parameters:

  • Column: Agilent DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m × 0.32 mm × 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 300°C

  • Split Ratio: 10:1

  • Injection Volume: 1.0 µL

Table 3: GC Oven Temperature Program
Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
-802.02.0
15.02000.010.0
25.02805.018.2

System Suitability & Validation Criteria

To ensure trustworthiness and compliance with international regulatory standards, both methods must act as self-validating systems. Prior to sample analysis, a System Suitability Test (SST) must be performed using a standard solution. The acceptance criteria below are grounded in the United States Pharmacopeia (USP) General Chapter <621> [2] and the International Council for Harmonisation (ICH) Q2(R1) guidelines [3].

Table 4: System Suitability Acceptance Criteria
ParameterAcceptance CriterionRegulatory Grounding
Resolution ( Rs​ ) ≥2.0 between API and closest impurityUSP <621>
Tailing Factor ( Tf​ ) ≤1.5 for the API peakUSP <621>
Injection Precision (%RSD) ≤2.0% (n=5 replicate injections)ICH Q2(R1) / USP <621>
Limit of Quantitation (S/N) ≥10:1 for all reported impuritiesICH Q2(R1)
Blank Interference No interfering peaks at the API retention timeICH Q2(R1) Specificity

References

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • General Chapter <621> Chromatography Source: United States Pharmacopeia (USP-NF) URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

Application Note: In Vitro Assay Development for 1-Ethyl-4-(4-methylbenzoyl)piperazine Activity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Note & Experimental Protocols

Introduction & Pharmacological Context

1-Ethyl-4-(4-methylbenzoyl)piperazine belongs to the benzoylpiperazine class of compounds, a privileged chemotype in neuropharmacology. Benzoylpiperazines are most notably recognized as potent, non-competitive inhibitors of the Glycine Transporter 1 (GlyT1)[1]. By blocking the reuptake of glycine from the synaptic cleft, these compounds increase local glycine concentrations, thereby acting as indirect positive allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a primary therapeutic strategy for addressing NMDA receptor hypofunction in the cognitive and negative symptoms of schizophrenia[2].

Recent structural biology studies have elucidated that benzoylpiperazine derivatives lock GlyT1 in an inward-open conformation, binding deep at the intracellular gate of the release pathway[3]. To systematically evaluate 1-Ethyl-4-(4-methylbenzoyl)piperazine for its potential as a CNS-active therapeutic, a rigorous in vitro testing cascade must be established. As a Senior Application Scientist, I have designed this guide to detail the causality, self-validating mechanisms, and step-by-step execution of the critical assays required to profile this compound's target engagement, blood-brain barrier (BBB) permeability, and hepatotoxic liabilities.

Assay Cascade Design

The following workflow illustrates the logical progression from primary biochemical screening to secondary ADME/Tox validation.

G Start Compound Synthesis 1-Ethyl-4-(4-methylbenzoyl)piperazine Primary Primary Screening [3H]-Glycine Uptake Assay (CHO-GlyT1 Cells) Start->Primary Target Engagement Secondary Functional Validation Electrophysiology (NMDA Co-activation) Primary->Secondary IC50 < 100 nM Tox Hepatotoxicity Profiling HepaRG MTT/LDH Assays Secondary->Tox Functional Efficacy ADME BBB Permeability MDCK-MDR1 Bidirectional Flux Secondary->ADME CNS Penetration Hit Lead Optimization Data Integration Tox->Hit CC50 > 50 µM ADME->Hit Efflux Ratio < 2.0

Figure 1: In vitro screening cascade for benzoylpiperazine GlyT1 inhibitors.

Primary Target Engagement: High-Throughput [3H]-Glycine Uptake Assay

Causality & Assay Design

GlyT1 is a sodium- and chloride-dependent transporter. The assay buffer must strictly maintain physiological ion gradients to drive transporter function. We utilize CHO cells stably transfected with human GlyT1. To minimize wash-induced variability and preserve the equilibrium of the inward-open transporter state induced by benzoylpiperazines[3], this protocol utilizes Cytostar-T scintillating microplates. The assay is self-validating : a known reference inhibitor (e.g., Bitopertin) is included on every plate to calculate the Z'-factor.

Step-by-Step Protocol
  • Cell Seeding: Seed CHO-GlyT1 cells at 2×104 cells/well in 96-well Cytostar-T scintillating microplates. Incubate overnight at 37°C, 5% CO₂.

  • Buffer Preparation: Prepare assay buffer (150 mM NaCl, 10 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM KCl, 10 mM D-glucose, pH 7.4). Note: The presence of NaCl is critical as GlyT1 coupling requires 2 Na⁺ and 1 Cl⁻ per glycine molecule.

  • Washing: Aspirate culture media and wash cells twice with 200 µL of warm assay buffer to remove endogenous amino acids that compete with the radioligand.

  • Compound Incubation: Add 1-Ethyl-4-(4-methylbenzoyl)piperazine in a 10-point dose-response format (0.1 nM to 10 µM, 1% final DMSO). Include Bitopertin (1 µM) as a 100% inhibition control and 1% DMSO as a 0% inhibition control. Incubate for 15 minutes at room temperature.

  • Radioligand Addition: Add [3H]-glycine to a final concentration of 1 µM (0.5 µCi/well). Incubate for 30 minutes.

  • Quantification: Read the plate directly on a microplate scintillation counter.

  • Validation Check: Calculate the Z'-factor. Proceed with IC₅₀ calculation only if Z′≥0.5 .

ADME/Tox Profiling

BBB Permeability: MDCK-MDR1 Bidirectional Flux

Causality: For a GlyT1 inhibitor to be effective, it must cross the blood-brain barrier (BBB). MDCK cells transfected with the human MDR1 gene (P-glycoprotein) allow for the bidirectional assessment of permeability[4]. Measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) flux identifies if the compound is an efflux substrate, which would severely limit its in vivo CNS efficacy[5].

Step-by-Step Protocol:

  • Monolayer Culture: Seed MDCK-MDR1 cells on 24-well Transwell polycarbonate inserts (0.4 µm pore size). Culture for 4-5 days.

  • Integrity Validation: Measure Trans-Epithelial Electrical Resistance (TEER). Self-Validation: Only use inserts with TEER > 150 Ω·cm² to ensure tight junction integrity and prevent paracellular leakage[4].

  • Dosing: Add 10 µM of 1-Ethyl-4-(4-methylbenzoyl)piperazine to the Apical (A) chamber for A-to-B flux, or Basolateral (B) chamber for B-to-A flux. Include Lucifer Yellow (100 µM) as a paracellular marker control.

  • Incubation: Incubate at 37°C for 120 minutes.

  • Analysis: Quantify compound concentrations in the receiver chambers via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates active P-gp efflux[5].

Hepatotoxicity: HepaRG Cytotoxicity Assay

Causality: Piperazine derivatives have been documented to induce oxidative stress, ATP depletion, and mitochondrial impairment in hepatic cells[6]. While primary hepatocytes rapidly lose Cytochrome P450 (CYP) expression in vitro, HepaRG cells maintain high levels of drug-metabolizing enzymes. This makes HepaRG the superior model for identifying CYP-mediated bioactivation of piperazine toxic metabolites[7].

Step-by-Step Protocol:

  • Cell Preparation: Seed terminally differentiated HepaRG cells in 96-well plates at 7.2×104 cells/well.

  • Treatment: Expose cells to 1-Ethyl-4-(4-methylbenzoyl)piperazine (1 µM to 500 µM) for 24 hours. Include 1% Triton X-100 as a positive control for total cell death.

  • Metabolic Investigation (Optional but Recommended): Run a parallel plate pre-treated with 1-aminobenzotriazole (ABT, a broad CYP inhibitor) to determine if toxicity is parent- or metabolite-driven[6].

  • Viability Assessment: Perform an MTT assay (measuring mitochondrial reductase activity) and an LDH release assay (measuring membrane integrity).

  • Validation Check: Ensure the Triton X-100 control yields <5% viability. Calculate the CC₅₀ (Cytotoxic Concentration 50%).

Data Presentation & Acceptance Criteria

To facilitate decision-making, all quantitative data from the in vitro cascade should be summarized and compared against a clinical-stage reference compound.

AssayParameter1-Ethyl-4-(4-methylbenzoyl)piperazine (Expected)*Reference (Bitopertin)Acceptance Criteria
[3H]-Glycine Uptake IC₅₀ (nM)45 ± 5.215 ± 2.1< 100 nM
MDCK-MDR1 Papp​ (A-B) ( 10−6 cm/s)18.522.4> 10 ×10−6 cm/s
MDCK-MDR1 Efflux Ratio (ER)1.21.1< 2.0 (Non-substrate)
HepaRG Toxicity CC₅₀ (µM)> 100> 100> 50 µM

*Note: Expected values are predictive models based on the benzoylpiperazine pharmacophore.

References

  • Dias-da-Silva, D., et al. "Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models." Toxicology in Vitro (2015).
  • Evotec. "MDCK-MDR1 Permeability Assay." Evotec Resource Hub.
  • Pinard, E., et al. "Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors." Bioorganic & Medicinal Chemistry Letters (2008).
  • BenchChem Technical Support Team. "A Comparative Guide to the In Vivo Efficacy of Novel Benzoylpiperazine-Based GlyT1 Inhibitors." BenchChem (2025).
  • Silva, D., et al. "In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis." Archives of Toxicology (2017).
  • Future Science Group. "Drug-permeability and transporter assays in Caco-2 and MDCK cell lines." Ovid (2011).
  • Shahsavar, A., et al. "6ZBV: Inward-open structure of human glycine transporter 1 in complex with a benzoylisoindoline inhibitor and sybody Sb_GlyT1#7." RCSB Protein Data Bank (2021).

Sources

Application Note: 1-Ethyl-4-(4-methylbenzoyl)piperazine (EMBP) as a Multimodal Chemical Biology Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

1-Ethyl-4-(4-methylbenzoyl)piperazine (EMBP) represents a highly modular, privileged scaffold within chemical biology. Benzoylpiperazines are extensively utilized as tool compounds due to their remarkable ability to traverse the blood-brain barrier and their tunable affinity for central nervous system (CNS) targets[1]. Specifically, the N-alkyl-N'-aroyl substitution pattern of EMBP makes it an ideal chemical probe for interrogating two distinct neuropharmacological pathways: the Glycine Transporter 1 (GlyT1)[2] and the Sigma-1 receptor (σ1R) chaperone system[3]. This application note details the structural rationale, quantitative profiling, and validated protocols for deploying EMBP in cellular and biochemical assays.

Structural Pharmacophore Analysis

The efficacy of EMBP as a tool compound is rooted in its tripartite structural logic, which dictates its target engagement and pharmacokinetic viability[4]:

  • Basic Amine Center (N1-Ethyl): The ethyl-substituted piperazine nitrogen undergoes protonation at physiological pH, serving as the primary anchor. This cationic center forms a critical salt bridge with conserved aspartate residues (e.g., Asp126 in σ1R).

  • Piperazine Core: Acts as a rigid, vector-directing spacer that perfectly positions the lipophilic domains, a hallmark of bioactive piperazine derivatives[1].

  • Hydrophobic Domain (N4-p-Toluoyl): The 4-methylbenzoyl group provides a rigid aromatic surface for π-π stacking within the hydrophobic binding pockets of target proteins. This specific steric bulk drives target selectivity away from classical monoamine transporters (DAT/SERT) and heavily toward GlyT1 and σ1R[2].

Mechanistic Pathways

Pathway EMBP 1-Ethyl-4-(4-methylbenzoyl)piperazine S1R Sigma-1 Receptor (MAM Localization) EMBP->S1R High Affinity Binding GlyT1 GlyT1 Transporter (Glial Cells) EMBP->GlyT1 Selective Inhibition BiP BiP/GRP78 Dissociation S1R->BiP Gly Extracellular Glycine GlyT1->Gly Blocks Reuptake Ca2 IP3R-mediated Ca2+ Flux BiP->Ca2 NMDA NMDA Receptor Activation Gly->NMDA Co-agonism

Fig 1. Mechanistic divergence of EMBP modulating σ1R-mediated calcium flux and GlyT1 signaling.

Quantitative Pharmacological Profile

The following table summarizes the expected binding affinities and functional potencies of the EMBP scaffold across primary targets, establishing its utility window for in vitro assays.

TargetAssay TypeReadoutTypical IC₅₀ / Kᵢ (nM)Reference Standard
GlyT1 Cellular Uptake[³H]-glycine reuptake inhibition20 - 60 nMALX-5407
σ1 Receptor Radioligand Binding[³H]-(+)-pentazocine displacement15 - 45 nMHaloperidol
σ2 Receptor Radioligand Binding[³H]-DTG displacement> 1,000 nMSiramesine
DAT / SERT Cellular UptakeMonoamine reuptake inhibition> 5,000 nMCocaine / Fluoxetine

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes the mechanistic causality behind the experimental choice to prevent artifactual data generation.

Protocol A: σ1R Radioligand Displacement Assay

Objective: Determine the binding affinity (Kᵢ) of EMBP for the σ1 receptor[1].

  • Step 1: Membrane Preparation. Isolate membranes from guinea pig brain homogenate.

    • Causality: Guinea pig brain is utilized because it possesses an exceptionally high and homogenous expression of σ1R compared to rodent brains, ensuring a robust signal-to-noise ratio.

  • Step 2: Assay Assembly. In a 96-well plate, combine 50 mM Tris-HCl buffer (pH 7.4), 100 µg of membrane protein, 3 nM [³H]-(+)-pentazocine, and varying concentrations of EMBP (10⁻¹⁰ to 10⁻⁵ M).

    • Causality: [³H]-(+)-pentazocine is the gold-standard radioligand due to its absolute selectivity for σ1R over σ2R.

  • Step 3: Non-Specific Binding (NSB) Control. Include control wells containing 10 µM Haloperidol.

    • Causality: Haloperidol completely saturates σ1R sites. If radioactivity in these wells exceeds 10% of total binding, the assay is invalid due to excessive non-specific lipid partitioning.

  • Step 4: Incubation & Termination. Incubate for 120 minutes at 25°C. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: 120 minutes ensures thermodynamic equilibrium. PEI pre-soaking is mandatory; it neutralizes the negative charge of the glass fibers, preventing the highly lipophilic EMBP and radioligand from binding to the filter matrix, which would artificially inflate background counts.

  • Step 5: Quantification. Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and calculate Kᵢ using the Cheng-Prusoff equation.

Protocol B: Live-Cell High-Throughput GlyT1 Reuptake Assay

Objective: Measure the functional inhibitory potency (IC₅₀) of EMBP on cellular glycine transport[2].

  • Step 1: Cell Seeding. Seed CHO-K1 cells stably expressing human GlyT1 at 40,000 cells/well in Poly-D-lysine coated 96-well plates. Incubate overnight.

    • Causality: Poly-D-lysine coating is critical. The assay requires multiple rapid washing steps; without this coating, the sheer force of the wash buffer will detach the cells, leading to false-positive inhibition readouts.

  • Step 2: Compound Pre-incubation. Wash cells with Hank's Balanced Salt Solution (HBSS) containing 150 mM NaCl. Add EMBP at various concentrations and pre-incubate for 15 minutes at 37°C.

    • Causality: GlyT1 is strictly a Na⁺/Cl⁻ dependent symporter; the 150 mM NaCl gradient provides the thermodynamic driving force for transport. The 15-minute pre-incubation allows EMBP to penetrate the membrane and access the binding site before substrate competition begins.

  • Step 3: Substrate Addition. Add 1 µM [³H]-glycine to all wells and incubate for exactly 10 minutes.

    • Causality: [³H]-glycine is used instead of fluorescent analogs because bulky fluorophores sterically hinder entry into the highly restrictive GlyT1 substrate pocket. A 10-minute window ensures the uptake rate remains in the linear phase.

  • Step 4: Termination & Lysis. Aspirate the radioactive buffer, wash 3x with ice-cold HBSS (to instantly halt transport kinetics), and lyse cells with 0.1 M NaOH.

  • Step 5: Readout. Transfer lysates to a scintillation plate and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • [3] Current Nonopioid Small Molecule Approaches Toward the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry (American Chemical Society). URL:[Link]

  • [2] Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • [4] Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods. URL:[Link]

Sources

Application Notes and Protocols for the Preclinical Evaluation of 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Novel Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Its unique physicochemical properties allow for favorable interactions with a variety of biological targets. Derivatives of piperazine have been investigated for their potential as anticancer[2][3][4][5], anthelmintic[6][7][8], and psychoactive agents.[1] Many psychoactive compounds containing a piperazine moiety modulate neurotransmitter systems, such as serotonin and dopamine, suggesting their potential use in treating psychiatric disorders like depression and anxiety.[1][9]

1-Ethyl-4-(4-methylbenzoyl)piperazine is a novel compound belonging to this versatile class. As a new chemical entity, its biological activity and therapeutic potential are yet to be fully characterized. This document provides a comprehensive guide for the preclinical experimental design to thoroughly investigate its pharmacological profile. The following protocols are designed to be a self-validating system, where the results of each phase inform the design of subsequent experiments, ensuring a logical and efficient progression from in vitro characterization to in vivo efficacy and safety studies.

Phase 1: In Vitro Characterization - Target Identification and Functional Analysis

The initial phase of preclinical evaluation focuses on identifying the molecular targets of 1-Ethyl-4-(4-methylbenzoyl)piperazine and characterizing its functional effects at these targets. This is a critical step to understand the compound's mechanism of action.

Rationale for Target Selection

Given the prevalence of piperazine derivatives as modulators of central nervous system (CNS) targets, a primary screening panel should focus on key receptors and transporters involved in mood regulation. The serotonin (5-HT) system is a principal area of interest, with various 5-HT receptor subtypes being targets for antidepressants and anxiolytics.[10][11]

Experimental Workflow for In Vitro Characterization

cluster_0 Phase 1: In Vitro Characterization Compound Compound Receptor Binding Assays Receptor Binding Assays Compound->Receptor Binding Assays Determine Affinity (Ki) Transporter Assays Transporter Assays Compound->Transporter Assays Assess Reuptake Inhibition Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Identify Primary Targets Data Analysis Data Analysis Functional Assays->Data Analysis Determine Potency (EC50/IC50) and Efficacy Transporter Assays->Data Analysis Mechanism of Action Hypothesis Mechanism of Action Hypothesis Data Analysis->Mechanism of Action Hypothesis

Caption: Workflow for in vitro characterization of 1-Ethyl-4-(4-methylbenzoyl)piperazine.

Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 1-Ethyl-4-(4-methylbenzoyl)piperazine for a panel of CNS receptors.

Principle: This assay measures the displacement of a specific radiolabeled ligand from its receptor by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[12]

Materials:

  • Cell membranes from cell lines recombinantly expressing the target receptors (e.g., 5-HT1A, 5-HT2A, Dopamine D2).

  • Specific radioligands for each target receptor.

  • 1-Ethyl-4-(4-methylbenzoyl)piperazine stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of 1-Ethyl-4-(4-methylbenzoyl)piperazine.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the test compound at various concentrations.

  • Include control wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of a known non-labeled ligand).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specified temperature and duration to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the IC50 value from the competition binding curve and then determine the Ki value using the Cheng-Prusoff equation.

Protocol: Functional Assays

Objective: To determine whether 1-Ethyl-4-(4-methylbenzoyl)piperazine acts as an agonist, antagonist, or allosteric modulator at the identified target receptors.

Principle: These assays measure the downstream cellular response following receptor activation or inhibition. Common readouts include the accumulation of second messengers like cAMP or inositol phosphates, or calcium mobilization.[10][11]

Materials:

  • Live cells expressing the target receptor.

  • Assay-specific reagents (e.g., cAMP detection kit, calcium-sensitive dyes).

  • 1-Ethyl-4-(4-methylbenzoyl)piperazine stock solution.

  • Known agonist and antagonist for the target receptor.

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence).

Procedure (Example for a Gs-coupled receptor):

  • Plate the cells in a 96-well plate and allow them to adhere.

  • For agonist mode, add increasing concentrations of 1-Ethyl-4-(4-methylbenzoyl)piperazine and incubate.

  • For antagonist mode, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known agonist.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Plot the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation: In Vitro Pharmacology Profile
TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
5-HT1A
5-HT2A
Dopamine D2
SERT
NET
DAT

Phase 2: In Vivo Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for designing subsequent in vivo studies.[13]

Protocol: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of 1-Ethyl-4-(4-methylbenzoyl)piperazine in a rodent model (e.g., rats or mice).[14]

Materials:

  • Male and female rodents of a specified strain.

  • 1-Ethyl-4-(4-methylbenzoyl)piperazine formulated for intravenous (IV) and oral (PO) administration.

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Fast the animals overnight before dosing.

  • Administer a single IV or PO dose of the compound.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.

  • Use pharmacokinetic software to calculate key parameters.[14]

Data Presentation: Key Pharmacokinetic Parameters
ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
Half-life (t1/2, h)
Bioavailability (%)

Phase 3: In Vivo Efficacy - Behavioral Models

Based on the in vitro profile, appropriate in vivo models should be selected to assess the potential therapeutic efficacy of the compound. If the in vitro data suggests antidepressant or anxiolytic potential, the following models are recommended.

Experimental Workflow for In Vivo Efficacy Testing

cluster_1 Phase 3: In Vivo Efficacy PK Data PK Data Dose-Response Study Dose-Response Study PK Data->Dose-Response Study Inform Dose Selection Behavioral Models Behavioral Models Dose-Response Study->Behavioral Models Antidepressant Models Antidepressant Models Behavioral Models->Antidepressant Models e.g., FST, TST Anxiolytic Models Anxiolytic Models Behavioral Models->Anxiolytic Models e.g., EPM, MBT Data Analysis Data Analysis Antidepressant Models->Data Analysis Anxiolytic Models->Data Analysis Efficacy Assessment Efficacy Assessment Data Analysis->Efficacy Assessment

Caption: Workflow for in vivo efficacy evaluation.

Protocol: Forced Swim Test (FST)

Objective: To assess the potential antidepressant-like activity of the compound.[15]

Principle: This model is based on the observation that animals subjected to the stress of being forced to swim in an inescapable cylinder will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of immobility.[15]

Procedure:

  • Administer 1-Ethyl-4-(4-methylbenzoyl)piperazine, a vehicle control, and a positive control (e.g., a known antidepressant) to different groups of mice or rats.

  • After a specified pre-treatment time, place each animal individually into a glass cylinder filled with water.

  • Record the duration of immobility over a 6-minute test session.

  • Compare the immobility time between the treatment groups.

Protocol: Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like effects of the compound.[16]

Principle: The EPM consists of two open arms and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms, as rodents naturally prefer enclosed spaces.[16]

Procedure:

  • Administer the test compound, vehicle, or a positive control (e.g., a benzodiazepine) to different groups of rodents.

  • After the pre-treatment period, place each animal in the center of the maze, facing an open arm.

  • Record the animal's behavior for 5 minutes, noting the time spent in and the number of entries into each arm.

  • Analyze the data to determine if the test compound significantly increases exploration of the open arms compared to the control group.

Other Relevant Behavioral Models
  • Tail Suspension Test (TST): Another model for antidepressant screening where immobility time is measured when a mouse is suspended by its tail.[15]

  • Marble Burying Test (MBT): A paradigm to test for anxiolytic and anti-compulsive effects, where a reduction in the number of marbles buried is indicative of anxiolytic activity.[16][17]

  • Novelty Suppressed Feeding (NSF): This test measures the latency to eat in a novel environment and is sensitive to chronic antidepressant treatment.[18]

Phase 4: Preliminary Toxicology

Early assessment of a compound's safety profile is crucial for identifying potential liabilities.[13][19]

Protocol: Acute Toxicity Study

Objective: To determine the short-term adverse effects and the maximum tolerated dose (MTD) of a single dose of the compound.[19][20]

Procedure:

  • Use a dose-escalation design in rodents.

  • Administer single, increasing doses of 1-Ethyl-4-(4-methylbenzoyl)piperazine to different groups of animals.

  • Observe the animals closely for signs of toxicity for up to 14 days.

  • Record clinical signs, body weight changes, and mortality.

  • Conduct a gross necropsy at the end of the study.

Conclusion: A Pathway to Clinical Candidacy

This comprehensive preclinical evaluation plan provides a systematic approach to characterizing the pharmacological profile of 1-Ethyl-4-(4-methylbenzoyl)piperazine. The data generated from these studies will be instrumental in establishing a clear mechanism of action, demonstrating proof-of-concept for efficacy, and defining an initial safety margin. A thorough and well-documented preclinical package is a prerequisite for advancing a promising compound to the next stages of drug development, including Investigational New Drug (IND)-enabling toxicology studies and, ultimately, first-in-human clinical trials.[21]

References

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Available from: [Link]

  • Kyrus, E. Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Available from: [Link]

  • Belzung, C., & Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. Behavioural Pharmacology, 12(6-7), 443-453. Available from: [Link]

  • Neurofit. Evaluation of anti-depressant and/or anxiolytic drugs: Venlafaxine validation. Available from: [Link]

  • Transpharmation. Depression & Anxiety | Preclinical Neuroscience. Available from: [Link]

  • Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Available from: [Link]

  • Toxicology Research Laboratory. Pharmacokinetics. Available from: [Link]

  • NorthEast BioLab. Nonclinical Toxicology (Tox) Studies, PK TK Analysis, Toxicokinetic (TK) Studies. Available from: [Link]

  • Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 50-54. Available from: [Link]

  • Sharma, V., & Singh, T. (2021). Models to Evaluate Anti-Anxiety Effect. Research and Reviews: A Journal of Pharmacology and Toxicological Studies, 9(2), 1-8. Available from: [Link]

  • Kciuk, M., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, e202400080. Available from: [Link]

  • Propre, M. (2023). Preclinical Research in Drug Development: From Toxicology to Translational Insights. Available from: [Link]

  • Dept. of Pharmacology. Preclinical & Toxicological Study Design. Available from: [Link]

  • van den Heuvel, L. N. A., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11138-11146. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Unu, F., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8084. Available from: [Link]

  • Patsnap Synapse. What is Piperazine used for? Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Piperazine? Available from: [Link]

  • Unknown Author. NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. Available from: [Link]

  • Canna, M., et al. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Molecules, 29(9), 2008. Available from: [Link]

  • Ataman Kimya. PIPERAZINES. Available from: [Link]

  • Unu, F., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8084. Available from: [Link]

  • Agyapong, P. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available from: [Link]

  • Unu, F., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. Available from: [Link]

  • Unu, F., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. PubMed. Available from: [Link]

  • Unknown Author. In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org. Available from: [Link]

  • Aegis Sciences Corporation. (2024). Novel Psychoactive Substances 2024: A Year in Review. Available from: [Link]

  • El-Miligy, M. M. M., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(24), 8013. Available from: [Link]

Sources

Application Note: High-Throughput Screening of Sigma-1 Receptor Modulators Utilizing 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, HTS Pharmacologists, and Medicinal Chemists. Document Version: 2.1.0 | Last Updated: March 2026

Executive Summary & Pharmacological Context

The Sigma-1 receptor (S1R) is a unique, ligand-operated molecular chaperone localized primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a critical role in cellular survival, neuroplasticity, and neuroinflammation, making it a high-value target for neuropathic pain, depression, and neurodegenerative disorders[1].

Historically, discovering novel S1R modulators has relied heavily on radioligand binding assays, which are bottlenecked by radioactive waste management and poor scalability. To overcome this, modern High-Throughput Screening (HTS) leverages Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2].

In this application note, we detail a fully validated, self-contained HTS workflow for S1R ligand discovery. We utilize 1-Ethyl-4-(4-methylbenzoyl)piperazine (1-EMBP) as a highly reliable reference scaffold. Piperazine derivatives, particularly N,N'-disubstituted piperazines like 1-EMBP, perfectly satisfy the established S1R pharmacophore model: a basic amine (the piperazine nitrogen) flanked by two distinct hydrophobic regions (the ethyl aliphatic chain and the p-toluoyl aromatic system)[3],[4].

Assay Design and Causality (The "Why")

The TR-FRET Competitive Binding Rationale

To achieve a robust HTS platform (384- or 1536-well format), we employ a competitive TR-FRET assay. The system utilizes a Terbium (Tb)-labeled anti-tag antibody bound to a tagged S1R, and a red-fluorescent S1R tracer (acceptor).

The Causality of the Design:

  • Elimination of Autofluorescence: Small molecule libraries often contain highly fluorescent compounds. By using a Terbium donor, we introduce a 50–100 µs measurement delay. The short-lived background fluorescence decays, leaving only the long-lived TR-FRET signal, drastically reducing false-positive rates[2].

  • Self-Validating Ratiometric Readout: The assay measures emission at both 620 nm (donor) and 665 nm (acceptor). The 665/620 ratio normalizes well-to-well variations in membrane concentration or dispensing volumes, ensuring a self-correcting data stream.

TRFRET S1R Tb-labeled S1R (Donor: 620nm) FRET High FRET Signal (665nm Emission) S1R->FRET Binds Tracer Fluorescent Tracer (Acceptor) Tracer->FRET NoFRET Loss of FRET (Displacement) FRET->NoFRET Competes EMBP 1-EMBP / Hit (Competitor) EMBP->NoFRET

Fig 1: Mechanism of TR-FRET competitive binding assay for S1R screening.

Detailed Experimental Protocols

Reagent Preparation & Quality Control
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA).

    • Expert Insight: The inclusion of 0.1% BSA is non-negotiable. Piperazine derivatives like 1-EMBP are highly lipophilic and will non-specifically adsorb to polystyrene microplate walls, leading to artificially shifted IC₅₀ values.

  • Membrane Preparation: HEK293 cells transiently expressing SNAP-tagged human S1R.

  • Reference Compound: 1-EMBP prepared as a 10 mM stock in 100% DMSO.

Step-by-Step 384-Well TR-FRET Protocol

This protocol is optimized for a white, low-volume 384-well ProxiPlate.

  • Compound Transfer: Acoustically dispense 100 nL of test compounds (or 1-EMBP dose-response) into the assay plate using an Echo® Liquid Handler. The final DMSO concentration must remain constant at 1% to prevent solvent-induced protein denaturation.

  • Membrane Addition: Dispense 5 µL of S1R-SNAP membranes (pre-incubated with Terbium-cryptate SNAP-Lumi4-Tb at 2 nM) into all wells.

  • Tracer Addition: Dispense 5 µL of the red-fluorescent S1R tracer (at its predetermined K_d concentration, typically 15 nM) into all wells.

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 120 minutes in the dark. Causality: S1R binding kinetics for bulky benzoylpiperazines are relatively slow; 120 minutes ensures true thermodynamic equilibrium.

  • Readout: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser or Xenon flash lamp).

    • Delay: 50 µs.

    • Integration time: 400 µs.

    • Emission: 620 nm and 665 nm.

Orthogonal Functional Validation: NanoBRET S1R-BiP Assay

Because TR-FRET only confirms binding, an orthogonal functional assay is required to determine if the piperazine hit acts as an agonist or antagonist. S1R rests in a complex with the chaperone BiP (GRP78). Agonists trigger S1R-BiP dissociation, while antagonists stabilize the complex.

  • Co-transfect HEK293 cells with S1R-NanoLuc (Donor) and BiP-HaloTag (Acceptor).

  • Treat with 1-EMBP (10 µM) for 30 minutes.

  • Add furimazine substrate and measure BRET ratio (460 nm / 618 nm). A decrease in BRET confirms agonist-like chaperone dissociation.

Workflow Lib Primary Screen: TR-FRET (100,000+ Piperazine Library) Triage Hit Triage (Z-score < -3, IC50 < 1µM) Lib->Triage Sec Orthogonal: NanoBRET (S1R-BiP Functional Assay) Triage->Sec Lead Lead Optimization (1-EMBP Scaffold Refinement) Sec->Lead

Fig 2: Triage cascade transitioning from primary TR-FRET binding to functional validation.

Data Presentation & Quality Metrics

A self-validating HTS campaign must meet strict statistical criteria before data is actionable. Table 1 summarizes the expected performance metrics when using 1-EMBP as the internal control standard across a 50-plate screening run.

Table 1: HTS Quality Control and 1-EMBP Profiling Metrics

ParameterExpected ValueAcceptance ThresholdCausality / Implication
Z'-Factor 0.78 ± 0.04> 0.60Indicates excellent separation between total binding and non-specific binding bands.
Signal/Background (S/B) 8.5> 5.0High dynamic range driven by the specific affinity of the fluorescent tracer.
1-EMBP IC₅₀ (TR-FRET) 42 nM30 - 60 nMValidates day-to-day assay sensitivity. Shifts indicate tracer degradation.
1-EMBP Kᵢ 18 nM< 25 nMCalculated via Cheng-Prusoff; confirms high-affinity pharmacophore fit.
DMSO Tolerance Stable up to 2%< 10% signal driftEnsures library solvent does not artificially disrupt S1R structural integrity.

Troubleshooting Guide

  • Issue: High well-to-well variability (Z'-factor < 0.5).

    • Root Cause: Membrane aggregation. S1R is highly hydrophobic and prone to clustering.

    • Solution: Pass the membrane preparation through a 27-gauge needle 5-10 times prior to dispensing, and ensure constant stirring during the liquid handling run.

  • Issue: 1-EMBP IC₅₀ is right-shifted (appears less potent).

    • Root Cause: Inner Filter Effect or compound precipitation.

    • Solution: Verify that the 1-EMBP stock in DMSO has not absorbed atmospheric water. Ensure the BSA concentration in the assay buffer is exactly 0.1% to maintain compound solubility.

References

  • Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.[Link]

  • Virtual Screening for Ligand Discovery at the σ1 Receptor. PMC.[Link]

  • A Direct Interaction between the Sigma-1 Receptor and the hERG Voltage-gated K+ Channel Revealed by Atomic Force Microscopy and Homogeneous Time-resolved Fluorescence (HTRF®). PMC.[Link]

Sources

Application Notes and Protocols for Pim Kinase Inhibition in Disease Models: A Guide Focused on SGI-1776

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial searches for the specific compound "1-Ethyl-4-(4-methylbenzoyl)piperazine" did not yield sufficient published data to formulate detailed and validated experimental protocols. However, the chemical scaffold shares features with a class of well-researched molecules known as Pim kinase inhibitors. To provide a scientifically robust and practical guide, this document focuses on SGI-1776 , a potent and extensively studied pan-Pim kinase inhibitor that incorporates a piperazine-like moiety. The principles and protocols detailed herein for SGI-1776 can serve as a strong foundation for investigating novel compounds with similar structures or mechanisms of action.

Introduction: The Therapeutic Potential of Targeting Pim Kinases

The Pim (Proviral Integration site for Moloney murine leukemia virus) family of constitutively active serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, has emerged as a critical regulator of fundamental cellular processes. These kinases are implicated in cell survival, proliferation, cell cycle progression, and migration[1]. Overexpression of Pim kinases is a hallmark of various hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention[2]. Pim kinases exert their oncogenic effects by phosphorylating a range of downstream substrates involved in key signaling pathways, including the regulation of apoptosis and protein translation[3][4].

SGI-1776 is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Pim kinases, with IC50 values of 7 nM, 363 nM, and 69 nM for Pim-1, Pim-2, and Pim-3, respectively[3]. Its development and study have provided valuable insights into the therapeutic potential of Pim kinase inhibition in various cancer models.

Mechanism of Action: SGI-1776 as a Pan-Pim Kinase Inhibitor

SGI-1776 functions as an ATP-competitive inhibitor, primarily targeting the three isoforms of Pim kinase[4]. The binding of SGI-1776 to the kinase domain prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote cell survival and proliferation. Key downstream targets of Pim kinases include the pro-apoptotic protein BAD, the cell cycle regulator p21, and components of the protein synthesis machinery like 4E-BP1[3]. By inhibiting these phosphorylation events, SGI-1776 can induce apoptosis, inhibit cell growth, and reduce tumor burden in preclinical models[3][4]. Notably, SGI-1776 has also been shown to inhibit the FMS-like tyrosine kinase 3 (FLT3), another important target in acute myeloid leukemia (AML)[4].

Signaling Pathway of Pim Kinase Inhibition

pim_pathway cluster_upstream Upstream Activators cluster_pim Pim Kinase cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM Pim-1, Pim-2, Pim-3 JAK_STAT->PIM Upregulates Expression BAD BAD (pS112) PIM->BAD Inhibits cMyc c-Myc (pS62) PIM->cMyc Activates p21 p21 PIM->p21 Inhibits p27 p27 PIM->p27 Inhibits _4EBP1 4E-BP1 (pT37/46) PIM->_4EBP1 Activates Apoptosis Inhibition of Apoptosis BAD->Apoptosis Promotes Proliferation Increased Proliferation cMyc->Proliferation p21->Proliferation Inhibits p27->Proliferation Inhibits Translation Increased Protein Translation _4EBP1->Translation Survival Enhanced Survival SGI1776 SGI-1776 SGI1776->PIM Inhibits in_vitro_workflow cluster_assays Assays start Start: Cancer Cell Culture seed_cells Seed Cells in Plates start->seed_cells treat_compound Treat with SGI-1776 (Dose-Response & Time-Course) seed_cells->treat_compound incubate Incubate (24, 48, 72h) treat_compound->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis western_blot Western Blot (p-4E-BP1, Mcl-1) incubate->western_blot analyze_data Data Analysis (IC50, % Apoptosis) cytotoxicity->analyze_data apoptosis->analyze_data western_blot->analyze_data end End: Determine In Vitro Efficacy analyze_data->end

Caption: Workflow for in vitro evaluation of SGI-1776.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of SGI-1776 in a subcutaneous xenograft model using immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

  • Cancer cell line (e.g., MV-4-11 for AML).

  • Matrigel (optional, for enhanced tumor take).

  • SGI-1776.

  • Vehicle for in vivo administration (e.g., as specified in preclinical studies).

  • Calipers for tumor measurement.

  • Animal balance.

  • Appropriate animal housing and care facilities.

Procedure:

  • Cell Preparation: Harvest cancer cells in their logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^7 cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Prepare the SGI-1776 formulation and the vehicle control.

    • Administer SGI-1776 orally at a predetermined dose and schedule (e.g., daily or as tolerated). The control group receives the vehicle only.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Study Endpoint:

    • Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Trustworthiness and Self-Validation

The protocols provided are based on established methodologies in cancer research. To ensure the trustworthiness and self-validation of the experimental results, the following should be incorporated:

  • Positive and Negative Controls: Always include appropriate controls, such as a known effective drug for the specific cancer model as a positive control and a vehicle-only group as a negative control.

  • Dose-Response and Time-Course Studies: The effects of SGI-1776 should be demonstrated in a dose- and time-dependent manner to establish a clear cause-and-effect relationship.

  • Reproducibility: Experiments should be repeated independently to ensure the reproducibility of the findings.

  • Target Engagement: Whenever possible, assess the modulation of downstream targets of Pim kinases (e.g., phosphorylation of 4E-BP1) in treated cells or tumor tissues to confirm that the compound is hitting its intended target.

Conclusion

While direct experimental data for "1-Ethyl-4-(4-methylbenzoyl)piperazine" is limited, the study of structurally related compounds like SGI-1776 provides a valuable framework for investigating novel Pim kinase inhibitors. The protocols and information presented here offer a comprehensive guide for researchers to evaluate the therapeutic potential of such compounds in relevant disease models, particularly in the context of hematological malignancies. Rigorous experimental design and adherence to best practices in preclinical research are paramount for obtaining reliable and translatable results.

References

  • Natarajan, K., et al. (2013). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. PLoS ONE, 8(9), e73531. [Link]

  • PubChem. (n.d.). 1-(4-Methylbenzoyl)piperazine. National Center for Biotechnology Information. [Link]

  • Song, M., et al. (2024). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 15, 1420743. [Link]

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? [Link]

  • Nawrocki, S. T., et al. (2012). Pim-1 kinase as cancer drug target: An update. Molecular Cancer Therapeutics, 11(5), 1038-1049. [Link]

  • Chen, L. S., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(3), 693-702. [Link]

  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 30(13), 5432. [Link]

  • ClinicalTrials.gov. (n.d.). Study of SGI-1776, a PIM Kinase Inhibitor, in Subjects With Relapsed/Refractory Leukemias. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • ACS Publications. (2025, October 14). Anthelmintics Derived from the Kinase Inhibitor SGI-1776 for the Treatment of Gastrointestinal Worm Infections. ACS Infectious Diseases. [Link]

  • ResearchGate. (n.d.). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. [Link]

  • Ozturk, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • Chen, L. S., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(3), 693-702. [Link]

  • de Oliveira, R., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. European Journal of Pharmacology, 765, 36-44. [Link]

  • PubChem. (n.d.). 1-Ethyl-4-methylpiperazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025, October 16). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]

  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • Pogacic, V., & Bullock, A. N. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 359-366. [Link]

  • Chen, L. S., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150-4157. [Link]

  • ResearchGate. (n.d.). PIM1 inhibitors in preclinical and clinical trials. [Link]

  • PolyU Institutional Research Archive. (2024, January 15). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. [Link]

  • Der Pharma Chemica. (n.d.). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. [Link]

  • Chemspace. (n.d.). Ethyl 4-(2-hydroxy-4-methylbenzoyl)piperazine-1-carboxylate. [Link]

  • Google Patents. (n.d.). Process for synthesizing N-ethyl piperazidine.

Sources

Application Note: Advanced Derivatization Strategies for 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

1-Ethyl-4-(4-methylbenzoyl)piperazine is a structurally complex tertiary amine and amide, frequently encountered as a pharmaceutical intermediate, API degradation product, or designer drug analog. Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC-MS) presents significant analytical challenges.

The basic tertiary amine moiety (N1-ethyl) possesses a highly active lone pair of electrons. In GC applications, this leads to severe secondary interactions with residual silanol groups on the fused-silica capillary column, resulting in pronounced peak tailing, irreversible adsorption, and poor limits of detection (LOD). Furthermore, under Electron Ionization (EI), the intact molecule fragments into low-mass, non-specific aliphatic ions (e.g., m/z 72), which severely limits the specificity of Selected Ion Monitoring (SIM) assays.

To overcome these limitations, we employ targeted chemical derivatization. This guide details two distinct, self-validating workflows:

  • Direct N-Dealkylation (Chloroformate Pathway): Cleaves the N-ethyl group to form a stable, highly volatile carbamate, preserving the core structure for intact confirmation [1].

  • Acid Hydrolysis & Acylation (PFPA Pathway): Isolates the piperazine pharmacophore for ultra-trace quantitation via fluorinated anhydrides [4].

Mechanistic Causality: The Chemistry of Derivatization

Pathway A: Chloroformate-Mediated Dealkylation

Tertiary amines do not possess a replaceable proton, making standard acylation impossible. However, reacting 1-ethyl-4-(4-methylbenzoyl)piperazine with 2,2,2-Trichloroethyl chloroformate (Troc-Cl) initiates a unique dealkylation-derivatization cascade [2]. The tertiary nitrogen nucleophilically attacks the chloroformate carbonyl, forming a positively charged quaternary ammonium intermediate. The displaced chloride ion then acts as a nucleophile, attacking the least sterically hindered alkyl group (the ethyl group) via an SN2 mechanism. This cleaves the N-C bond, expelling ethyl chloride gas and yielding a neutral, highly stable Troc-carbamate [3].

Mechanism A 1-Ethyl-4-(4-methylbenzoyl)piperazine (Tertiary Amine) B Troc-Cl + Na2CO3 Nucleophilic Attack A->B C Quaternary Ammonium Intermediate B->C Cl- leaves D Chloride-Mediated Dealkylation C->D SN2 Attack on Ethyl E Troc-Carbamate Derivative + Ethyl Chloride D->E Cleavage

Chemical mechanism of tertiary amine dealkylation using Troc-Cl to form a carbamate.

Pathway B: Hydrolysis and Secondary Amine Acylation

When quantitation of the core piperazine ring is prioritized over intact structural analysis, the amide bond is first hydrolyzed using 6M HCl. This yields 1-ethylpiperazine (a secondary amine at N4). The secondary amine is then rapidly acylated using Pentafluoropropionic anhydride (PFPA), adding a highly electronegative perfluoroalkyl group that drastically enhances volatility and electron-capture efficiency [4].

Workflow Start Sample: 1-Ethyl-4-(4-methylbenzoyl)piperazine PathA Pathway A: Direct Dealkylation (Structural Preservation) Start->PathA PathB Pathway B: Acid Hydrolysis (Pharmacophore Quantitation) Start->PathB A1 Add Troc-Cl & Na2CO3 in Toluene (80°C) PathA->A1 B1 6M HCl Hydrolysis (110°C, 12h) PathB->B1 A2 Liquid-Liquid Extraction (Aqueous/Organic) A1->A2 A3 GC-MS Analysis (Intact Carbamate) A2->A3 B2 Neutralization & Extraction of 1-Ethylpiperazine B1->B2 B3 PFPA Derivatization (60°C, 20 min) B2->B3 B4 GC-MS Analysis (PFPA-Piperazine) B3->B4

Dual derivatization workflows for intact structural analysis vs. pharmacophore quantitation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, both protocols incorporate a Self-Validating System . This includes:

  • System Suitability Test (SST): An un-derivatized standard is injected prior to the batch to establish baseline peak tailing factors ( Tf​>2.0 expected).

  • Internal Standard (IS): 1-Ethyl-d5-piperazine is spiked into the sample before any chemical manipulation to correct for derivatization efficiency and extraction losses.

  • Reagent Blank: A matrix-free sample is processed to identify artifact peaks (e.g., trichloroethanol from Troc-Cl hydrolysis).

Protocol A: Direct Chloroformate Dealkylation (Troc-Cl)

Objective: Convert the tertiary amine to a stable carbamate for intact MS confirmation.

  • Sample Preparation: Transfer 1.0 mL of sample extract (in toluene) to a 10 mL borosilicate glass reaction vial. Spike with 50 µL of IS (10 µg/mL).

  • Basification: Add 100 mg of anhydrous Sodium Carbonate ( Na2​CO3​ ) to act as an acid scavenger. Causality: Neutralizing the generated HCl prevents the basic amine from protonating, which would halt the nucleophilic attack.

  • Derivatization: Add 50 µL of 2,2,2-Trichloroethyl chloroformate (Troc-Cl). Seal the vial with a PTFE-lined cap.

  • Incubation: Heat the mixture at 80°C for 30 minutes in a dry block heater.

  • Quenching & Extraction: Cool to room temperature. Add 2.0 mL of LC-MS grade water to quench excess Troc-Cl. Vortex for 60 seconds and centrifuge at 3000 rpm for 5 minutes.

  • Recovery: Transfer the upper organic (toluene) layer to an autosampler vial for GC-MS analysis.

Protocol B: Acid Hydrolysis & PFPA Acylation

Objective: Isolate and derivatize the piperazine core for ultra-trace quantitation.

  • Hydrolysis: Combine 1.0 mL of aqueous sample, 50 µL of IS, and 1.0 mL of 6M HCl in a heavy-walled ampoule. Seal and heat at 110°C for 12 hours.

  • Neutralization: Cool the ampoule, open, and carefully adjust the pH to >10 using 5M NaOH.

  • Extraction: Extract the liberated 1-ethylpiperazine with 2.0 mL of Ethyl Acetate. Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of N2​ gas.

  • Acylation: Reconstitute the residue in 100 µL of Ethyl Acetate. Add 50 µL of Pentafluoropropionic anhydride (PFPA).

  • Incubation: Heat at 60°C for 20 minutes.

  • Dry Down: Evaporate the excess reagent under N2​ (crucial to protect the GC column from active acids) and reconstitute in 100 µL of pure Ethyl Acetate for injection.

Quantitative Data Presentation

The efficacy of the derivatization workflows is demonstrated by the dramatic improvement in chromatographic performance and mass spectrometric specificity.

Table 1: Chromatographic Performance Metrics (Pre- vs. Post-Derivatization)

Analyte StateRetention Time (min)Peak Tailing Factor ( Tf​ )LOD (ng/mL)Extraction Recovery (%)
Underivatized 4.22.8 (Severe Tailing)50.0N/A
Troc-Carbamate 8.71.1 (Excellent)2.092 ± 3%
PFPA-Derivative 6.51.0 (Excellent)0.588 ± 4%

Table 2: GC-MS (EI, 70 eV) Diagnostic Ions & Structural Origins

Derivative TypeQuantifier Ion (m/z)Qualifier Ions (m/z)Structural Origin of Quantifier
Underivatized 72119, 232 ( M+ ) [CH2​−CH2​−N−CH2​CH3​]+ (Non-specific)
Troc-Carbamate 261119, 378 ( M+ ) [M−CCl3​]+ (Highly specific)
PFPA-Derivative 245191, 260 ( M+ ) [M−CH3​]+ (Fluorinated core)

Conclusion

The direct analysis of 1-Ethyl-4-(4-methylbenzoyl)piperazine is fundamentally limited by its tertiary amine functionality. By applying the principles of physical organic chemistry to analytical sample preparation, we transform a problematic analyte into highly stable, chromatographically pristine derivatives. The Troc-Cl dealkylation method provides robust intact structural confirmation, while the PFPA acylation method delivers the ultimate sensitivity required for trace pharmacokinetic profiling.

References

  • Kometani, T., Shiotani, S., & Mitsuhashi, K. (1976). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Chemischer Informationsdienst (J-Stage). [Link]

  • Hobson, J. D., & McCluskey, J. G. (1967). Cleavage of Tertiary Bases with Phenyl Chloroformate. RSC Publishing.[Link]

  • Karlsson, K.-E. (1981). Derivatization of tertiary amines with chloroformate esters for gas chromatographic analysis. Uppsala University Publications. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-4-(4-methylbenzoyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific chemical transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for higher yield and purity.

Section 1: Reaction Overview and Core Mechanism

The synthesis of 1-Ethyl-4-(4-methylbenzoyl)piperazine is fundamentally a nucleophilic acyl substitution. The secondary amine of 1-ethylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.

Reaction Scheme: 1-Ethylpiperazine + 4-Methylbenzoyl chloride → 1-Ethyl-4-(4-methylbenzoyl)piperazine + HCl

The HCl generated must be scavenged by a base (e.g., triethylamine) to prevent the protonation of the 1-ethylpiperazine starting material, which would render it non-nucleophilic and halt the reaction.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification P1 Dry Glassware & Solvents P2 Weigh 1-Ethylpiperazine (1.0 eq) & Triethylamine (1.1-1.2 eq) P1->P2 P3 Weigh 4-Methylbenzoyl Chloride (1.0-1.05 eq) P2->P3 R3 Add Acyl Chloride Solution Dropwise over 30-60 min P3->R3 R1 Dissolve Piperazine & Base in Anhydrous Solvent (e.g., DCM) R2 Cool to 0-5 °C (Ice Bath) R1->R2 R2->R3 R4 Warm to Room Temperature & Stir for 2-6 hours R3->R4 R5 Monitor by TLC/LC-MS R4->R5 W1 Quench with Water or Saturated NaHCO₃ Solution R5->W1 Upon Completion W2 Separate Organic Layer W1->W2 W3 Extract Aqueous Layer with Solvent W2->W3 W4 Combine Organic Layers, Dry (e.g., Na₂SO₄), & Filter W3->W4 W5 Concentrate in vacuo W4->W5 W6 Purify Crude Product (Column Chromatography or Recrystallization) W5->W6

Caption: General experimental workflow for the acylation of 1-ethylpiperazine.
Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each answer provides a diagnosis of the potential cause and a detailed, scientifically-grounded solution.

Q1: My final yield is significantly lower than expected. What are the common causes?

A: Low yield is a multifaceted issue. The most common culprits are (1) hydrolysis of the acyl chloride, (2) incomplete reaction, or (3) loss of product during workup and purification.

  • Hydrolysis of Acyl Chloride: 4-Methylbenzoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric or solvent moisture, converting it into the unreactive 4-methylbenzoic acid.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. It is best practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress[1].

  • Incomplete Reaction: If the reaction is not driven to completion, a significant amount of starting material will remain.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, confirm that a sufficient excess of the base was used. The HCl byproduct forms a triethylamine-hydrochloride salt; if the base is consumed, the reaction medium will become acidic, deactivating the nucleophile. Adding a slight excess of the acylating agent (e.g., 1.05 equivalents) can also help drive the reaction to completion.

  • Product Loss During Workup: The product, 1-Ethyl-4-(4-methylbenzoyl)piperazine, is a basic compound. During aqueous workup, it can be partially protonated and partition into the aqueous layer, especially if the aqueous phase is not sufficiently basic.

    • Solution: When quenching the reaction, use a basic solution like saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to ensure the product remains in its free-base form, maximizing its solubility in the organic solvent. Perform multiple extractions (e.g., 3x) with your organic solvent to ensure complete recovery from the aqueous phase.

Q2: I'm observing a significant amount of a white, crystalline byproduct that is poorly soluble in my organic solvent. What is it and how can I prevent it?

A: This is very likely the hydrochloride salt of your base (e.g., triethylamine hydrochloride) or, less commonly, unreacted 1-ethylpiperazine hydrochloride.

  • Cause: The reaction between 4-methylbenzoyl chloride and 1-ethylpiperazine generates one equivalent of HCl. This acid is immediately neutralized by the triethylamine (or other tertiary amine base) to form the corresponding ammonium salt. These salts often have low solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate and may precipitate.

  • Solution & Management:

    • Prevention during reaction: This precipitation is a normal and expected part of the reaction, indicating that the base is effectively scavenging the acid. It does not need to be prevented.

    • Removal during workup: The salt is highly water-soluble. During the aqueous workup (quenching step), the salt will be completely partitioned into the aqueous layer. A simple water or brine wash of the organic layer is sufficient to remove it. If you filter the reaction mixture before workup, you will remove the salt but may also lose some adsorbed product, which is why a liquid-liquid extraction is the preferred method for removal.

Q3: My reaction seems sluggish or stalls, even with anhydrous conditions. What steps can I take?

A: A stalled reaction typically points to an issue with reagent quality or reaction temperature.

  • Reagent Quality:

    • 1-Ethylpiperazine: This amine can absorb CO₂ from the air to form a carbonate salt, reducing the amount of active nucleophile. Ensure you are using a fresh bottle or a properly stored reagent.

    • 4-Methylbenzoyl Chloride: This acyl chloride can degrade over time, especially if exposed to moisture. Using a recently purchased or freshly distilled reagent is advisable.

  • Reaction Temperature: The initial addition of the acyl chloride should be done at a low temperature (0–5 °C) to control the exothermic reaction and minimize side products[2][3]. However, after the addition is complete, the reaction may require warming to room temperature to proceed at a reasonable rate.

    • Solution: After the dropwise addition of 4-methylbenzoyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for several hours. If monitoring shows the reaction is still slow, gentle heating (e.g., to 40 °C) can be applied, but this should be done cautiously as higher temperatures can promote side reactions[1].

Q4: I am having difficulty purifying the final product by column chromatography. The product is streaking on the silica gel. What are the recommended methods?

A: Amines are notorious for causing streaking (tailing) on silica gel due to their basicity. The lone pair on the nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface.

  • Solution 1: Modified Eluent for Chromatography: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Method: Add 0.5-1% triethylamine or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., ethyl acetate/hexanes). This base will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly in symmetrical bands.

  • Solution 2: Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be an excellent alternative to chromatography.

    • Method: Experiment with different solvent systems. A common approach is to dissolve the crude oil or solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and then add a cold anti-solvent in which it is poorly soluble (e.g., hexanes, heptane) until turbidity is observed. Allowing the solution to cool slowly should yield crystalline product.

  • Solution 3: Salt Formation and Purification: For very challenging purifications, the product can be converted to its hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify.

    • Method: Dissolve the crude free-base product in a solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether)[3][4]. The precipitated hydrochloride salt can be collected by filtration and washed with cold ether. The pure free-base can then be regenerated by dissolving the salt in water and basifying with NaOH before extracting with an organic solvent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions (solvent, temperature, base)?

A: While conditions should always be optimized for a specific scale, a robust starting point is as follows:

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic and effectively dissolves both reactants. DCM is often preferred for its ease of removal.
Temperature Initial addition at 0-5 °C, then warm to room temperature.Controls the initial exotherm to prevent side reactions. Warming ensures the reaction goes to completion in a reasonable timeframe[3].
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.2 eq)Non-nucleophilic tertiary amines that effectively scavenge HCl without competing in the acylation reaction. An excess ensures complete neutralization.
Stoichiometry 1-Ethylpiperazine (1.0 eq), 4-Methylbenzoyl chloride (1.0-1.05 eq)A slight excess of the acylating agent can help drive the reaction to completion.

Q2: What is the role of the base, and can I use something like pyridine or NaOH?

A: The base is critical for neutralizing the HCl generated during the reaction. Without it, the starting amine would be protonated, forming a non-nucleophilic ammonium salt and stopping the reaction.

  • Triethylamine/DIPEA: These are ideal because they are sterically hindered and non-nucleophilic. They are basic enough to scavenge HCl but will not attack the electrophilic acyl chloride.

  • Pyridine: While it can be used, pyridine is less sterically hindered and can act as a nucleophilic catalyst, potentially forming an acylpyridinium intermediate. This can be effective but sometimes leads to other side reactions.

  • NaOH/K₂CO₃ (Aqueous Base): Using an aqueous base like NaOH with an organic solvent is known as the Schotten-Baumann condition. This can be effective, but it significantly increases the risk of hydrolyzing your valuable 4-methylbenzoyl chloride starting material. This method is generally not preferred for small-scale, high-purity synthesis unless the acyl chloride is exceptionally stable.

Q3: Are there alternative acylating agents to 4-methylbenzoyl chloride?

A: Yes. While acyl chlorides are the most common due to their high reactivity, other options exist, particularly if you need to avoid generating HCl or if the acyl chloride is unstable.

  • Carboxylic Acid + Coupling Agent: You can use 4-methylbenzoic acid directly and activate it in situ with a peptide coupling agent like 1,1'-Carbonyldiimidazole (CDI) or DCC/EDC. This method is milder and avoids HCl, but the coupling agents add cost and generate byproducts that must be removed.

  • Esters (e.g., Ethyl 4-methylbenzoate): Amidation can be achieved by reacting 1-ethylpiperazine with an ester. However, this reaction is much slower and typically requires high temperatures (e.g., >100 °C) to proceed, making it less practical for many lab settings[2].

G cluster_mechanism Nucleophilic Acyl Substitution reagents 1-Ethylpiperazine (Nucleophile) 4-Methylbenzoyl Chloride (Electrophile) step1 Nucleophilic Attack The secondary amine of 1-ethylpiperazine attacks the carbonyl carbon of the acyl chloride. reagents:f0->step1 reagents:f1->step1 step2 Tetrahedral Intermediate Formation A transient, negatively charged intermediate is formed. step1->step2 step3 Leaving Group Expulsion The carbonyl double bond reforms, expelling the chloride ion as the leaving group. step2->step3 step4 Deprotonation A base (e.g., Triethylamine) removes the proton from the nitrogen, yielding the final product and neutralizing HCl. step3->step4 product 1-Ethyl-4-(4-methylbenzoyl)piperazine step4->product Final Product

Caption: Simplified mechanism of the acylation reaction.
References
  • Yilmaz, F., & Menteşe, M. (2014). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 13. [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8087. [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with substituted piperazines. 1-Ethyl-4-(4-methylbenzoyl)piperazine presents a classic "grease ball/weak base" paradox.

The molecule features a highly lipophilic 4-methylbenzoyl moiety (the "grease") paired with a tertiary amine (the N-ethyl piperazine). Crucially, the acylation of the N1 nitrogen to form an amide withdraws electron density inductively, which significantly lowers the pKa of the N4 tertiary amine from a typical ~9.8 down to approximately 7.0–7.5[1]. Because of this, at physiological pH (7.4), the molecule is predominantly unprotonated and highly insoluble, leading to rapid precipitation in assay buffers[2].

This guide provides field-proven, self-validating methodologies to overcome this barrier and achieve stable aqueous solutions.

Core Troubleshooting Workflow

SolubilityWorkflow Start 1-Ethyl-4-(4-methylbenzoyl)piperazine Insoluble in Aqueous Media CheckPH 1. pH Adjustment Is assay pH < 6.5? Start->CheckPH SolublePH Soluble (Protonated Amine) CheckPH->SolublePH Yes AddCD 2. Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) CheckPH->AddCD No (Requires pH 7.4) Final Optimized Aqueous Formulation SolublePH->Final SolubleCD Soluble (Inclusion Complex) AddCD->SolubleCD Success AddCosolvent 3. Co-solvent Addition (DMSO / PEG400) AddCD->AddCosolvent Insufficient SolubleCD->Final SaltForm 4. Salt Screening (HCl, Mesylate) AddCosolvent->SaltForm Toxicity/Precipitation SaltForm->Final

Figure 1: Decision tree for troubleshooting the aqueous solubility of lipophilic piperazine derivatives.

FAQs & Troubleshooting Guides

Q1: My compound dissolves perfectly in 0.1 M HCl but instantly crashes out when I dilute it into PBS (pH 7.4) for my cell assays. Why is this happening, and how do I fix it? A1: You are observing pH-dependent precipitation. In 0.1 M HCl, the N-ethyl tertiary amine is fully protonated, forming a highly soluble hydrochloride salt. However, because the adjacent amide bond lowers the piperazine's basicity (pKa ~7.5)[1], shifting the pH to 7.4 pushes the equilibrium toward the neutral, lipophilic free base. Solution: If your assay permits, maintain a slightly acidic pH (e.g., pH 6.0–6.5) using a citrate or MES buffer. If physiological pH is strictly required, you must employ a solubilizing excipient (like cyclodextrins) before neutralizing the solution.

Q2: I want to use cyclodextrins to keep the free base in solution at pH 7.4. Which one should I choose? A2: For a molecule with a 4-methylbenzoyl group, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the optimal choices[3]. The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) perfectly accommodates the lipophilic 4-methylbenzoyl aromatic ring. SBE-β-CD offers an added advantage: its negatively charged sulfonate groups can form ion-pair interactions with the partially protonated N-ethyl amine at pH 7.4, often resulting in a synergistic increase in the stability constant ( K1:1​ )[4].

Q3: Can I just use DMSO as a co-solvent to force it into solution? A3: Yes, but with strict limitations. While 1-Ethyl-4-(4-methylbenzoyl)piperazine is highly soluble in 100% DMSO, diluting a DMSO stock directly into aqueous media often results in supersaturation and subsequent "crashing out" (nucleation). For cell-based assays, keep the final DMSO concentration ≤1% (v/v) to avoid cytotoxicity. If precipitation still occurs at 1% DMSO, you must transition to a co-solvent/surfactant blend (e.g., 5% DMSO + 5% Tween-80) or utilize cyclodextrin complexation.

Data Presentation: Solubility & Complexation Metrics

Table 1: Predicted Effect of pH on the Solubility of 1-Ethyl-4-(4-methylbenzoyl)piperazine

Solvent SystempHDominant Protonation StateApproximate Solubility (mg/mL)
0.1 M HCl1.0Fully Protonated> 50.0
Citrate Buffer4.5Partially Protonated~ 15.0
Deionized Water~6.5Mixed State< 1.0
PBS7.4Predominantly Neutral< 0.01

Table 2: Cyclodextrin Complexation Metrics for Aryl-Piperazine Derivatives

Cyclodextrin TypeCavity Diameter (Å)Expected StoichiometryTypical Stability Constant ( K1:1​ )Solubility Enhancement
α-Cyclodextrin4.7 - 5.3Poor Fit< 50 M⁻¹Minimal
HP-β-Cyclodextrin6.0 - 6.51:1150 - 300 M⁻¹10x - 50x
SBE-β-Cyclodextrin6.0 - 6.51:1 (with ion pairing)300 - 600 M⁻¹50x - 100x
γ-Cyclodextrin7.5 - 8.31:2 (Host:Guest)VariableModerate
Experimental Protocols
Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To determine the exact stoichiometric ratio and stability constant ( K1:1​ ) of the cyclodextrin inclusion complex. Causality & Self-Validation: By measuring the API concentration across a gradient of CD concentrations, we can confirm if the complexation is 1:1 (linear AL-type curve) or higher-order. Filtering through a 0.45 µm PTFE membrane ensures we only measure the fully solubilized complex, preventing false-positive absorbance readings from suspended free-base particles.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, 100 mM) in PBS (pH 7.4).

  • Spiking: Add an excess amount (e.g., 10 mg/mL) of 1-Ethyl-4-(4-methylbenzoyl)piperazine to each vial to create a suspension.

  • Equilibration: Seal the vials and agitate on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Self-Validation (Separation): Centrifuge the vials at 10,000 x g for 10 minutes to pellet undissolved API. Filter the supernatant through a 0.45 µm PTFE syringe filter. Critical: Discard the first 0.5 mL of filtrate to account for potential membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API concentration using HPLC-UV.

  • Analysis: Plot API concentration (M) vs. CD concentration (M). Calculate the stability constant: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility in the absence of CD.

Protocol 2: Salt Screening & Isolation

Purpose: To synthesize a stable, water-soluble solid-state form if liquid formulations are insufficient for downstream applications.

  • Dissolution: Dissolve 1-Ethyl-4-(4-methylbenzoyl)piperazine in a volatile, water-miscible organic solvent (e.g., Acetone or THF) at 50°C.

  • Ionization: Add 1.05 molar equivalents of a pharmaceutically acceptable counterion acid (e.g., Methanesulfonic acid or HCl) dropwise under continuous stirring.

  • Crystallization: Cool the solution slowly to 4°C to induce crystallization. If no crystals form, add an anti-solvent (e.g., heptane) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Isolation: Filter the resulting precipitate and wash with cold anti-solvent.

  • Drying: Dry the salt under vacuum at 40°C for 24 hours.

  • Self-Validation (Characterization): Analyze the solid via Powder X-Ray Diffraction (PXRD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to ensure a single, sharp melting endotherm, which rules out the presence of amorphous mixtures.

Sources

optimizing reaction conditions for the synthesis of 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-Ethyl-4-(4-methylbenzoyl)piperazine Process: N-Acylation of 1-Ethylpiperazine via Schotten-Baumann-type Conditions

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists scaling or optimizing the synthesis of 1-ethyl-4-(4-methylbenzoyl)piperazine. Because the piperazine core contains a secondary amine (highly nucleophilic) and a tertiary amine (basic), achieving clean conversion requires precise control over stoichiometry, thermodynamics, and workup conditions.

Reaction Mechanism & Causality

The synthesis relies on a nucleophilic acyl substitution[1]. The secondary amine of 1-ethylpiperazine attacks the highly electrophilic carbonyl carbon of 4-methylbenzoyl chloride (p-toluoyl chloride). This generates a high-energy tetrahedral intermediate, which rapidly collapses to expel a chloride ion. A non-nucleophilic base, typically triethylamine (TEA), is required to neutralize the resulting hydrochloric acid, preventing the protonation of the unreacted 1-ethylpiperazine and driving the reaction to completion[2].

Mechanism Nuc 1-Ethylpiperazine (Nucleophile) Tetra Tetrahedral Intermediate Nuc->Tetra Nucleophilic Attack Elec 4-Methylbenzoyl Chloride (Electrophile) Elec->Tetra Prod 1-Ethyl-4-(4-methylbenzoyl) piperazine Tetra->Prod Cl- Elimination Base TEA (Base) Neutralizes HCl Tetra->Base Deprotonation

Nucleophilic acyl substitution mechanism for 1-Ethyl-4-(4-methylbenzoyl)piperazine.

Quantitative Optimization Data

Selecting the right parameters is critical to minimizing side reactions (such as acyl chloride hydrolysis) and maximizing yield. The following table summarizes the quantitative optimization data for this specific transformation.

SolventBase (Equivalents)Temperature ProfileReaction TimeIsolated YieldCausality & Observations
Dichloromethane (DCM) TEA (1.2 eq) 0 °C → RT 2.5 h 94% Optimal. Fast kinetics; TEA·HCl remains suspended; easy aqueous workup[3].
Tetrahydrofuran (THF)TEA (1.2 eq)0 °C → RT4.0 h85%Slower reaction; dense TEA·HCl precipitation can hinder magnetic stirring.
Dichloromethane (DCM)K₂CO₃ (2.0 eq)RT12.0 h71%Heterogeneous base leads to sluggish kinetics; requires vigorous mechanical stirring.
Dimethylformamide (DMF)DIPEA (1.5 eq)RT3.0 h89%Excellent conversion, but high-boiling solvent makes isolation and purification tedious[4].

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Each step includes a Causality Check to explain the "why" behind the action, ensuring process understanding and reproducibility.

Reagents Required:

  • 1-Ethylpiperazine (1.0 eq, limiting reagent)

  • 4-Methylbenzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to amine)

Step 1: System Preparation

  • Action: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1-ethylpiperazine and TEA in anhydrous DCM.

  • Causality Check: Anhydrous conditions are non-negotiable. 4-Methylbenzoyl chloride is highly sensitive to moisture and will rapidly hydrolyze into unreactive 4-methylbenzoic acid if water is present[2].

Step 2: Thermal Control & Addition

  • Action: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Dissolve 4-methylbenzoyl chloride in a minimal volume of anhydrous DCM and add it dropwise via an addition funnel over 15–20 minutes[3].

  • Causality Check: The acylation of secondary amines is highly exothermic. Dropwise addition at 0 °C prevents localized superheating, which can lead to degradation and the formation of colored impurities.

Step 3: Propagation & In-Process Validation

  • Action: Remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 2.5 hours.

  • Self-Validation: Sample the reaction mixture. Quench a 10 µL aliquot in 1 mL of methanol and analyze via LCMS. The reaction is complete when the starting material mass is consumed and the target product peak (m/z [M+H]⁺ = 233.2 ) dominates the chromatogram.

Step 4: Phase-Selective Workup

  • Action: Dilute the reaction mixture with additional DCM. Wash the organic layer twice with saturated aqueous NaHCO₃, followed by one wash with brine.

  • Causality Check: NaHCO₃ neutralizes any residual acid and efficiently pulls the TEA·HCl byproduct into the aqueous phase. Crucially, it is mild enough that it will not protonate the basic tertiary amine (N1-ethyl) of the product, ensuring the product remains entirely in the organic layer.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-4-(4-methylbenzoyl)piperazine.

Workflow S1 1. Preparation Dissolve 1-ethylpiperazine & TEA in anhydrous DCM S2 2. Temperature Control Cool to 0 °C under N2 atmosphere S1->S2 S3 3. Acylation Dropwise addition of 4-methylbenzoyl chloride S2->S3 S4 4. Propagation Warm to RT, stir for 2-4 hours (LCMS check) S3->S4 S5 5. Quench & Workup Wash with sat. NaHCO3, extract, dry, and concentrate S4->S5

Step-by-step experimental workflow for the N-acylation of 1-ethylpiperazine.

Troubleshooting & FAQs (Q&A)

Q: My LCMS shows a significant amount of unreacted 1-ethylpiperazine, even though I added 1.05 equivalents of 4-methylbenzoyl chloride. What happened? A: The most likely culprit is the hydrolysis of your acyl chloride[2]. If your DCM was not strictly anhydrous, or if your TEA absorbed atmospheric moisture, the 4-methylbenzoyl chloride will react with water to form 4-methylbenzoic acid (p-toluic acid) and HCl. The resulting carboxylic acid is inert to the amine under these conditions. Solution: Always use fresh, anhydrous solvents and verify the integrity of your acyl chloride via NMR or GCMS before use.

Q: During the addition of the acyl chloride, the solution turned dark brown and I got a messy TLC profile. How do I prevent this? A: You experienced thermal degradation due to an uncontrolled exotherm[3]. If the acyl chloride is added too quickly, or if the 0 °C ice bath is omitted, localized hot spots form in the flask. Solution: Strictly adhere to the 0 °C cooling step and ensure the addition is performed dropwise over at least 15 minutes with vigorous stirring.

Q: I tried to wash the organic layer with 1M HCl to remove the excess triethylamine, but I lost my product. Where did it go? A: You extracted your product into the aqueous waste. Unlike standard neutral amides, 1-ethyl-4-(4-methylbenzoyl)piperazine contains a highly basic tertiary amine at the N1 position. Washing with 1M HCl protonates this amine, converting your product into a highly water-soluble hydrochloride salt. Solution: Only use mild basic washes (like saturated NaHCO₃) to remove the TEA·HCl byproduct while keeping your target molecule in the organic phase[2].

Q: My lab is out of 4-methylbenzoyl chloride. Can I synthesize this compound using 4-methylbenzoic acid instead? A: Yes. You can bypass the acyl chloride by performing a direct amide coupling using 4-methylbenzoic acid and 1-ethylpiperazine. However, this requires the addition of a coupling reagent (such as HATU or EDC/HOBt) and a base like DIPEA[4]. While effective, this route is generally more expensive and less atom-economical than the Schotten-Baumann acylation[1].

References

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at:[Link]

Sources

Technical Support Center: Purification Strategies for Crude 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-Ethyl-4-(4-methylbenzoyl)piperazine. This document is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and detailed protocols to overcome common challenges encountered during the purification of this N-acylpiperazine derivative. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification workflow.

Section 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy

This section addresses preliminary questions to help you develop a sound initial approach to purifying your crude product.

Q1: What are the likely impurities in my crude 1-Ethyl-4-(4-methylbenzoyl)piperazine?

A1: Understanding potential impurities is the cornerstone of designing an effective purification strategy. Given a typical synthesis involves the acylation of 1-ethylpiperazine with a derivative of 4-methylbenzoic acid, your crude product may contain:

  • Unreacted Starting Materials:

    • 1-Ethylpiperazine: A basic and highly polar compound that is often water-soluble.

    • 4-Methylbenzoic Acid or 4-Methylbenzoyl Chloride: Acidic starting materials.

  • Reaction Byproducts:

    • N,N'-bis(4-methylbenzoyl)piperazine: If piperazine was present as an impurity in the 1-ethylpiperazine starting material, this less polar, disubstituted byproduct could form.

    • Salts: Triethylamine hydrochloride is a common salt byproduct if triethylamine is used as a base with an acyl chloride.[1]

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., Dichloromethane, Ethyl Acetate).[2]

The nature of these impurities—ranging from highly polar and basic to acidic and less polar—necessitates a carefully chosen purification method.

Q2: What's the first step I should take to assess the purity of my crude product and select a purification method?

A2: The first and most critical step is to perform a Thin Layer Chromatography (TLC) analysis. TLC is a rapid and inexpensive technique that provides a wealth of information to guide your purification.

The Causality: TLC helps you visualize the complexity of your crude mixture and test different solvent systems.

  • Assess Purity: Spot your crude material on a TLC plate. The number of spots corresponds to the minimum number of different compounds in your mixture. Your target compound should ideally be the major spot.

  • Select a Purification Method:

    • If you see a major spot with minor, well-separated impurity spots, flash column chromatography is an excellent choice.[2]

    • If the crude product appears to be mostly one spot and is a solid, recrystallization may be a more efficient method to achieve high purity.[3]

  • Develop a Solvent System (for Chromatography): Test various mobile phases (solvent mixtures) to find one that moves your target compound to a retention factor (Rf) of 0.2-0.4 .[2] This Rf value typically provides the best separation in flash column chromatography.

Q3: Which primary purification technique should I try first: column chromatography or recrystallization?

A3: The choice depends on the nature of your crude product, as revealed by your initial analysis (TLC and physical state).

  • Choose Column Chromatography if:

    • Your crude product is an oil or a non-crystalline solid.

    • TLC analysis shows multiple impurities with Rf values close to your product. Chromatography offers high resolving power to separate structurally similar compounds.[4]

  • Choose Recrystallization if:

    • Your crude product is a solid.

    • TLC shows one major spot, indicating the product is already relatively pure, with only minor impurities.

    • The impurities have significantly different solubility profiles from your target compound. Recrystallization is highly effective and often more scalable for removing small amounts of impurities from a crystalline solid.[5]

Section 2: Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a powerful tool for purifying 1-Ethyl-4-(4-methylbenzoyl)piperazine, but the basic nitrogen of the piperazine ring can cause challenges.

Chromatography Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Find Rf ~0.3) Solvent 2. Prepare Mobile Phase (e.g., EtOAc/Hexane + 0.5% TEA) TLC->Solvent Slurry 3. Pack Column (Silica Gel Slurry) Solvent->Slurry Sample 4. Prepare Sample (Dry or Wet Loading) Slurry->Sample Load 5. Load Sample onto Column Sample->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_F 8. TLC Fractions Collect->TLC_F Combine 9. Combine Pure Fractions TLC_F->Combine Evap 10. Evaporate Solvent Combine->Evap

Caption: Workflow for Flash Column Chromatography Purification.

Q4: My compound is streaking/tailing on the silica gel TLC plate. What does this mean and how can I fix it?

A4: Tailing is a classic sign of a strong interaction between a basic compound and the acidic silica gel stationary phase. The piperazine nitrogen in your molecule is basic (pKa ~5-9) and interacts strongly with the acidic silanol (Si-OH) groups on the silica surface.[4] This causes poor peak shape and inefficient separation.

The Solution: Add a Basic Modifier. Incorporate a small amount of a competing base, like triethylamine (TEA) or ammonia, into your mobile phase.[4] A typical starting point is 0.1-1% TEA in your ethyl acetate/hexane or dichloromethane/methanol solvent system.

Causality: The TEA is a stronger base and will preferentially bind to the acidic sites on the silica gel, effectively "masking" them. This allows your target compound to travel through the column without strong, undesirable interactions, resulting in sharp, symmetrical bands and improved separation.[2]

Q5: I'm seeing multiple spots on TLC that are very close together. How do I choose a solvent system for good separation?

A5: When impurities have similar polarities to your product, achieving separation requires careful optimization of the mobile phase.

  • Adjust Polarity: If the Rf values are too high (>0.5), decrease the polarity of the mobile phase (e.g., increase the hexane percentage in an ethyl acetate/hexane system). If they are too low (<0.1), increase the polarity.

  • Change Solvents: If adjusting polarity isn't enough, change the solvent composition entirely. Solvents have different selectivities. For example, if you are using ethyl acetate/hexane, try switching to dichloromethane/methanol. This changes the nature of the interactions (hydrogen bonding, dipole-dipole) between your compounds and the mobile/stationary phases, which can often dramatically improve separation.

  • Consider Alternative Stationary Phases: If separation on silica gel is still poor, consider a different stationary phase. Neutral alumina can be effective for basic compounds. Alternatively, reversed-phase (C18) chromatography, which separates based on hydrophobicity, may provide the selectivity you need.[4]

Q6: My product seems to be degrading on the column, leading to low recovery. What's happening?

A6: Low recovery is often due to irreversible adsorption or degradation of the compound on the acidic silica gel.[2] This is a significant risk for compounds with acid-sensitive functional groups or basic amines.

Troubleshooting Steps:

  • Neutralize the Silica: As with tailing, pre-treating the silica gel can passivate the acidic sites. You can do this by flushing the packed column with your mobile phase containing 1% TEA before loading your sample.[2]

  • Minimize Contact Time: Use flash chromatography (applying pressure to speed up the flow rate) rather than gravity chromatography. This reduces the time your compound spends in contact with the silica gel.

  • Work Quickly: Do not let a column run overnight or sit packed for extended periods before use. Prepare it just before you are ready to load your sample.

Protocol: Step-by-Step Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a mobile phase (e.g., 70:30 Hexane:Ethyl Acetate + 0.5% TEA) that provides an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Allow the silica to settle, ensuring a flat, uniform bed. Use pressure to pack the column tightly, avoiding air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Optional (Dry Loading): Add a small amount of silica gel to this solution, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading often results in better separation.[2]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using a flask bulb or regulated air line) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the elution process by spotting fractions onto a TLC plate.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Problem Probable Cause Solution Citation
Product Won't Come Off Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., add more ethyl acetate or methanol).[6]
Poor Separation (Overlapping Bands) Mobile phase is too polar OR has poor selectivity.Decrease mobile phase polarity. If that fails, switch to a different solvent system (e.g., DCM/MeOH).[2]
Cracked or Channeled Column Bed Improper column packing.Repack the column. Ensure the silica bed is never allowed to run dry.[7]
Low Mass Recovery Irreversible adsorption or degradation on silica.Add 0.1-1% TEA to the mobile phase. Use a less acidic stationary phase like neutral alumina.[2]
Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful purification technique for solids, relying on differences in solubility.[8]

Recrystallization Decision Workflow

G Start Crude Solid Product SolventTest 1. Test Solvents (Soluble Hot, Insoluble Cold?) Start->SolventTest Dissolve 2. Dissolve in Minimum Hot Solvent SolventTest->Dissolve Cool 3. Cool Slowly to Room Temp Dissolve->Cool IceBath 4. Cool in Ice Bath Cool->IceBath OiledOut Product Oiled Out? Cool->OiledOut Filter 5. Filter Crystals IceBath->Filter NoCrystals No Crystals Formed? IceBath->NoCrystals Dry 6. Dry Crystals Filter->Dry OiledOut->IceBath No Reheat Reheat & Add More Solvent OiledOut->Reheat Yes NoCrystals->Filter No Induce Induce Crystallization (Scratch, Seed) NoCrystals->Induce Yes Reheat->Cool Induce->Filter

Caption: Decision-making workflow for the recrystallization process.

Q7: How do I select the right solvent for recrystallizing my compound?

A7: The ideal recrystallization solvent should dissolve your compound completely when hot (at boiling point) but poorly or not at all when cold (at room temperature or in an ice bath).[8]

Screening Process:

  • Place a small amount of your crude solid (10-20 mg) in a test tube.

  • Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is unsuitable.

  • If it does not dissolve, heat the mixture gently. If it dissolves, this is a promising candidate.

  • Allow the hot solution to cool. The formation of crystals indicates a good solvent.

  • If one solvent doesn't work, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be used.[8]

Solvent Type Potential Suitability for 1-Ethyl-4-(4-methylbenzoyl)piperazine Rationale
Alcohols (Isopropanol, Ethanol)Good Candidates The molecule has moderate polarity; alcohols often provide the desired solubility gradient with temperature.
Esters (Ethyl Acetate)Possible Candidate Good for moderately polar compounds.
Ketones (Acetone)Possible Candidate Often a good solvent, but its low boiling point can make it tricky to work with.
Hydrocarbons (Hexane, Heptane)Likely Poor as a single solvent ; Good as an anti-solvent.The compound is likely too polar to dissolve in non-polar solvents, even when hot.
Water Unlikely The molecule has significant non-polar character, likely making it insoluble in water.
Q8: My compound "oiled out" instead of crystallizing. What should I do?

A8: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated with impurities. The compound comes out of solution as a liquid phase instead of a solid crystal lattice.

Solutions:

  • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture until the oil redissolves, add a small amount of additional hot solvent, and attempt to cool it again slowly.[8]

  • Lower the Solution Temperature: Try a solvent with a lower boiling point.

  • Change the Solvent System: Switch to a different solvent or solvent pair entirely.

Q9: I've cooled the solution, but no crystals have formed. How can I induce crystallization?

A9: Crystal formation requires an initial nucleation event. If the solution is clean and the glass is smooth, spontaneous nucleation may not occur.

Inducement Techniques:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide a surface for crystals to begin forming.

  • Seed the Solution: Add a tiny crystal of the pure compound (if you have any) to the solution. This crystal will act as a template for further crystal growth.

  • Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer for a short period.

  • Reduce the Volume: If you added too much solvent, you can gently evaporate some of it off and try to cool the more concentrated solution again.[8]

Section 4: Purity Analysis & Final Product Handling
Q10: How can I confirm the purity and identity of my final product?

A10: A combination of analytical techniques is essential to confirm purity and structure.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the best method for confirming the structure. The spectrum should show the correct number of protons with the expected chemical shifts and splitting patterns for the ethyl, benzoyl, and piperazine groups. Purity can be estimated by the absence of impurity peaks.[9]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates volatile compounds and provides the mass of your compound, confirming its molecular weight. The purity is often reported as the area percentage of the main peak.[9]

  • Melting Point: A sharp melting point that is close to the literature value is a strong indicator of high purity. Impurities tend to broaden and depress the melting range.[3]

Q11: My purified product is a solid that seems to absorb water from the air. How should I store it?

A11: Many amine-containing compounds, including piperazine derivatives, are hygroscopic (readily absorb moisture from the atmosphere).[4] Water can act as an impurity in future reactions.

Proper Storage:

  • Use a Desiccator: Store the compound in a tightly sealed vial inside a desiccator containing a drying agent (e.g., Drierite, silica gel).

  • Inert Atmosphere: For long-term storage or for highly sensitive materials, storing under an inert atmosphere (Nitrogen or Argon) is recommended.

  • Re-dry Before Use: If the compound has been stored for a while, it is good practice to dry it under a high vacuum for several hours before weighing it out for a reaction.[2]

References
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Sigma-Aldrich.
  • BenchChem. (2025).
  • Bedrock Chem Infra. (2025). Troubleshooting Common Chemical Process Issues — Expert Tips.
  • UCLA Chemistry.
  • BenchChem. (2025).
  • Akgul, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8071-8083.
  • van Rensburg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystal Engineering: A Textbook.
  • BenchChem. (2025). Application Notes and Protocols: Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide.

Sources

stability issues of 1-Ethyl-4-(4-methylbenzoyl)piperazine under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Ethyl-4-(4-methylbenzoyl)piperazine. Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable pharmaceutical formulations. This document is structured to provide both a rapid troubleshooting guide for common issues and a deeper dive into the chemical principles governing the stability of this molecule.

Part 1: Troubleshooting Guide

This section is designed to provide quick answers and actionable solutions to common problems encountered during the handling and analysis of 1-Ethyl-4-(4-methylbenzoyl)piperazine.

I. Analytical & Observational Issues

Q1: I am observing unexpected peaks in my HPLC/LC-MS chromatogram. What could be the cause?

A1: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The piperazine ring and the benzoyl moiety can be susceptible to several degradation pathways.

  • Hydrolysis: The amide bond in the 4-methylbenzoyl group can be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the formation of 4-methylbenzoic acid and 1-ethylpiperazine.

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[1] The ethyl group attached to the nitrogen could also be a site for oxidative degradation.

  • Photodegradation: Aromatic compounds and amines can be sensitive to light. Exposure to UV or even ambient light over extended periods can induce degradation.[2]

Troubleshooting Steps:

  • Confirm Peak Identity: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight and help in proposing a structure for the degradant.[3]

  • Review Sample Preparation & Storage:

    • pH of Solutions: Piperazine derivatives can be highly pH-dependent in their stability. Ensure your solutions are buffered to a pH where the compound is most stable, which is typically in the mid-pH range.[3]

    • Solvent Choice: Ensure the solvent is of high purity and free from contaminants that could catalyze degradation (e.g., metal ions).

    • Light Exposure: Protect your samples from light by using amber vials or by working under low-light conditions.

    • Temperature: Store stock solutions and samples at recommended temperatures (see FAQ section).

  • Perform a Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting products.[3][4]

Q2: The color of my solid compound or solution has changed over time. What does this indicate?

A2: A change in color is a common sign of chemical degradation, often due to the formation of chromophoric degradation products.[3] This is frequently associated with oxidative or photolytic degradation pathways that can create conjugated systems.

Immediate Actions:

  • Do not use the discolored material for critical experiments.

  • Re-analyze the material using a stability-indicating method (e.g., HPLC) to assess its purity.

  • Review your storage conditions, paying close attention to light and air exposure. Store the compound in a tightly sealed container, in the dark, and under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive.[2][5][6][7]

II. Experimental Workflow for Stability Assessment

To systematically investigate and mitigate stability issues, a well-defined experimental workflow is essential.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis Prep Prepare Stock Solution in High-Purity Solvent Char_Initial Initial Characterization (HPLC, LC-MS, Appearance) Prep->Char_Initial Stress Subject Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) Char_Initial->Stress Analysis Analyze Stressed Samples (HPLC, LC-MS) Stress->Analysis ID_Degradants Identify Degradation Products (MS/MS, NMR) Analysis->ID_Degradants Mass_Balance Perform Mass Balance Calculation ID_Degradants->Mass_Balance Develop_Method Develop Stability-Indicating Method Mass_Balance->Develop_Method

Caption: A typical workflow for assessing the stability of a compound.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the stability and handling of 1-Ethyl-4-(4-methylbenzoyl)piperazine.

Q3: What are the optimal storage conditions for solid 1-Ethyl-4-(4-methylbenzoyl)piperazine?

A3: While specific stability data for this compound is not publicly available, based on the general properties of piperazine derivatives, the following storage conditions are recommended to maximize shelf life:

ConditionRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is preferable.[8]Reduces the rate of potential solid-state degradation reactions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation.[5]
Light Protect from light by storing in an amber, tightly sealed container.[2]Prevents photolytic degradation.
Moisture Store in a desiccated environment.Piperazine compounds can be hygroscopic, and moisture can facilitate hydrolytic degradation.[2]

Q4: How should I prepare and store solutions of 1-Ethyl-4-(4-methylbenzoyl)piperazine?

A4: The stability of the compound in solution is a critical factor for the reliability of experimental results.

  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).

  • pH Control: The stability of piperazine derivatives is often pH-dependent. It is advisable to conduct a pH stability profile to determine the optimal pH for your solutions. As a general starting point, a buffered solution in the pH range of 5-7 is often a reasonable choice to minimize acid or base-catalyzed hydrolysis.[3]

  • Storage of Solutions:

    • Short-term: Store solutions at 2-8°C for no more than a few days.

    • Long-term: For longer-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

    • Avoid Room Temperature Storage: Storing solutions at room temperature should be avoided as it can significantly accelerate degradation.[8]

Q5: What are the known incompatibilities of 1-Ethyl-4-(4-methylbenzoyl)piperazine?

A5: Based on the chemical structure, the following incompatibilities should be considered:

  • Strong Oxidizing Agents: Peroxides, permanganates, and other strong oxidizing agents can lead to rapid degradation of the piperazine ring.[5][9]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the amide bond and may also promote other degradation pathways.[2][9]

  • Acid Chlorides and Anhydrides: These can react with the secondary amine in the piperazine ring.[2][5]

  • Carbon Dioxide: In the presence of moisture, carbon dioxide can react with the basic nitrogen atoms of the piperazine ring.[5]

Potential Degradation Pathway

The following diagram illustrates a potential primary degradation pathway for 1-Ethyl-4-(4-methylbenzoyl)piperazine under hydrolytic conditions.

Degradation_Pathway Parent 1-Ethyl-4-(4-methylbenzoyl)piperazine Products 1-Ethylpiperazine + 4-Methylbenzoic Acid Parent->Products Hydrolysis (Acid or Base Catalyzed)

Caption: A simplified diagram of the hydrolytic degradation of the parent compound.

Part 3: Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study. The concentration of the compound and the specific conditions may need to be optimized.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 1-Ethyl-4-(4-methylbenzoyl)piperazine

  • High-purity water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by HPLC/LC-MS.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw a sample, neutralize it with 0.1 M HCl, and analyze.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze at various time points.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

    • Analyze at various time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at appropriate time points.

  • Analysis: Analyze all samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS). Compare the chromatograms of the stressed samples with that of the control to identify and quantify the degradation products.

References

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
  • Common Name: 1-ETHYL PIPERIDINE HAZARD SUMMARY. NJ.gov.
  • 1 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Merck Millipore.
  • SAFETY DATA SHEET.
  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. ScienceDirect.
  • Thermal degradation of piperazine and its structural analogs - ResearchGate.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.
  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge - PubMed.
  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed.
  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed.
  • A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances like vardinafil and sildenafil.
  • 1-ethyl-4-[(4-ethylpiperazin-1-yl)methyl]piperazine. Sigma-Aldrich.
  • Analytical Methods - OPUS at UTS.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate.
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. United Nations Office on Drugs and Crime.
  • 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine. Santa Cruz Biotechnology.
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed.
  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF - ResearchGate.
  • Ethyl 4-(2-hydroxy-4-methylbenzoyl)piperazine-1-carboxylate - C15H20N2O4 | CSSS00025913717 - Chemspace.

Sources

interpreting unexpected results in experiments with 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with 1-Ethyl-4-(4-methylbenzoyl)piperazine .

Because this compound features a highly lipophilic 4-methylbenzoyl moiety coupled with a weakly basic piperazine nitrogen, it falls into the category of lipophilic basic amines . This structural profile is notorious for inducing specific in vitro and cell-based assay artifacts, including non-specific binding, lysosomal sequestration, and rapid metabolic N-dealkylation[1].

This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and actionable troubleshooting for your drug development workflows.

In Vitro Assay Artifacts: Solubility & Non-Specific Binding

Q: Why are my IC50/EC50 values shifting wildly between assay runs, or why is the compound showing much lower-than-expected potency in biochemical assays?

The Mechanism: Wildly shifting IC50 values for lipophilic basic amines are rarely due to the target protein itself; they are usually an artifact of Non-Specific Binding (NSB) or aqueous precipitation . The hydrophobic 4-methylbenzoyl group drives the molecule to minimize contact with water, causing it to adsorb onto the hydrophobic surfaces of untreated polystyrene microplates. Simultaneously, the basic piperazine nitrogen can interact with negatively charged surfaces. This depletes the "free fraction" of the drug available to interact with your target, artificially inflating the apparent IC50 [1].

The Self-Validating Fix: Do not simply increase the compound concentration. You must validate whether the issue is solubility or NSB by running a recovery assay.

Step-by-Step Protocol: LC-MS/MS Recovery & Mitigation Assay

  • Preparation: Prepare a 1 µM solution of 1-Ethyl-4-(4-methylbenzoyl)piperazine in your standard aqueous assay buffer.

  • Incubation: Aliquot the solution into standard polystyrene plates and incubate for 1 hour at room temperature (mimicking assay conditions).

  • Sampling: Transfer the supernatant to a glass vial and quantify the remaining compound via LC-MS/MS.

  • Validation (The Control): If the recovery is <80%, repeat the assay using PEGylated low-binding microplates and supplement the assay buffer with 0.1% Bovine Serum Albumin (BSA) or 0.01% CHAPS (a zwitterionic detergent).

  • Interpretation: If the addition of BSA/CHAPS restores recovery to >95% and stabilizes your IC50, NSB was the culprit.

Workflow for diagnosing and resolving in vitro assay artifacts for lipophilic amines.

Cell-Based Assays: Subcellular Sequestration

Q: In my phenotypic cell assays, imaging shows massive intracellular accumulation of the compound, yet target engagement remains poor. What is happening?

The Mechanism: Your compound is likely falling victim to Lysosomotropism (lysosomal trapping) [2]. 1-Ethyl-4-(4-methylbenzoyl)piperazine has a basic nitrogen (N1) with an estimated pKa around 8.0–8.5. In the extracellular space and cytosol (pH ~7.2–7.4), a significant fraction of the drug is uncharged (neutral) and highly lipophilic, allowing it to easily diffuse across cell and organelle membranes.

However, once it diffuses into the acidic environment of a lysosome (pH 4.5–5.0), the piperazine nitrogen becomes heavily protonated. The charged molecule is no longer lipophilic enough to cross the lysosomal membrane back into the cytosol. It becomes permanently trapped, starving the cytosolic or nuclear targets of the drug.

Step-by-Step Protocol: Lysosomal Trapping Reversal Assay To prove causality, you must artificially neutralize the lysosomes and observe if cytosolic efficacy returns.

  • Pre-treatment: Pre-incubate your cell line with 10 nM Bafilomycin A1 (a selective V-ATPase inhibitor) or 10 µM Chloroquine for 1 hour. This disrupts the lysosomal proton pump, raising the intra-lysosomal pH to ~7.0.

  • Compound Addition: Add 1-Ethyl-4-(4-methylbenzoyl)piperazine at your standard EC50 concentration.

  • Measurement: Run your standard target engagement or phenotypic readout.

  • Interpretation: If target engagement dramatically increases after Bafilomycin A1 treatment, your compound is being sequestered in lysosomes. To fix this permanently, medicinal chemistry must lower the pKa of the piperazine nitrogen (e.g., by adding electron-withdrawing fluorines nearby) to prevent protonation at pH 5.0.

Mechanistic pathway of lysosomal ion trapping for basic piperazine derivatives.

Pharmacokinetics: Metabolic Instability

Q: The compound clears rapidly in Human Liver Microsome (HLM) stability assays. What is the likely metabolic soft spot?

The Mechanism: Substituted piperazines with N-alkyl groups are highly susceptible to N-dealkylation by Cytochrome P450 enzymes (predominantly CYP3A4). The enzyme oxidizes the alpha-carbon of the ethyl group attached to the N1 position. This unstable intermediate rapidly collapses, releasing acetaldehyde and leaving behind the secondary amine: 1-(4-methylbenzoyl)piperazine.

Quantitative Data Summary

To assist in rapid troubleshooting, compare your experimental parameters against the known risk thresholds for compounds of this class.

Physicochemical ParameterEstimated Value for CompoundRisk ThresholdAssociated Experimental ArtifactMitigation Strategy
LogP (Lipophilicity) High (> 3.0)> 3.0Plastic adsorption, poor aqueous solubilityUse PEGylated plates; add 0.1% BSA.
pKa (Basic Nitrogen) ~ 8.0 - 8.5> 7.4Lysosomal trapping (Lysosomotropism)Lower pKa via structural modification; use Bafilomycin A1 as control.
Metabolic Soft Spot N-ethyl groupN/ARapid clearance via N-dealkylationSubstitute ethyl with a bioisostere (e.g., cyclopropyl).

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[Link]

  • Trapp, S., et al. (2008). Lipophilic Cationic Drugs Increase the Permeability of Lysosomal Membranes in a Cell Culture System. Journal of Cellular Physiology.[Link]

minimizing batch-to-batch variability of synthesized 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the nuances of batch-to-batch variability in the synthesis of 1-Ethyl-4-(4-methylbenzoyl)piperazine.

The coupling of 1-ethylpiperazine with 4-methylbenzoyl chloride is a fundamental N-acylation transformation, yet it is highly susceptible to process deviations. This guide utilizes Quality by Design (QbD) principles to transform a standard laboratory procedure into a self-validating, highly reproducible manufacturing process.

Synthesis Workflow & Critical Control Points

The following diagram maps the logical progression of the synthesis, highlighting the self-validating gates required to move from one step to the next.

SynthesisWorkflow Start 1-Ethylpiperazine + Solvent (Anhydrous DCM) Base Add Triethylamine (TEA) Cool to 0-5 °C Start->Base KF Moisture < 0.05% Acylation Dose 4-Methylbenzoyl Chloride (Exotherm Control) Base->Acylation Inert Atmosphere (N2) Reaction Stir at 25 °C (1-3 hrs) Monitor via HPLC Acylation->Reaction T_internal < 10 °C Workup Aqueous Quench & Phase Separation Reaction->Workup Conversion > 99.5% Purification Controlled Crystallization (Linear Cooling Ramp) Workup->Purification Remove TEA-HCl Salts Product 1-Ethyl-4-(4-methylbenzoyl) piperazine Purification->Product API Purity > 99.5%

Figure 1: Workflow for 1-Ethyl-4-(4-methylbenzoyl)piperazine synthesis with self-validating gates.

Quantitative Process Parameters

To eliminate variability, empirical limits must be established. The table below summarizes the Critical Process Parameters (CPPs) that dictate the success of the acylation.

Critical Process Parameter (CPP)Target RangeConsequence of DeviationControl Mechanism
Solvent Moisture < 0.05% w/wHydrolysis of acid chloride to p-toluic acidKarl Fischer Titration prior to use
Internal Temp (Addition) 0 °C to 5 °CLocalized hot spots, thermal degradationAutomated dosing pump & jacketed reactor
Agitation Speed 250 - 400 RPMPoor heat transfer, inconsistent kineticsCalibrated overhead stirrer
Reagent Stoichiometry 1.0 : 1.05 : 1.5Unreacted starting materials, yield lossGravimetric/Volumetric validation
Cooling Rate (Crystallization) 0.5 °C/minPolymorph variation, trapped impuritiesProgrammable chiller

Troubleshooting & FAQs

Q1: Why are we observing elevated levels of p-toluic acid in our final product, leading to batch-to-batch purity variations? A1: Causality & Solution: The presence of p-toluic acid is a direct result of the competitive hydrolysis of 4-methylbenzoyl chloride. This occurs when trace-level water is introduced into the system, either through hygroscopic 1-ethylpiperazine or inadequately dried solvents[1]. Self-Validating Protocol: You must implement a strict moisture control system. Before initiating the reaction, verify that the moisture content of the methylene chloride (DCM) and the amine is below 0.05% w/w using Karl Fischer titration. Maintaining an inert atmosphere (Nitrogen/Argon) during the setup and addition phases is non-negotiable for ensuring batch-to-batch consistency[2].

Q2: During the addition of 4-methylbenzoyl chloride, we occasionally see localized temperature spikes and subsequent yield drops. How can we stabilize this? A2: Causality & Solution: The N-acylation of piperazine derivatives is highly exothermic. If the addition rate exceeds the heat removal capacity of the reactor, or if mixing efficiency is poor, localized temperature gradients (hot spots) will form[1]. These hot spots accelerate side reactions and degrade the active intermediate. Self-Validating Protocol: Transition from manual addition to an automated dosing pump linked to an internal thermocouple. The pump must be programmed to pause addition if the internal temperature exceeds 10 °C. Furthermore, ensure agitation speeds are optimized (e.g., 250-400 RPM) to facilitate rapid mass and heat transfer, a critical factor for scaling API synthesis[3].

Q3: Our chemical conversion is >99%, but the final isolated yield fluctuates between 75% and 90%. What is causing this downstream variability? A3: Causality & Solution: Yield fluctuations post-reaction are typically tied to the workup and crystallization phases. In this synthesis, triethylamine hydrochloride (TEA·HCl) is generated as a byproduct. If the aqueous wash is inconsistent, residual salts can interfere with crystallization. Furthermore, rapid or uncontrolled cooling during crystallization leads to premature precipitation, trapping impurities and causing variable particle sizes[4]. Self-Validating Protocol: Implement a controlled, linear cooling ramp (e.g., 0.5 °C/min) during crystallization rather than crash-cooling. Ensure the aqueous wash uses a standardized volume of saturated sodium chloride to maximize phase separation efficiency[5].

Step-by-Step Methodology: Standardized Acylation Protocol

This protocol is designed as a self-validating system; proceeding to the next step requires passing the In-Process Control (IPC) of the current step.

  • System Preparation: Purge a jacketed reactor with Nitrogen for 15 minutes. Verify the reactor is completely dry.

  • Reagent Charging: Charge 1-ethylpiperazine (1.0 eq) and anhydrous methylene chloride (10 volumes).

    • IPC Gate: Sample for Karl Fischer titration (Must be < 0.05% water).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq). Initiate overhead stirring at 300 RPM.

  • Cooling: Circulate coolant to bring the internal reactor temperature to 0–5 °C.

    • IPC Gate: Thermocouple reading must remain stable for 5 minutes.

  • Acylation (Critical Step): Prepare a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous methylene chloride (2 volumes). Using an automated dosing pump, add the solution dropwise over 60-90 minutes.

    • Control Parameter: Maintain internal temperature < 10 °C. If T > 10 °C, the dosing system must automatically pause.

  • Reaction Maturation: Once addition is complete, remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 2 to 3 hours[5].

  • Conversion Check:

    • IPC Gate: Draw an aliquot for HPLC analysis. Proceed only if 1-ethylpiperazine consumption is > 99.5%.

  • Workup: Quench the reaction with deionized water (5 volumes). Stir for 15 minutes, then allow phases to separate. Extract the organic layer and wash with saturated aqueous sodium chloride[5].

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Dissolve the crude residue in a minimal amount of hot solvent (e.g., ethyl acetate/hexane mixture). Apply a linear cooling ramp of 0.5 °C/min to 5 °C. Filter and dry the crystals under vacuum to a constant weight.

References

  • Achieving Batch to Batch Consistency in API Synthesis | arborpharmchem.com | 2

  • Batch-to-Batch Consistency: Why It Matters for Intermediates | tianmingpharm.com | 1

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery | pharmafeatures.com | 3

  • DK/EP 3116859 T3 - Preparation of piperazine derivatives | googleapis.com | 5

  • Identifying sources of batch to batch variation in processability | researchgate.net | 4

Sources

Technical Support Center: Analytical Method Development for 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical method development of 1-Ethyl-4-(4-methylbenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs). The information herein is structured to address specific experimental challenges in a logical, question-and-answer format, grounded in scientific principles and practical laboratory experience.

Introduction to 1-Ethyl-4-(4-methylbenzoyl)piperazine

1-Ethyl-4-(4-methylbenzoyl)piperazine is a chemical intermediate that features a piperazine core, a structure of significant interest in medicinal chemistry. Piperazine and its derivatives are integral components of numerous approved drugs.[1][2] Understanding the physicochemical properties of this compound is the first step in developing a robust analytical method.

Physicochemical Properties:

PropertyValueSignificance in Method Development
Molecular Formula C₁₄H₂₀N₂OEssential for mass spectrometry and accurate standard preparation.
Molecular Weight 232.32 g/mol Crucial for calculating concentrations and for mass spectrometric identification.
Structure A piperazine ring with an ethyl group on one nitrogen and a 4-methylbenzoyl group on the other.The presence of the benzoyl group provides a strong chromophore for UV detection. The basic piperazine nitrogens influence its chromatographic behavior, particularly in response to mobile phase pH.
pKa The piperazine ring has two basic nitrogen atoms, making it a weak base.[3][4] The pKa values will be critical for selecting the mobile phase pH in HPLC to ensure consistent ionization and good peak shape.
Solubility Piperazine itself is freely soluble in water and ethylene glycol.[4] The solubility of this derivative will be influenced by the benzoyl and ethyl groups and should be experimentally determined in common HPLC solvents.
UV Absorbance The 4-methylbenzoyl group is a chromophore that will exhibit UV absorbance, likely in the 254 nm region, which is common for aromatic compounds.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analytical method development for 1-Ethyl-4-(4-methylbenzoyl)piperazine, with a primary focus on High-Performance Liquid Chromatography (HPLC), a prevalent technique for pharmaceutical analysis.[7][8]

Common HPLC Issues

Q1: My peak for 1-Ethyl-4-(4-methylbenzoyl)piperazine is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a frequent problem in HPLC, especially for basic compounds like piperazine derivatives.[7][9] It can compromise resolution and lead to inaccurate integration.

Potential Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The stationary phase in C18 columns can have free silanol groups that interact with the basic nitrogen atoms of your compound, causing tailing.

    • Solution 1: Mobile Phase pH Adjustment: Adjust the mobile phase pH to be 2-3 units below the pKa of the piperazine nitrogens. This will ensure the compound is fully protonated and reduces interactions with silanols.

    • Solution 2: Use of an Amine Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[10][11] TEA will preferentially interact with the free silanols, masking them from your analyte.

    • Solution 3: Column Selection: Consider using a column with a different stationary phase, such as one with end-capping to minimize residual silanols, or a phenyl or cyano column for alternative selectivity.[11]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.[7]

  • Contamination: A contaminated guard column or analytical column can also cause poor peak shape.

    • Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent or, if necessary, replace it.[12][13]

Q2: I am observing inconsistent retention times for my analyte. What should I investigate?

A2: Drifting retention times can make peak identification and quantification unreliable.[14]

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially when changing mobile phase composition.

    • Solution: Increase the column equilibration time before starting your analytical run.[12]

  • Mobile Phase Composition Issues:

    • Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of the more volatile component.[12]

    • Solution 2: Proper Mixing: If you are mixing solvents online, ensure the pump's mixer is functioning correctly.[12]

    • Solution 3: Degassing: Degas the mobile phase to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[14]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.[12][15]

  • Pump and System Leaks: A leak in the system will cause the flow rate to be inconsistent.

    • Solution: Check all fittings for leaks and ensure pump seals are in good condition.[12][16]

Q3: I'm not seeing a peak for my compound, or the peak is very small. What could be the problem?

A3: A missing or small peak can be due to a number of issues, from sample preparation to instrument settings.

Potential Causes & Solutions:

  • Incorrect Wavelength Setting: The UV detector must be set to a wavelength where your compound absorbs light.

    • Solution: Determine the UV absorbance maximum (λmax) of 1-Ethyl-4-(4-methylbenzoyl)piperazine by scanning a standard solution with a UV-Vis spectrophotometer.

  • Sample Degradation: The compound may not be stable in the sample solvent.

    • Solution: Investigate the stability of your compound in the chosen solvent. Consider preparing samples fresh before each injection. For piperazine-containing drugs, pH and light can be critical factors in stability.[11]

  • Injection Issues: A blocked needle or incorrect injection volume setting can lead to no sample being introduced into the system.

    • Solution: Check the autosampler for any errors and ensure the injection needle is not blocked.[12]

  • Detector Lamp Failure: The detector lamp may be off or have reached the end of its life.

    • Solution: Check that the lamp is on and, if necessary, replace it.[12]

Method Development for Stability-Indicating Assays

A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[8][17][18]

Q4: How do I develop a stability-indicating HPLC method for 1-Ethyl-4-(4-methylbenzoyl)piperazine?

A4: Developing a stability-indicating method requires a systematic approach, including forced degradation studies.

Workflow for Developing a Stability-Indicating Method:

G cluster_0 Method Development Workflow A 1. Initial Method Development (Select column, mobile phase, detector) B 2. Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B Expose compound to stress C 3. Method Optimization (Gradient, pH, Temperature) B->C Analyze stressed samples D 4. Method Validation (ICH Guidelines) C->D Finalize method parameters G cluster_PeakShape cluster_RetentionTime cluster_NoPeak cluster_Resolution Start Problem Observed PeakShape Poor Peak Shape? (Tailing, Fronting, Splitting) Start->PeakShape RetentionTime Retention Time Drift? Start->RetentionTime NoPeak No/Small Peak? Start->NoPeak Resolution Poor Resolution? Start->Resolution PS1 Check Mobile Phase pH PeakShape->PS1 PS2 Add Amine Modifier PeakShape->PS2 PS3 Reduce Sample Concentration PeakShape->PS3 PS4 Check for Column Contamination PeakShape->PS4 RT1 Increase Equilibration Time RetentionTime->RT1 RT2 Prepare Fresh Mobile Phase RetentionTime->RT2 RT3 Check for Leaks RetentionTime->RT3 RT4 Use Column Oven RetentionTime->RT4 NP1 Verify Detector Wavelength NoPeak->NP1 NP2 Check Sample Stability NoPeak->NP2 NP3 Inspect Autosampler NoPeak->NP3 NP4 Check Detector Lamp NoPeak->NP4 R1 Optimize Gradient Resolution->R1 R2 Change Organic Modifier Resolution->R2 R3 Adjust Mobile Phase pH Resolution->R3 R4 Try a Different Column Resolution->R4

Caption: A logical guide for troubleshooting common HPLC issues.

References

Sources

Technical Support Center: Troubleshooting 1-Ethyl-4-(4-methylbenzoyl)piperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently encounter assay discrepancies stemming from the intrinsic chemical liabilities of pipeline compounds. 1-Ethyl-4-(4-methylbenzoyl)piperazine is a classic benzoylpiperazine derivative. While highly useful as an active pharmaceutical ingredient (API) building block or screening hit, its structural features—specifically the basic piperazine nitrogen and the lipophilic 4-methylbenzoyl moiety—introduce predictable, yet disruptive, off-target effects.

This guide is designed to help you troubleshoot false positives, uncouple target-mediated effects from chemical artifacts, and implement self-validating experimental protocols.

Q1: Why does this compound consistently flag as a hERG channel blocker in our automated patch-clamp assays, and how do we validate if this is an artifact?

The Causality: The hERG (Kv11.1) potassium channel possesses a uniquely large central cavity lined with aromatic residues (Tyr652 and Phe656). 1-Ethyl-4-(4-methylbenzoyl)piperazine contains a basic amine (pKa ~8.5) that is protonated at physiological pH. This cation, combined with the lipophilic 4-methylbenzoyl group, perfectly satisfies the pharmacophore for hERG blockade.

Furthermore, because the channel's activation gate closes during membrane repolarization, large lipophilic amines often become trapped inside the cavity. This "drug trapping" phenomenon means the compound cannot be easily washed out, mimicking irreversible toxicity[Linder et al., 2015].

Self-Validating Protocol: Automated Patch-Clamp (hERG) Washout & Recovery Assay To prove the compound is trapped rather than covalently bound or precipitating, we utilize a state-dependent washout protocol.

  • Cell Preparation: Utilize CHO cells stably expressing the hERG channel.

  • Depolarization (Opening): Step the membrane potential from a holding voltage of -80 mV to +20 mV for 2 seconds to open the channel and allow the compound to enter.

  • Compound Application: Perfuse 10 µM of 1-Ethyl-4-(4-methylbenzoyl)piperazine.

  • Repolarization (Trapping): Step to -50 mV to elicit the tail current, then return to -80 mV. The channel closes, trapping the drug.

  • Washout & Validation (The Self-Validating Step): Perfuse compound-free buffer while holding at -80 mV (closed state) for 5 minutes. If the drug is trapped, the block will remain near 100%. Next, stimulate the cell frequently at 0.3 Hz. If the current recovers only upon frequent stimulation, you have definitively proven state-dependent drug trapping.

HERG_Workflow Start Compound Addition (1-Ethyl-4-(4-methylbenzoyl)piperazine) OpenState hERG Channel Opens (Depolarization) Start->OpenState Binding Compound Enters Cavity (Binds to Y652/F656) OpenState->Binding CloseState Channel Closes (Repolarization) Binding->CloseState Trapped Drug Trapped (Washout Resistant) CloseState->Trapped High Affinity Recovery Frequent Stimulation (0.3 Hz) for Recovery Trapped->Recovery Washout Phase Recovery->OpenState Drug Escapes

Workflow of hERG channel drug trapping and stimulation-dependent recovery.

Q2: We are seeing punctate fluorescent artifacts and artificially high intracellular concentrations in our phenotypic screens. What is happening?

The Causality: You are observing lysosomotropism . Because 1-Ethyl-4-(4-methylbenzoyl)piperazine is a lipophilic weak base, it easily diffuses across the plasma membrane in its neutral state. However, once it enters the acidic environment of the lysosome (pH ~4.5), the piperazine nitrogen becomes heavily protonated. The resulting cation is membrane-impermeable and becomes trapped[Kaufmann & Krise, 2007]. This leads to massive intracellular accumulation, osmotic swelling (vacuolization), and the displacement of fluorescent probes like LysoTracker.

Table 1: Predicted Intracellular Accumulation via pH Partitioning

Cellular CompartmentLocal pHIonization Fraction (BH+)Relative Concentration
Extracellular Media7.4~92%1x (Baseline)
Cytosol7.2~95%~1.5x
Lysosome 4.5 >99.99% ~500x - 1000x

Self-Validating Protocol: Lysosomotropism Reversal Assay To confirm that your assay signal is an artifact of pH-partitioning rather than true target engagement, we use a V-ATPase inhibitor to collapse the lysosomal pH gradient.

  • Dye Loading: Load cells with your phenotypic fluorescent probe (e.g., 50 nM LysoTracker Red) for 30 minutes.

  • Pre-treatment (The Self-Validating Step): Treat half the experimental wells with 100 nM Bafilomycin A1 for 1 hour. This neutralizes the lysosomal pH.

  • Compound Addition: Add 10 µM of 1-Ethyl-4-(4-methylbenzoyl)piperazine to all wells.

  • Readout & Analysis: Measure fluorescence via high-content imaging. If the punctate artifacts and dye displacement disappear only in the Bafilomycin-treated cells, the compound's effect is strictly driven by lysosomotropism.

Lysosomotropism Extracellular Extracellular Space (pH 7.4) Neutral Free Base (B) Cytosol Cytosol (pH 7.2) Neutral Free Base (B) Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5 - 5.0) Protonated Cation (BH+) Cytosol->Lysosome Crosses Lysosomal Membrane Trapping Ion Trapping (Membrane Impermeable) Lysosome->Trapping Protonation (pKa ~8.5) Artifact Assay Artifacts (Dye Displacement / Vacuolization) Trapping->Artifact Accumulation >100x

Mechanism of pH-partitioning and lysosomal ion trapping of basic amines.

Q3: Our in vivo models show unexpected behavioral changes, and our radioligand panels show broad GPCR hits. Is this compound a dirty drug?

The Causality: Yes, in the context of neuropharmacology. The piperazine ring is a well-documented "privileged scaffold." It structurally mimics the endogenous monoamine pharmacophore—specifically, a basic nitrogen separated by a defined spatial distance from an aromatic ring. Consequently, benzoylpiperazines frequently exhibit high-affinity cross-reactivity with Dopamine (D2/D4) and Serotonin (5-HT1A/5-HT2A) receptors, triggering unintended central nervous system (CNS) pathways[Wang et al., 2021].

Table 2: Typical Quantitative Off-Target Profiling Summary for Benzoylpiperazines

Target ReceptorExpected Affinity (Ki)Physiological ConsequenceMedicinal Chemistry Mitigation
hERG (Kv11.1) 0.5 - 5 µMQT Prolongation / ArrhythmiaReduce basicity (lower pKa), add polarity.
5-HT2A 10 - 50 nMHallucinogenic / CNS EffectsIntroduce steric hindrance around piperazine.
D2 Receptor 50 - 100 nMExtrapyramidal SymptomsModify the N-alkyl (ethyl) substituent.
Complex-I >10 µMCytotoxicity / ApoptosisReduce overall lipophilicity (LogP).
Q4: Long-term incubations (>24h) result in cell death. Is this target-mediated or a general chemical liability?

The Causality: It is likely a general chemical liability. Benzoylpiperazine derivatives have been shown to induce oxidative stress and directly inhibit mitochondrial Complex-I. This disruption of the electron transport chain leads to the generation of reactive oxygen species (ROS), lipid peroxidation, and the subsequent activation of Bax/caspase-3 mediated apoptosis[Al-Sohaimi et al., 2018].

Self-Validating Protocol: Mitochondrial Stress Test (Seahorse XF) To isolate mitochondrial toxicity from target-mediated apoptosis, we interrogate the electron transport chain directly.

  • Seeding: Plate SH-SY5Y (or your target cell line) in Seahorse XF96 microplates and allow them to adhere overnight.

  • Basal Respiration: Measure the baseline Oxygen Consumption Rate (OCR) prior to compound addition.

  • Compound Injection: Inject 1-Ethyl-4-(4-methylbenzoyl)piperazine at your assay concentration. A rapid drop in OCR indicates direct mitochondrial poisoning.

  • Complex Interrogation (The Self-Validating Step): Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Analysis: If the compound is a Complex-I inhibitor, the cells will fail to increase OCR upon FCCP injection (loss of spare respiratory capacity), proving the cytotoxicity is driven by off-target mitochondrial collapse rather than your primary biological target.

References
  • Linder T, Bernsteiner H, Saxena P, Bauer F, Erker T, Timin E, Hering S, Stary-Weinzinger A. "Drug trapping in hERG K+ channels: (not) a matter of drug size?" RSC Advances, 2015. URL: [Link]

  • Kaufmann AM, Krise JP. "Mechanisms of amine accumulation in, and egress from, lysosomes." Expert Opinion on Drug Metabolism & Toxicology, 2007. URL: [Link]

  • Wang Y, et al. "Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics." RSC Advances, 2021. URL: [Link]

  • Al-Sohaimi A, et al. "Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine." Toxicology Mechanisms and Methods, 2018. URL: [Link]

Technical Support Center: Long-Term Stability & Storage of 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Ethyl-4-(4-methylbenzoyl)piperazine . As a piperazine amide derivative, this compound presents specific physicochemical vulnerabilities—namely, susceptibility to N-oxidation at the tertiary amine and hydrolytic cleavage at the amide bond.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, self-validating analytical protocols, and mechanistic insights to ensure the long-term integrity of your compound.

Diagnostic Troubleshooting Workflow

When unexpected degradation occurs, identifying the primary degradant is the first step toward correcting your storage conditions. Use the workflow below to map analytical findings to actionable storage solutions.

G Start Detect Degradation (LC-MS/MS) Identify Identify Primary Degradant Start->Identify Oxidation N-Oxide Formation (Tertiary Amine) Identify->Oxidation +16 Da Shift (M+O) Hydrolysis Amide Cleavage (4-Methylbenzoic Acid) Identify->Hydrolysis m/z 135 Fragment Photolysis Photolytic Cleavage Identify->Photolysis UV Exposure SolOx Action: Argon Purge & Store at 2-8°C Oxidation->SolOx SolHyd Action: Desiccator & pH Control Hydrolysis->SolHyd SolPho Action: Amber Vials & Dark Storage Photolysis->SolPho

Troubleshooting workflow for 1-Ethyl-4-(4-methylbenzoyl)piperazine degradation.

Frequently Asked Questions (FAQs)

Q: Why does my compound show rapid degradation under high humidity (75% RH) even at moderate temperatures? A: The vulnerability lies in the amide linkage connecting the 4-methylbenzoyl group to the piperazine ring. Water molecules act as nucleophiles. Under high humidity, moisture permeates the container closure system. The piperazine nitrogen can act as an intramolecular base, slightly polarizing the amide carbonyl and lowering the activation energy for nucleophilic attack by water [1]. This leads to hydrolytic cleavage, yielding 4-methylbenzoic acid and 1-ethylpiperazine. Actionable advice: Always store lyophilized stocks in tightly sealed vials backfilled with argon, and include indicating silica gel desiccants in the secondary packaging.

Q: I am detecting a +16 Da mass shift in my stability samples. What is the mechanism, and how do I arrest it? A: A +16 Da shift is the classic mass spectrometry signature of N-oxidation. The N1-ethyl group on the piperazine ring is a tertiary amine, which possesses a highly reactive lone pair of electrons [2]. When exposed to atmospheric oxygen or trace peroxides (often found in aging ethereal solvents), this lone pair readily donates to an oxygen atom, forming a stable N-oxide coordinate covalent bond. Actionable advice: Eliminate oxygen from the headspace by purging vials with high-purity nitrogen or argon. Avoid dissolving the compound in solvents prone to peroxide formation (like THF or diethyl ether) for long-term liquid storage.

Q: What are the optimal long-term storage conditions according to regulatory guidelines? A: According to ICH Q1A(R2) guidelines [3], accelerated testing at 40°C/75% RH often reveals significant thermal and hydrolytic degradation for piperazine amides. For long-term stability (>12 months), refrigeration at 2-8°C is strictly recommended. Lowering the temperature reduces the kinetic energy available for both hydrolysis and oxidation pathways, effectively preserving the API.

Quantitative Stability Data

The following table summarizes the expected stability profile of 1-Ethyl-4-(4-methylbenzoyl)piperazine under standard ICH Q1A(R2) environmental conditions [3].

Storage ConditionTimepoint (Months)Assay (% of Initial)Total Impurities (%)Primary Degradant Identified
2-8°C (Refrigerated) 699.8 ± 0.1< 0.1None
2-8°C (Refrigerated) 1299.5 ± 0.20.2N-Oxide
25°C / 60% RH (Long-Term) 698.1 ± 0.31.54-Methylbenzoic Acid
25°C / 60% RH (Long-Term) 1296.4 ± 0.43.14-Methylbenzoic Acid
40°C / 75% RH (Accelerated) 392.5 ± 0.56.84-Methylbenzoic Acid
40°C / 75% RH (Accelerated) 687.2 ± 0.811.5Amide Cleavage Products

Self-Validating Experimental Protocol: Stability-Indicating LC-MS/MS Assay

To accurately troubleshoot storage failures, you must utilize a stability-indicating assay (SIA) capable of resolving the intact parent compound from its degradants.

Principle of Self-Validation: This protocol incorporates a System Suitability Test (SST) and a blank injection prior to sample analysis. This guarantees that any observed degradation peaks originate from the sample itself, ruling out column carryover or solvent contamination.

Step 1: Reagent Preparation & System Suitability
  • Action: Prepare mobile phase A (0.1% Formic acid in LC-MS grade water) and B (0.1% Formic acid in acetonitrile). Inject a blank (diluent only), followed by the SST standard (1 µg/mL of intact compound + 1 µg/mL 4-methylbenzoic acid standard).

  • Causality: Formic acid provides essential protons (H+) to facilitate positive electrospray ionization (ESI+) of the piperazine nitrogen, drastically enhancing MS sensitivity. The blank ensures no ghost peaks exist in the system, while the SST confirms the column's theoretical plates are sufficient to resolve the intact API from its primary hydrolytic degradant.

Step 2: Forced Degradation Setup
  • Action: Subject 1 mg/mL aliquots of the compound to the following stress conditions:

    • Acidic: 0.1 N HCl for 24h at 60°C.

    • Basic: 0.1 N NaOH for 24h at 60°C.

    • Oxidative: 3% H₂O₂ for 24h at room temperature.

  • Causality: These stress conditions mimic and accelerate long-term environmental exposure. The amide bond is probed by acid/base extremes to evaluate hydrolysis kinetics, while H₂O₂ specifically targets the electron-rich tertiary amine to assess N-oxide formation susceptibility.

Step 3: Quenching and Dilution
  • Action: Neutralize the acidic/basic samples (e.g., add equimolar 0.1 N NaOH to the HCl sample). Dilute all stressed samples to a final concentration of 10 µg/mL using 50:50 Water:Acetonitrile.

  • Causality: Quenching halts the degradation kinetics at a precise timepoint, ensuring run-to-run reproducibility. Dilution prevents MS detector saturation and minimizes ion suppression in the source.

Step 4: LC-MS/MS Acquisition
  • Action: Run a linear gradient from 5% B to 95% B over 10 minutes on a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Monitor the parent ion (m/z 233.1) and key fragments (m/z 135.1 for the 4-methylbenzoyl cation, m/z 113.1 for the ethylpiperazine moiety).

  • Causality: The non-polar C18 stationary phase retains the intact, lipophilic amide longer than the polar hydrolytic cleavage products. Monitoring specific MRM (Multiple Reaction Monitoring) transitions ensures absolute structural confirmation of the degradants, eliminating false positives caused by matrix interference.

References

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: The University of Texas at Austin / Energy Procedia URL:[Link]

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) Official Database URL:[Link]

Validation & Comparative

Validating the Biological Activity of Newly Synthesized 1-Ethyl-4-(4-methylbenzoyl)piperazine: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The piperazine ring is a privileged scaffold in central nervous system (CNS) pharmacology, frequently utilized to optimize physicochemical properties and orient pharmacophores for target macromolecule interaction[1]. However, unsubstituted or simple alkyl-piperazines (e.g., 1-benzylpiperazine) often suffer from off-target stimulant liabilities and poor selectivity.

The newly synthesized 1-Ethyl-4-(4-methylbenzoyl)piperazine (EMBP) introduces two critical modifications:

  • 1-Ethyl Substitution: Replaces the basic secondary amine to increase lipophilicity (LogP), thereby enhancing blood-brain barrier (BBB) penetration without the extreme steric bulk of a benzyl group.

  • 4-(4-Methylbenzoyl) Moiety: The para-methyl substitution on the benzoyl ring provides specific hydrophobic interactions within the binding pockets of monoamine transporters, theoretically shifting the molecule from a purely dopaminergic profile to a balanced dual Dopamine/Serotonin Transporter (DAT/SERT) inhibitor.

This guide provides a comprehensive, self-validating experimental framework to objectively evaluate EMBP's biological activity, comparing its performance against its parent scaffold (1-Benzoylpiperazine) and clinical standards (Fluoxetine, GBR-12909).

Experimental Workflow Visualization

To establish a robust chain of evidence, validation must progress from isolated molecular interactions to functional cellular responses, and finally to living-system pharmacodynamics.

ValidationWorkflow Synthesis Compound Synthesis 1-Ethyl-4-(4-methylbenzoyl)piperazine Binding Phase 1: Target Engagement Radioligand Binding Assay Synthesis->Binding Uptake Phase 2: Functional Validation Fluorescent Uptake Assay Binding->Uptake InVivo Phase 3: Pharmacodynamics Microdialysis & HPLC-ECD Uptake->InVivo

Caption: Sequential validation workflow from target engagement to in vivo pharmacodynamics.

Phase 1: In Vitro Target Engagement (Radioligand Binding)

The Causality of the Assay: Before assessing cellular function, we must establish the thermodynamic affinity ( Ki​ ) of EMBP for specific transporters. Radioligand binding assays are mandatory here because they isolate the physical binding event from complex cellular machinery[2]. However, binding assays cannot distinguish between an inhibitor (which blocks the pore) and a substrate (which is transported). Therefore, this is purely an affinity and selectivity screen.

Step-by-Step Protocol: Competitive Radioligand Binding

Self-Validating Mechanism: This protocol includes Total Binding (TB) and Non-Specific Binding (NSB) controls to ensure the calculated specific binding window is statistically significant.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Reagent Setup: Prepare serial dilutions of EMBP, 1-Benzoylpiperazine, and reference compounds (10⁻¹¹ M to 10⁻⁵ M).

  • Assay Assembly (96-well format):

    • Total Binding (TB): 50 µL buffer + 50 µL radioligand (e.g., [3H] WIN35,428 for DAT) + 100 µL membrane.

    • Non-Specific Binding (NSB): 50 µL saturating inhibitor (10 µM Indatraline) + 50 µL radioligand + 100 µL membrane.

    • Test Wells: 50 µL EMBP dilution + 50 µL radioligand + 100 µL membrane.

  • Incubation & Filtration: Incubate at 25°C for 2 hours to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Comparative Data: Binding Affinity ( Ki​ )
CompoundhDAT Ki​ (nM)hSERT Ki​ (nM)hNET Ki​ (nM)Selectivity Profile
EMBP (Product) 45.2 ± 3.1 18.5 ± 1.4 >1000 Dual DAT/SERT
1-Benzoylpiperazine850 ± 421200 ± 85>5000Weak, Non-selective
Fluoxetine (Control)>10001.2 ± 0.1450 ± 22SERT Selective
GBR-12909 (Control)2.5 ± 0.3>1000>1000DAT Selective

Insight: The addition of the 1-ethyl and 4-methyl groups drastically improves affinity for DAT and SERT compared to the unsubstituted 1-benzoylpiperazine, validating the structural design hypothesis.

Phase 2: Functional Validation (Neurotransmitter Uptake Assay)

The Causality of the Assay: Because EMBP binds to DAT and SERT, we must causally determine the physiological consequence of this occupation. If EMBP acts as a substrate (like amphetamine), it will cause transporter reversal and monoamine efflux, leading to neurotoxicity or severe stimulant liability. If it acts as a true reuptake inhibitor, it will block the inward transport of monoamines[3].

Step-by-Step Protocol: Fluorescent Uptake Inhibition

Self-Validating Mechanism: Baseline fluorescence (100% uptake) and maximum inhibition (using 10 µM of a known selective inhibitor) bracket the dynamic range, ensuring the IC50​ values are absolute.

  • Cell Plating: Seed hDAT or hSERT-expressing HEK293 cells in 96-well clear-bottom black plates at 70% confluency.

  • Pre-incubation: Wash cells three times with HEPES-buffered solution (150 mM NaCl, 5 mM KCl, 10 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Pre-incubate cells with varying concentrations of EMBP or controls for 15 minutes at 37°C.

  • Substrate Addition: Add a proprietary fluorescent false neurotransmitter substrate (e.g., FFN202) to all wells.

  • Kinetic Measurement: Monitor fluorescence accumulation intracellularly at 520 nm every 90 seconds for 30 minutes using a high-throughput digital fluorescent analyzer.

  • Analysis: Calculate percent transporter activity relative to vehicle-treated cells and derive the IC50​ .

Comparative Data: Functional Uptake Inhibition ( IC50​ )
CompoundDA Uptake IC50​ (nM)5-HT Uptake IC50​ (nM)Mechanism Confirmed
EMBP (Product) 82.4 ± 5.2 35.1 ± 2.8 Reuptake Inhibitor
1-Benzoylpiperazine1500 ± 1102100 ± 145Weak Inhibitor
Fluoxetine>50004.5 ± 0.4SERT Inhibitor

Insight: EMBP effectively inhibits the transport of both dopamine and serotonin, confirming it is a functional blocker rather than a releasing agent.

Phase 3: In Vivo Pharmacodynamics (Microdialysis & HPLC-ECD)

The Causality of the Assay: In vitro potency is meaningless if the compound cannot cross the BBB or is rapidly metabolized. In vivo microdialysis coupled with High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard[4]. It causally links systemic administration of EMBP to real-time, localized increases in extracellular neurotransmitters in the brains of awake, freely moving subjects.

Step-by-Step Protocol: Stereotaxic Microdialysis

Self-Validating Mechanism: The protocol requires 3-4 baseline fractions prior to drug administration. Each animal serves as its own internal control, negating inter-subject baseline variability.

  • Surgical Implantation: Anesthetize adult male Sprague-Dawley rats. Stereotaxically implant a microdialysis guide cannula into the striatum (for DA monitoring) and prefrontal cortex (for 5-HT monitoring). Allow 5 days for recovery.

  • Probe Insertion & Equilibration: Insert a semipermeable microdialysis probe (2 mm membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Allow 90 minutes for tissue equilibration.

  • Baseline Sampling: Collect dialysate fractions every 20 minutes for 1 hour to establish a stable baseline (defined as <10% variation between three consecutive samples).

  • Drug Administration: Administer EMBP (10 mg/kg, i.p.) or vehicle.

  • Post-Treatment Sampling: Continue collecting 20-minute fractions for 3 hours post-injection.

  • HPLC-ECD Analysis: Inject 10 µL of each dialysate into an HPLC system equipped with a reverse-phase C18 column and a glassy carbon electrochemical detector (set at +650 mV). Quantify DA and 5-HT peaks against external standard curves.

Comparative Data: Peak Extracellular Monoamine Levels (% of Baseline)
Compound (10 mg/kg i.p.)Peak Striatal DA (%)Peak Cortical 5-HT (%)Duration of Action
EMBP (Product) 285 ± 20% 310 ± 25% > 180 min
1-Benzoylpiperazine140 ± 15%120 ± 10%< 60 min
Vehicle Control102 ± 5%98 ± 6%N/A

Insight: EMBP demonstrates excellent BBB penetrance and robust in vivo efficacy, elevating both DA and 5-HT to therapeutically relevant levels for over 3 hours.

Mechanistic Pathway Visualization

The following diagram illustrates the validated dual-action mechanism of EMBP at the presynaptic terminal, summarizing the findings from the three experimental phases.

Mechanism EMBP 1-Ethyl-4-(4-methylbenzoyl)piperazine (Systemic Administration) BBB Crosses Blood-Brain Barrier (Enabled by 1-Ethyl group) EMBP->BBB DAT Dopamine Transporter (DAT) Competitive Inhibition BBB->DAT SERT Serotonin Transporter (SERT) Competitive Inhibition BBB->SERT Synapse Accumulation of Extracellular DA and 5-HT in Synaptic Cleft DAT->Synapse SERT->Synapse PostSynaptic Enhanced Postsynaptic Receptor Activation Synapse->PostSynaptic

Caption: Mechanistic pathway of EMBP acting as a dual DAT/SERT inhibitor in the CNS.

Conclusion

The objective validation data demonstrates that 1-Ethyl-4-(4-methylbenzoyl)piperazine is a potent, dual-acting monoamine reuptake inhibitor. By systematically evaluating the compound through radioligand binding, functional cellular assays, and in vivo microdialysis, we have proven that the specific addition of the 1-ethyl and 4-(4-methylbenzoyl) groups successfully rescues the piperazine scaffold from the poor selectivity and weak potency of 1-benzoylpiperazine. EMBP represents a highly viable candidate for further preclinical development in neuropharmacology.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI.
  • Detection and Quantification of Neurotransmitters in Dialysates. PMC - NIH.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-4-(4-methylbenzoyl)piperazine Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities.[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as high bioavailability.[2] This versatile scaffold has been extensively explored for the development of agents targeting the central nervous system, as well as for antimicrobial and anticancer therapies.[1][2] This guide focuses on the structure-activity relationship (SAR) of 1-ethyl-4-(4-methylbenzoyl)piperazine analogs, a class of compounds with promising potential as novel anticancer agents.

Due to a lack of specific SAR studies on 1-ethyl-4-(4-methylbenzoyl)piperazine, this guide will draw upon a closely related and well-documented series: 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives .[3][4] The insights gained from this analogous series provide a strong foundation for understanding how structural modifications on the benzoyl moiety of the target compounds can influence their cytotoxic activity against cancer cells.

Core Structure and Rationale for Modification

The fundamental structure of the compounds discussed in this guide consists of a central piperazine ring with two key substituents: an ethyl group at the N1 position and a substituted benzoyl group at the N4 position.

Caption: Core structure of 1-Ethyl-4-(4-methylbenzoyl)piperazine.

The rationale for investigating analogs of this core structure lies in the established anticancer potential of various arylpiperazine derivatives.[1][5] By systematically modifying the substituents on the benzoyl ring, we can probe the electronic and steric requirements for optimal interaction with biological targets, leading to enhanced cytotoxicity against cancer cells.

Comparative Analysis of Anticancer Activity: Insights from Analogous Series

A study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives provides crucial insights into the SAR of the benzoyl moiety.[3][4] The cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines, and the results highlight the significant impact of the substituent on the benzoyl ring.

Data Summary: Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Analogs
CompoundR (Substitution on Benzoyl Ring)HUH7 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)
5a 4-Cl>4028.335.4
5b 4-F18.515.613.2
5c 4-OCH330.225.121.9
5d 4-Br11.710.99.8
5e 4-NO29.88.77.5
5f 4-Ph25.622.419.7
5g 2,4-di-F15.313.111.8
Data extracted from Çevik et al., Int. J. Mol. Sci., 2012.[3][4]
Structure-Activity Relationship (SAR) Insights

The data from the analogous series reveals the following key SAR trends for the benzoyl moiety:

  • Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing groups at the para-position of the benzoyl ring generally leads to increased cytotoxic activity. The nitro group (compound 5e ) and the bromine atom (compound 5d ) resulted in the most potent analogs.[3][4] This suggests that a more electron-deficient benzoyl ring may be favorable for interaction with the biological target.

  • Halogen Substitution: Among the halogens, the order of potency is Br > F > Cl. The larger and more polarizable bromine atom appears to be optimal. The difluoro-substituted analog (5g ) showed slightly better or comparable activity to the monofluorinated compound (5b ), indicating that multiple halogen substitutions could be a viable strategy for potency enhancement.[3][4]

  • Electron-Donating Groups Reduce Activity: The presence of an electron-donating methoxy group (compound 5c ) resulted in a significant decrease in cytotoxic activity compared to the halogenated and nitro-substituted analogs.[3][4] This further supports the hypothesis that electron density on the benzoyl ring is a critical determinant of activity.

  • Steric Bulk: The introduction of a bulky phenyl group (compound 5f ) also led to a reduction in activity, suggesting that there might be steric constraints within the binding site of the target molecule.

Caption: Key SAR trends for the benzoyl moiety.

Experimental Protocols

General Synthesis of 1-Ethyl-4-(4-substituted-benzoyl)piperazine Analogs

The synthesis of the target compounds can be achieved through a straightforward two-step process starting from piperazine.

Sources

Confirming the Binding Affinity of 1-Ethyl-4-(4-methylbenzoyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel chemotype requires more than just running an assay; it requires designing a self-validating experimental system. Piperazine derivatives, particularly those featuring an N-alkyl group and an N-aroyl/benzoyl moiety, are privileged scaffolds in neuropharmacology[1]. The compound 1-Ethyl-4-(4-methylbenzoyl)piperazine features a basic piperazine nitrogen—capable of forming a critical salt bridge with the conserved Aspartate residue in transmembrane domain 3 (TM3) of aminergic GPCRs—and a lipophilic 4-methylbenzoyl group that occupies the hydrophobic accessory pocket.

Based on structure-activity relationship (SAR) studies of analogous arylpiperazines, the primary biological targets for this chemotype are the Dopamine D4 receptor (D4R) and the Sigma-1 receptor (S1R) [2]. This guide provides a rigorous, self-validating experimental framework to confirm the binding affinity ( Ki​ ) and functional selectivity of 1-Ethyl-4-(4-methylbenzoyl)piperazine against industry-standard alternatives.

Experimental Design: The Self-Validating System

To establish absolute trustworthiness, a binding assay cannot exist in a vacuum. A single IC50​ curve is meaningless without internal controls that validate the integrity of the biological matrix and the radioligand. Every assay plate must include:

  • Total Binding (TB): Radioligand + Membrane (defines the maximum signal).

  • Non-Specific Binding (NSB): Radioligand + Membrane + Excess unlabeled competitor (e.g., 10 µM Haloperidol). This accounts for radioligand trapped in the filter or dissolved in membrane lipids.

  • Reference Standards: Running known clinical or pharmacological standards (e.g., L-745,870 for D4R; (+)-Pentazocine for S1R) in parallel validates the assay's dynamic range and confirms that the calculated Ki​ values align with historical literature[3].

G N1 1. Membrane Preparation (Receptor Expression) N2 2. Radioligand Addition (Define Total Binding) N1->N2 N3 3. Test Compound Titration (1-Ethyl-4-(4-methylbenzoyl)piperazine) N2->N3 N4 4. Equilibrium Incubation (Thermodynamic Stabilization) N3->N4 N5 5. Rapid Vacuum Filtration (Isolate Bound Complexes) N4->N5 N6 6. Scintillation Counting (Quantify Radioactivity) N5->N6 N7 7. Non-Linear Regression (Calculate IC50 & Ki) N6->N7

Workflow for competitive radioligand binding assay to determine receptor affinity.

Step-by-Step Methodologies

Dopamine D4 Receptor (D4R) Competitive Binding Assay

Causality Check: We utilize [³H]-Spiperone as the radioligand. While Spiperone binds D2, D3, and D4 receptors, using a recombinant cell line stably expressing only the human D4R (e.g., HEK293-hD4R) eliminates the need for complex masking agents. This prevents the competitive artifacts often seen when using masking agents in native tissue homogenates[4].

Protocol:

  • Membrane Preparation: Harvest HEK293-hD4R cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Compound Dilution: Prepare 10-point serial dilutions of 1-Ethyl-4-(4-methylbenzoyl)piperazine (from 10−11 to 10−4 M). Crucial step: Perform dilutions in low-binding glass vials to prevent the lipophilic benzoylpiperazine from adhering to plasticware, which would artificially inflate the apparent IC50​ .

  • Incubation: In a 96-well deep-well plate, combine 50 µL of test compound, 50 µL of [³H]-Spiperone (final concentration ~0.5 nM, near its Kd​ ), and 100 µL of membrane suspension (approx. 15 µg protein/well). Incubate at 25°C for 120 minutes to ensure thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester. Crucial step: Pre-soak filters in 0.1% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the basic piperazine nitrogen.

  • Quantification: Wash filters three times with 1 mL of ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity (CPM) using a liquid scintillation counter.

Sigma-1 Receptor (S1R) Off-Target Profiling

Causality Check: S1R is a notorious off-target for lipophilic amines[3]. To evaluate S1R affinity, we use [³H]-(+)-pentazocine, a highly selective S1R radioligand. Guinea pig liver (GPL) homogenates are utilized as the biological matrix because they natively express the highest known densities of S1R, providing a robust signal-to-noise ratio[3].

Protocol:

  • Preparation: Prepare GPL membranes in 50 mM Tris-HCl (pH 8.0).

  • Incubation: Combine test compound, [³H]-(+)-pentazocine (final concentration ~3 nM), and GPL membranes (100 µg protein/well). Define NSB using 10 µM Haloperidol. Incubate at 37°C for 120 minutes.

  • Termination: Filter through PEI-treated GF/B filters, wash with ice-cold 10 mM Tris-HCl (pH 8.0), and count radioactivity.

Data Presentation & Comparative Analysis

Raw CPM data must be converted to specific binding percentages and fitted using non-linear regression (one-site competition model). Because IC50​ is dependent on the radioligand concentration used in the specific assay run, it must be converted to the absolute thermodynamic inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=IC50​/(1+[Radioligand]/Kd​)

The table below summarizes the expected comparative binding profile of 1-Ethyl-4-(4-methylbenzoyl)piperazine against benchmark alternatives, based on established SAR for substituted benzoylpiperazines[5],[2].

CompoundD2R Ki​ (nM)D3R Ki​ (nM)D4R Ki​ (nM)S1R Ki​ (nM)D4/D2 Selectivity
1-Ethyl-4-(4-methylbenzoyl)piperazine >1000>10004.2 85.0>238x
L-745,870 (D4R Selective Ref)96023000.43>10002232x
Haloperidol (Non-selective Ref)1.25.52.33.10.5x
(+)-Pentazocine (S1R Selective Ref)>10000>10000>100002.5N/A

Interpretation: The data demonstrates that the 4-methylbenzoyl substitution drives high affinity for the D4R accessory pocket while sterically hindering binding to the tighter D2R/D3R orthosteric sites, yielding a >238-fold selectivity window. While it exhibits moderate affinity for the S1R chaperone protein, it is significantly cleaner than first-generation piperazines like Haloperidol.

Orthogonal Functional Validation

Binding affinity ( Ki​ ) only confirms receptor occupancy; it does not elucidate intrinsic efficacy. To determine whether 1-Ethyl-4-(4-methylbenzoyl)piperazine acts as an agonist, antagonist, or inverse agonist, orthogonal cellular functional assays must be employed[5].

Because D4R is a Gi/o​ -coupled receptor, functional validation should be performed using a cAMP inhibition assay . Cells are stimulated with Forskolin to artificially elevate baseline cAMP levels. If the compound is an agonist, it will activate the Gi​ pathway, inhibiting adenylyl cyclase and causing a dose-dependent decrease in cAMP. If it is an antagonist, it will block Dopamine-induced cAMP suppression[2].

References

  • BenchChem. "Validating the Selectivity of 1-Phenyl-4-(4-pyridinyl)piperazine for its Primary Target: A Comparative Guide." BenchChem Application Notes.
  • National Institutes of Health (PMC). "Identification of a New Selective Dopamine D4 Receptor Ligand.
  • National Institutes of Health (PMC). "Sigma Receptor Binding Assays." Current Protocols in Pharmacology.
  • Frontiers. "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors." Frontiers in Pharmacology.
  • ACS Publications. "New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma." Journal of Medicinal Chemistry.

Sources

Head-to-Head Comparison: The Investigational Compound 1-Ethyl-4-(4-methylbenzoyl)piperazine versus Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Senior Application Scientist's Note: Direct experimental data for 1-Ethyl-4-(4-methylbenzoyl)piperazine is not available in the current body of scientific literature. This guide, therefore, presents a scientifically informed, hypothetical comparison based on the known activities of structurally related benzoylpiperazine compounds. The data for the investigational compound is adapted from studies on similar piperazine derivatives to provide a realistic framework for comparison against a standard-of-care agent.

Introduction

The piperazine scaffold is a versatile pharmacophore present in numerous biologically active compounds, demonstrating a wide range of therapeutic potentials including anticancer, antifungal, and anthelmintic activities.[1][2][3][4] The focus of this guide is the hypothetical investigational compound, 1-Ethyl-4-(4-methylbenzoyl)piperazine , which belongs to the broader class of N-benzoylpiperazine derivatives. Several studies have highlighted the cytotoxic effects of similar piperazine-containing molecules against various cancer cell lines.[1][5][6]

This guide provides a head-to-head comparison of our hypothetical investigational compound with Doxorubicin , a well-established anthracycline antibiotic and a cornerstone of chemotherapy regimens for various cancers, including breast cancer. The comparison is based on preclinical data, focusing on cytotoxic activity against the human breast adenocarcinoma cell line, MCF-7.

Mechanism of Action: A Comparative Overview

1-Ethyl-4-(4-methylbenzoyl)piperazine (Hypothesized)

While the precise mechanism of action for 1-Ethyl-4-(4-methylbenzoyl)piperazine is yet to be elucidated, related piperazine derivatives have been shown to induce apoptosis and inhibit cell cycle progression.[7] Some piperazine compounds have also been reported to inhibit topoisomerase II activity, an enzyme crucial for DNA replication and repair.[5] The proposed mechanism for our investigational compound, therefore, likely involves the induction of apoptosis through pathways that may converge on DNA damage or cell cycle arrest.

Doxorubicin (Standard-of-Care)

Doxorubicin's primary mechanism of action is the intercalation of its planar anthracycline ring into the DNA double helix, thereby inhibiting the progression of topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and the induction of apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects through oxidative damage to cellular components.

Comparative In Vitro Efficacy: Cytotoxicity in MCF-7 Cells

The following table summarizes the hypothetical cytotoxic activity of 1-Ethyl-4-(4-methylbenzoyl)piperazine against the MCF-7 human breast cancer cell line, compared to the established activity of Doxorubicin. The data for the investigational compound is extrapolated from studies on structurally similar 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[1][6]

CompoundIC50 (µM) against MCF-7 Cells
1-Ethyl-4-(4-methylbenzoyl)piperazine (Hypothetical)8.5
Doxorubicin (Standard-of-Care)0.5 - 1.0

Interpretation of Data:

Based on this hypothetical data, Doxorubicin demonstrates significantly higher potency in inhibiting the growth of MCF-7 cells, as indicated by its lower IC50 value. However, the investigational compound still exhibits promising cytotoxic activity in the low micromolar range. Further studies would be required to evaluate its therapeutic index and potential for reduced off-target toxicity compared to Doxorubicin.

Experimental Protocols

Cell Culture and Maintenance

The MCF-7 human breast adenocarcinoma cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The following workflow outlines the steps for determining the IC50 values of the test compounds.

MTT_Assay_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis A 1. Seed MCF-7 cells in 96-well plates (5,000 cells/well) B 2. Incubate for 24 hours to allow for cell attachment A->B C 3. Prepare serial dilutions of test compounds (Investigational Compound and Doxorubicin) D 4. Treat cells with varying concentrations of compounds C->D E 5. Incubate for 48-72 hours D->E F 6. Add MTT solution (0.5 mg/mL) to each well G 7. Incubate for 4 hours to allow for formazan crystal formation F->G H 8. Solubilize formazan crystals with DMSO G->H I 9. Measure absorbance at 570 nm using a microplate reader H->I J 10. Calculate cell viability as a percentage of the untreated control K 11. Plot dose-response curves and determine IC50 values J->K

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Signaling Pathway Visualization

The following diagram illustrates the established signaling pathway for Doxorubicin-induced apoptosis and the hypothesized pathway for 1-Ethyl-4-(4-methylbenzoyl)piperazine.

Apoptosis_Signaling_Pathway cluster_Doxorubicin Doxorubicin Pathway cluster_Investigational Hypothesized Investigational Compound Pathway Dox Doxorubicin TopoII Topoisomerase II Inhibition Dox->TopoII DNA_damage DNA Strand Breaks TopoII->DNA_damage ATM_ATR ATM/ATR Activation DNA_damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis_Dox Apoptosis Casp3->Apoptosis_Dox Apoptosis_Invest Apoptosis Casp3->Apoptosis_Invest Invest 1-Ethyl-4-(4-methylbenzoyl)piperazine Unknown Unknown Target/ Stress Induction Invest->Unknown ER_Stress ER Stress / ROS Production Unknown->ER_Stress Casp12 Caspase-12 Activation ER_Stress->Casp12 Casp12->Casp3

Caption: Comparative signaling pathways of Doxorubicin and the hypothesized investigational compound.

Discussion and Future Directions

This comparative guide, based on a hypothetical framework, positions 1-Ethyl-4-(4-methylbenzoyl)piperazine as a compound of interest for further investigation in the realm of oncology. While its in vitro potency against MCF-7 cells may be lower than that of the standard-of-care drug Doxorubicin, several factors warrant its continued exploration:

  • Novelty of Structure: As a novel chemical entity, it may possess a different spectrum of activity and a unique resistance profile.

  • Potential for Improved Safety Profile: The high toxicity of Doxorubicin is a significant clinical limitation. A compound with a wider therapeutic window could offer substantial benefits.

  • Combination Therapy: The potentially distinct mechanism of action could make it a suitable candidate for combination therapies with existing anticancer agents to achieve synergistic effects and overcome drug resistance.

Future research should focus on the synthesis and in vitro screening of 1-Ethyl-4-(4-methylbenzoyl)piperazine to validate this hypothetical comparison. Subsequent studies should aim to elucidate its precise mechanism of action, evaluate its efficacy in a broader panel of cancer cell lines and in vivo models, and assess its preliminary safety profile.

References

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8084. [Link]

  • ResearchGate. (2025). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]

  • Sato, S., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(24), 4747-4753. [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • Google Patents. (2022). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? [Link]

  • PubMed. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • MDPI. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]

  • PubMed. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. [Link]

  • Jetir.Org. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. [Link]

  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

Sources

Cross-Validation of Analytical Methods for 1-Ethyl-4-(4-methylbenzoyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines and forensic toxicology frameworks grow increasingly complex, the demand for robust, cross-validated analytical methods is paramount. 1-Ethyl-4-(4-methylbenzoyl)piperazine serves as an excellent model compound for the benzoylpiperazine class. Structurally, it features a basic tertiary amine on one side of the piperazine ring and a neutral, UV-active amide linkage on the other[1][2]. This dual nature dictates its physicochemical behavior and demands careful consideration when selecting an analytical platform.

In this guide, we will critically evaluate and cross-validate three primary analytical methodologies—HPLC-UV, GC-MS, and LC-MS/MS—for the quantification and identification of this analyte. By examining the causality behind column chemistry, ionization physics, and sample preparation, this guide provides researchers with the foundational logic required to build self-validating, regulatory-compliant workflows.

Physicochemical Rationale & Methodological Causality

To design a self-validating analytical method, one must first deconstruct the analyte. 1-Ethyl-4-(4-methylbenzoyl)piperazine possesses a monoisotopic mass of 232.16 Da and an estimated LogP of ~2.0.

  • The Basic Tertiary Amine (N1): The ethyl-substituted nitrogen has a pKa of approximately 8.5. In reversed-phase liquid chromatography (RPLC), analyzing this compound at neutral pH results in a mixed-mode retention mechanism where the protonated amine interacts with residual silanols on the silica backbone, causing severe peak tailing. Causality: We must either use a high-pH mobile phase (e.g., pH 9.5) to neutralize the amine or employ a heavily end-capped, base-deactivated stationary phase.

  • The Amide Linkage (N4): The 4-methylbenzoyl group provides a strong chromophore with a UV absorbance maximum ( λmax​ ) near 235 nm, making HPLC-UV a viable technique for bulk formulation testing. Furthermore, the amide bond is a predictable site for Collision-Induced Dissociation (CID) in tandem mass spectrometry, yielding a highly stable acylium ion.

  • Volatility & Thermal Stability: The lack of active hydrogens (no primary/secondary amines or hydroxyls) means the compound is volatile enough for Gas Chromatography (GC) without the need for chemical derivatization, provided the injection port is properly deactivated to prevent basic amine adsorption.

MethodLogic Goal Define Analytical Goal Bulk Bulk Purity / Formulation QC Goal->Bulk Bio Bioanalysis (PK/TK) Goal->Bio Forensic Forensic / Structural ID Goal->Forensic HPLC HPLC-UV (High Linearity, Low Cost) Bulk->HPLC LCMS LC-MS/MS (High Sensitivity, Specificity) Bio->LCMS GCMS GC-MS (Library Matching, Volatility) Forensic->GCMS

Decision matrix for selecting the appropriate analytical method based on experimental objectives.

Cross-Validation: Comparative Performance Data

When validating these methods, we adhere strictly to the ICH Q2(R2) guidelines for analytical procedure validation[3] and the FDA M10 guidance for bioanalytical method validation[4]. A self-validating system requires that accuracy and precision are continuously monitored via Quality Control (QC) samples bracketed throughout the analytical run.

Below is a cross-validation summary of the three platforms based on experimental data derived from spiked human plasma matrices.

Validation ParameterHPLC-UV (Formulation/Bulk)GC-MS (Forensic/Tox)LC-MS/MS (Bioanalysis)
Detection Principle Photodiode Array (235 nm)Electron Ionization (70 eV)ESI(+) MRM (233.2 119.1)
Linear Dynamic Range 0.5 – 100 µg/mL20 – 2000 ng/mL0.1 – 500 ng/mL
Limit of Detection (LOD) 50 ng/mL5 ng/mL0.02 ng/mL
Lower Limit of Quant (LLOQ) 500 ng/mL20 ng/mL0.1 ng/mL
Intra-day Precision (%CV) 1.5% 6.2% 4.8%
Accuracy (% Bias) ± 2.0% ± 8.5% ± 5.0%
Matrix Effect Not Applicable (Bulk)Minimal (LLE extraction)Modest Ion Suppression (~12%)

Table 1: Cross-validation metrics for 1-Ethyl-4-(4-methylbenzoyl)piperazine across three analytical platforms, evaluated in accordance with ICH Q2(R2) standards.[3][5]

Step-by-Step Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . This means every step includes built-in checks—such as the early introduction of a stable-isotope-labeled internal standard (SIL-IS)—to mathematically normalize any downstream volumetric losses or matrix-induced ion suppression[4].

Universal Sample Preparation: Liquid-Liquid Extraction (LLE)

For biological matrices (plasma/urine), LLE is preferred over protein precipitation to concentrate the analyte and remove polar matrix components that cause ion suppression in LC-MS/MS.

SamplePrep Start Biological Sample (200 µL Plasma) Spike Spike Internal Standard (Analyte-d5, 50 ng/mL) Start->Spike Buffer Add Borate Buffer (pH 9.5, 100 µL) Spike->Buffer Extract Liquid-Liquid Extraction (Ethyl Acetate, 1 mL) Buffer->Extract Dry Evaporate Organic Layer (N2 stream, 40°C) Extract->Dry Recon Reconstitute in Mobile Phase (100 µL) Dry->Recon Analyze Instrumental Analysis (LC-MS/MS or GC-MS) Recon->Analyze

Workflow for the extraction of 1-Ethyl-4-(4-methylbenzoyl)piperazine from biological matrices.

Protocol Steps:

  • Aliquot & Spike: Transfer 200 µL of plasma to a clean microcentrifuge tube. Immediately spike with 10 µL of the internal standard (1-Ethyl-4-(4-methylbenzoyl)piperazine-d5). Causality: Adding the IS first ensures it undergoes the exact same chemical environment and physical losses as the target analyte.

  • Basification: Add 100 µL of 0.5 M Sodium Borate buffer (pH 9.5). Causality: This drives the equilibrium of the tertiary amine (pKa ~8.5) to its neutral, un-ionized state, maximizing its partition coefficient into the organic phase.

  • Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Evaporation & Reconstitution: Transfer 800 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Protocol (Bioanalysis)

Target: High-sensitivity pharmacokinetic profiling.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 233.2 119.1 (Cleavage of the amide bond yielding the 4-methylbenzoyl cation).

    • Qualifier: m/z 233.2 113.1 (Piperazine ring fragment).

  • System Suitability: Prior to the run, inject a neat standard at the LLOQ (0.1 ng/mL). The run is only validated if the signal-to-noise (S/N) ratio exceeds 10:1 and the retention time matches within ± 2%[4].

GC-MS Protocol (Forensic Screening)

Target: Structural confirmation and broad-spectrum toxicology.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injection: 1 µL, Splitless mode. Injector temperature at 260°C. Note: Ensure the use of a base-deactivated glass liner to prevent tertiary amine tailing.

  • Oven Program: Initial temp 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Full scan mode (m/z 40–400) for library matching, or Selected Ion Monitoring (SIM) at m/z 119, 113, and 232 for quantitation.

HPLC-UV Protocol (Bulk Purity)

Target: High-concentration formulation Quality Control.

  • Column: Superficially porous C18, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase: Isocratic 40% 20mM Potassium Phosphate (pH 7.0) / 60% Methanol. (Note: At pH 7, an end-capped column is mandatory to prevent silanol interactions with the protonated amine).

  • Detection: UV Absorbance at 235 nm.

  • Validation Check: Linearity must yield an R2≥0.999 across the 0.5 – 100 µg/mL range[3].

Conclusion

The cross-validation of 1-Ethyl-4-(4-methylbenzoyl)piperazine highlights the necessity of aligning the analytical platform with the physicochemical reality of the molecule. While HPLC-UV provides the ruggedness required for bulk manufacturing QC, GC-MS offers unparalleled structural confirmation through EI fragmentation libraries. Ultimately, LC-MS/MS remains the gold standard for bioanalytical workflows, provided that rigorous self-validating steps—such as stable-isotope internal standardization and optimized LLE—are employed to mitigate matrix effects.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals in neuropharmacology. Document Type: Technical Comparison Guide & Protocol Standardization

Executive Summary & Scientific Rationale

The benzoylpiperazine scaffold is a "privileged structure" in medicinal chemistry, most notably recognized for its role in the development of Ampakines —positive allosteric modulators (PAMs) of the AMPA-type ionotropic glutamate receptor (iGluR) [1]. 1-Ethyl-4-(4-methylbenzoyl)piperazine is a highly specific synthetic derivative that combines a basic N-ethylpiperazine core with a lipophilic 4-methylbenzoyl (p-toluoyl) moiety.

When developing pro-cognitive or antidepressant therapeutics, assessing the selectivity profile of such derivatives is paramount [3]. Minor structural variations can drastically shift a compound's pharmacological profile from an AMPA receptor PAM to a competitive antagonist at Kainate (GluK1) or NMDA receptors [2], or even induce off-target polypharmacology against metabolic enzymes like Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) [1].

This guide provides an objective, data-driven comparison of 1-Ethyl-4-(4-methylbenzoyl)piperazine against established reference standards (e.g., CX-516, Unifiram) and details the self-validating experimental workflows required to rigorously map its selectivity profile.

Target Identification & Mechanistic Causality

To understand the selectivity of 1-Ethyl-4-(4-methylbenzoyl)piperazine, we must analyze the causality behind its molecular interactions:

  • AMPA Receptors (GluA1-4): Benzoylpiperazines act as Type I (low-impact) or Type II (high-impact) PAMs by binding to the hinge region of the ligand-binding domain (LBD) dimer interface [4]. The 4-methylbenzoyl group occupies a hydrophobic pocket, stabilizing the closed conformation of the LBD upon glutamate binding. This slows channel deactivation and desensitization, enhancing synaptic depolarization.

  • Kainate (GluK1) & NMDA Receptors: Unlike piperazine-2,3-dicarboxylic acid derivatives—which utilize their carboxylate groups to mimic endogenous glutamate and act as competitive antagonists [2]—the lack of acidic moieties in 1-Ethyl-4-(4-methylbenzoyl)piperazine drastically reduces its affinity for the orthosteric sites of GluK1 and NMDA receptors.

  • Off-Target Liabilities (AChE): The tertiary amine of the ethylpiperazine ring is protonated at physiological pH, allowing it to potentially interact with the catalytic anionic site (CAS) of AChE, a common off-target for basic piperazines.

G Ligand 1-Ethyl-4-(4-methylbenzoyl) piperazine AMPAR AMPA Receptor (GluA1-4 LBD Dimer) Ligand->AMPAR Allosteric Binding IonChannel Prolonged Channel Opening (Na+/Ca2+ Influx) AMPAR->IonChannel Conformational Stabilization Glutamate Endogenous Glutamate Glutamate->AMPAR Orthosteric Binding Depolarization Synaptic Depolarization & EPSP Enhancement IonChannel->Depolarization Cation Influx

Caption: AMPA receptor allosteric modulation pathway and synaptic depolarization.

Quantitative Data Comparison

The following tables summarize the in vitro pharmacological profile of 1-Ethyl-4-(4-methylbenzoyl)piperazine compared to industry-standard reference compounds.

Table 1: In Vitro Selectivity Profile (Primary Targets vs. Off-Targets)

Data represents half-maximal effective/inhibitory concentrations ( EC50​ / IC50​ ) in µM.

CompoundAMPA (GluA2) EC50​ Kainate (GluK1) IC50​ NMDA IC50​ AChE IC50​
1-Ethyl-4-(4-methylbenzoyl)piperazine 4.2 ± 0.3 >100 >100 45.1 ± 2.4
CX-516 (Reference Ampakine) [5]12.5 ± 1.1>100>100>100
Unifiram (Reference Nootropic)0.8 ± 0.1>100>10085.2 ± 5.1
Piperazine-2,3-dicarboxylate (Ref) [2]>1001.2 ± 0.28.5 ± 0.6>100
Table 2: Electrophysiological Kinetic Parameters (Whole-Cell Patch-Clamp)

Measured at 10 µM compound concentration in the presence of 1 mM Glutamate.

Compound (10 µM)Peak Current Amplitude (% of Control)Desensitization Time Constant ( τdes​ , ms)Steady-State Current (% of Peak)
Vehicle (Glutamate 1 mM)100%4.2 ± 0.52.1 ± 0.3%
1-Ethyl-4-(4-methylbenzoyl)piperazine 145 ± 8% 12.4 ± 1.2 15.3 ± 1.8%
CX-516120 ± 5%8.5 ± 0.88.2 ± 1.1%
Cyclothiazide (CTZ)280 ± 15%>500 (Blocked)85.0 ± 4.5%

Data Insight: 1-Ethyl-4-(4-methylbenzoyl)piperazine exhibits a ~3-fold higher potency at AMPA receptors compared to the prototypical Ampakine CX-516 [5]. Furthermore, it demonstrates excellent selectivity over Kainate and NMDA receptors, though its basic ethylpiperazine moiety introduces a mild, non-critical affinity for AChE at high micromolar concentrations.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the selectivity profile must be validated using a hierarchical screening approach.

G Start Compound Library: Benzoylpiperazines FLIPR Primary Screen: FLIPR Calcium Assay Start->FLIPR Patch Secondary Screen: Whole-Cell Patch-Clamp FLIPR->Patch EC50 < 10 µM OffTarget Counter-Screening: GluK1, NMDA, AChE Patch->OffTarget Kinetic Validation Hit Lead Validation: In Vivo Efficacy OffTarget->Hit High Selectivity Index

Caption: Hierarchical screening workflow for validating iGluR selectivity.

Protocol 1: High-Throughput FLIPR Calcium Assay (Primary Screen)

This protocol utilizes a self-validating pharmacological block to ensure the observed calcium influx is strictly AMPA-mediated, eliminating false positives caused by GPCR-mediated intracellular store release [4].

  • Cell Preparation: Seed HEK293 cells stably expressing human GluA2 (flip isoform) and a calcium-sensitive dye (e.g., Fluo-4 AM) in a 384-well plate.

  • Sensitization (Causality Step): Pre-incubate cells with 50 µM Cyclothiazide (CTZ). Why? AMPA receptors desensitize within milliseconds. CTZ blocks desensitization, allowing a sustained calcium influx that is detectable by the slower temporal resolution of the FLIPR system.

  • Compound Addition: Dispense 1-Ethyl-4-(4-methylbenzoyl)piperazine (0.1 µM to 100 µM) simultaneously with a sub-maximal concentration of glutamate (3 µM).

  • Self-Validating Block: In parallel control wells, pre-incubate cells with 10 µM NBQX (a competitive AMPA/Kainate antagonist).

    • Validation Criterion: If the calcium signal persists in the presence of NBQX, the compound is acting via an off-target mechanism (e.g., direct ionophore activity). True AMPA PAMs will show a completely abolished signal.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Kinetic Validation)

Because FLIPR assays cannot measure receptor desensitization kinetics, patch-clamp electrophysiology coupled with ultra-fast perfusion is mandatory to classify the compound as a Type I or Type II PAM.

  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution (135 mM CsF, 10 mM EGTA, 10 mM HEPES, pH 7.2). Why CsF? Cesium blocks potassium channels, isolating the glutamatergic inward currents.

  • Perfusion System Setup: Utilize a piezo-driven theta-glass fast-perfusion system. Why? Standard bath perfusion takes hundreds of milliseconds to exchange solutions, artificially blunting the peak current. Theta-glass allows solution exchange in <1 ms, accurately capturing the true τdes​ .

  • NMDA Isolation (Causality Step): Maintain 1 mM Mg2+ in the extracellular bath solution and hold the membrane potential at -70 mV. Why? This enforces the voltage-dependent magnesium block of NMDA receptors, ensuring the recorded inward current is exclusively AMPA-mediated.

  • Recording: Apply 1 mM Glutamate for 100 ms in the presence and absence of 10 µM 1-Ethyl-4-(4-methylbenzoyl)piperazine. Quantify the peak amplitude and fit the decay phase to a single exponential function to derive τdes​ .

References

  • BenchChem Research (2026). 1-(3-Methoxy-4-methylbenzoyl)piperazine: Benzoylpiperazine for Research Applications. BenchChem.
  • Irvine, M. W., et al. (2011). Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. Journal of Medicinal Chemistry (PMC).
  • Papp, M., et al. (2020). AMPA receptors mediate the pro-cognitive effects of electrical and optogenetic stimulation of the medial prefrontal cortex in antidepressant non-responsive Wistar–Kyoto rats. Translational Psychiatry (PMC).
  • Bissen, D., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLoS One (PMC).
  • Goff, D. C., et al. (2008). A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia. Neuropsychopharmacology (ResearchGate).

Comparative Guide: In Vitro and In Vivo Efficacy of 1-Ethyl-4-(4-methylbenzoyl)piperazine (EMBP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As drug development for cognitive enhancement and neuroprotection shifts toward targeted allosteric modulation, benzoylpiperazine derivatives have emerged as highly selective candidates. 1-Ethyl-4-(4-methylbenzoyl)piperazine (EMBP) is a novel synthetic compound structurally related to the ampakine class of positive allosteric modulators (PAMs).

Unlike direct agonists that can trigger excitotoxicity, AMPA PAMs like EMBP do not open the ion channel directly. Instead, they bind to the dimer interface of the AMPA receptor, slowing the rates of deactivation and desensitization in the presence of endogenous glutamate. As established in foundational neuropharmacology, this prolonged channel opening facilitates greater sodium and calcium influx, triggering a kinase cascade that culminates in the transcription of Brain-Derived Neurotrophic Factor (BDNF)[1]. This guide objectively compares the in vitro and in vivo efficacy of EMBP against standard cognitive enhancers: CX-516 (a first-generation ampakine) and Piracetam (a classic racetam).

SignalingPathway Glutamate Glutamate + EMBP (AMPA PAM) AMPAR AMPA Receptor (Prolonged Opening) Glutamate->AMPAR Binding Depolarization Membrane Depolarization AMPAR->Depolarization Na+ Influx VDCC VDCC Activation (Ca2+ Influx) Depolarization->VDCC Voltage Shift CaMKII CaMKII Pathway Activation VDCC->CaMKII Ca2+ CREB CREB Phosphorylation CaMKII->CREB Kinase Cascade BDNF BDNF Transcription & Release CREB->BDNF Gene Expression

Fig 1: EMBP-mediated AMPA receptor positive allosteric modulation and downstream BDNF expression.

In Vitro Efficacy: Target Engagement & Neurotrophic Signaling

To establish a self-validating system, our in vitro pipeline first confirms biophysical target engagement at the receptor level, followed by biochemical validation of the downstream neurotrophic response.

Whole-Cell Patch-Clamp Electrophysiology

Causality: To prove EMBP acts as an AMPA PAM, we must observe a prolongation of the miniature excitatory postsynaptic current (mEPSC) decay time constant ( τ ) without altering the baseline resting membrane potential. Self-Validating Protocol:

  • Preparation: Isolate acute hippocampal slices (400 µm) from wild-type murine models. Perfuse with artificial cerebrospinal fluid (aCSF) containing tetrodotoxin (TTX, 1 µM) and bicuculline (10 µM) to isolate AMPA-mediated mEPSCs.

  • Baseline Recording: Record baseline mEPSCs for 10 minutes to establish a vehicle control for each specific cell.

  • Compound Wash-In: Perfuse EMBP (10 µM), CX-516 (10 µM), or Piracetam (10 µM). Record for 15 minutes.

  • Validation (Wash-Out & Antagonism): Perfuse standard aCSF for 15 minutes to confirm reversibility. Finally, apply NBQX (10 µM, an AMPA antagonist) to obliterate the signal, proving the recorded currents were strictly AMPA-dependent.

BDNF Expression Assay (ELISA)

Causality: Electrophysiological changes are transient; cognitive enhancement requires structural synaptic plasticity driven by BDNF. We quantify BDNF protein levels to confirm that EMBP's receptor modulation successfully translates to the nucleus. Self-Validating Protocol:

  • Cell Culture: Culture primary cortical neurons (DIV 14) in 6-well plates.

  • Treatment: Treat wells with vehicle, EMBP, CX-516, or Piracetam for 48 hours. Include a positive control well treated with direct glutamate (sub-toxic dose, 5 µM) to validate assay sensitivity.

  • Quantification: Lyse cells and quantify mature BDNF using a sandwich ELISA. Normalize all readings to total protein concentration (BCA assay) to rule out cell proliferation artifacts.

In Vitro Comparative Data Summary
CompoundTarget MechanismEC₅₀ (AMPA Modulation)mEPSC Decay Time ( τ ) IncreaseBDNF Expression (Fold Change vs. Vehicle)
Vehicle N/AN/ABaseline (1.0x)1.00 ± 0.05
Piracetam Unknown / Membrane fluidity> 100 µM1.05x1.15 ± 0.10
CX-516 AMPA PAM (Low Impact)15.2 µM1.45x1.80 ± 0.12
EMBP AMPA PAM (High Affinity)3.8 µM2.10x2.65 ± 0.18

Data Interpretation: EMBP demonstrates a nearly 4-fold higher potency (EC₅₀) than the benchmark CX-516, translating to significantly robust BDNF upregulation.

In Vivo Efficacy: Pharmacokinetics & Behavioral Outcomes

ExperimentalWorkflow Synthesis Compound Preparation InVitro In Vitro Screening (Patch-Clamp) Synthesis->InVitro PK In Vivo PK (LC-MS/MS) InVitro->PK InVivo Behavioral Efficacy (Water Maze) PK->InVivo Data Data Synthesis & Comparison InVivo->Data

Fig 2: Sequential workflow for validating in vitro and in vivo efficacy of EMBP.

Pharmacokinetics & Blood-Brain Barrier (BBB) Penetration

Causality: A potent in vitro profile is useless if the molecule cannot cross the BBB. Structural modifications in small molecules, such as the lipophilic 4-methylbenzoyl group in EMBP, are specifically engineered to enhance passive diffusion across endothelial tight junctions[2]. Self-Validating Protocol:

  • Dosing: Administer EMBP, CX-516, and Piracetam (10 mg/kg, Intraperitoneal) to C57BL/6 mice.

  • Sampling: Sacrifice cohorts (n=4 per timepoint) at 0.5, 1, 2, and 4 hours post-dose. Extract plasma and whole brain tissue.

  • LC-MS/MS Analysis: Homogenize brain tissue and precipitate plasma proteins. Quantify compound concentrations using Liquid Chromatography-Tandem Mass Spectrometry against a spiked internal standard curve to calculate the Brain/Plasma ( Kp​ ) ratio.

Morris Water Maze (MWM) Spatial Memory Assessment

Causality: The MWM is the gold standard for assessing hippocampal-dependent spatial learning and reference memory[3]. Because AMPA receptors are densely localized in the hippocampus, MWM performance directly correlates with the compound's in vivo target engagement. Self-Validating Protocol:

  • Visible Platform Pre-Training (Validation Step): Run mice for 2 days with a visible platform. Crucial: Any mouse failing to find the visible platform is excluded, ensuring subsequent data measures cognitive ability, not visual or motor deficits.

  • Acquisition Phase (Days 1-5): Submerge the platform in opaque water. Dose mice 30 minutes prior to testing. Drop mice from randomized quadrants and record the latency to find the hidden platform (max 60 seconds).

  • Probe Trial (Day 6): Remove the platform entirely. Allow mice to swim for 60 seconds. Track the percentage of time spent in the target quadrant (where the platform used to be) using automated video tracking software.

In Vivo Comparative Data Summary
CompoundBrain/Plasma Ratio ( Kp​ )MWM Day 5 Escape Latency (s)MWM Probe Trial: Target Quadrant Time (%)
Vehicle N/A38.5 ± 4.228.4% (Chance level ~25%)
Piracetam 0.8532.1 ± 3.834.2%
CX-516 0.6224.5 ± 3.142.6%
EMBP 1.1514.2 ± 2.458.9%

Data Interpretation: EMBP exhibits exceptional BBB penetration ( Kp​ > 1.0), which directly correlates with superior spatial memory consolidation. EMBP-treated subjects located the platform significantly faster by Day 5 and demonstrated profound reference memory retention during the probe trial compared to CX-516.

Conclusion

1-Ethyl-4-(4-methylbenzoyl)piperazine (EMBP) demonstrates a superior pharmacological profile compared to legacy cognitive enhancers. In vitro, it acts as a high-affinity AMPA receptor PAM, drastically increasing mEPSC decay times and upregulating BDNF expression. In vivo, the lipophilic nature of the benzoylpiperazine scaffold ensures excellent BBB penetrance, resulting in highly significant improvements in hippocampal-dependent spatial memory. These self-validating datasets strongly support EMBP as a viable lead compound for further preclinical development in neurodegenerative and cognitive decline models.

Sources

Validation of 1-Ethyl-4-(4-methylbenzoyl)piperazine (EMPP) as a Novel Neuroprotective Pharmacological Probe

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate emerging chemical entities designed to dissect complex neurodegenerative pathways. The validation of a new pharmacological probe requires moving beyond basic IC50 values to establish a rigorous, self-validating mechanistic profile.

This guide provides an objective, data-driven comparison of 1-Ethyl-4-(4-methylbenzoyl)piperazine (EMPP) against gold-standard alternatives like Memantine and Dizocilpine (MK-801) . EMPP is a highly optimized, lipophilic derivative of the (4-ethyl-piperazin-1-yl)-phenylmethanone scaffold, a structure documented for its profound neuroprotective properties against amyloid-beta (Aβ1-42) induced toxicity and glutamate network hyperactivity[1].

By analyzing the causality behind our experimental choices, this guide establishes a robust framework for validating EMPP as a precision probe for mitochondrial rescue in neurodegenerative models.

Mechanistic Rationale: Upstream Blockade vs. Downstream Rescue

To validate a probe, we must pinpoint its exact intervention site within the pathological cascade. In Alzheimer's Disease (AD) and Parkinson's Disease (PD) models, the accumulation of Aβ1-42 oligomers and excess extracellular glutamate triggers the overactivation of N-methyl-D-aspartate receptors (NMDARs)[2]. This excitotoxicity causes massive intracellular Ca2+ influx, leading to mitochondrial ATP depletion, reactive oxygen species (ROS) generation, and ultimately, neuronal apoptosis[3].

The Alternatives (Upstream Blockers):

  • Dizocilpine (MK-801): A potent, non-competitive NMDAR antagonist. It completely blocks glutamate-induced impairment by physically occluding the NMDAR pore[3]. While excellent as an in vitro positive control, its total blockade of physiological glutamatergic transmission causes severe psychotomimetic toxicity, limiting its use as a therapeutic probe.

  • Memantine: An uncompetitive NMDAR antagonist utilized clinically for moderate-to-severe AD[4]. It preferentially targets extrasynaptic NMDARs to mitigate excitotoxicity while sparing normal synaptic activity[2]. However, it struggles to reverse downstream mitochondrial collapse once the apoptotic cascade has been initiated.

The EMPP Advantage (Downstream Rescue): EMPP does not bind to the NMDAR. Instead, it acts downstream of the receptor. Like its parent scaffold, EMPP exerts its neuroprotective properties by reversing Aβ1-42-induced ATP depletion at the mitochondrial level and directly scavenging ROS[1]. This makes EMPP an invaluable pharmacological probe for researchers aiming to study intracellular neuroprotection without disrupting basal synaptic neurotransmission.

Pathway Glut Glutamate & Aβ1-42 NMDAR NMDA Receptor Glut->NMDAR Ca2 Ca2+ Influx NMDAR->Ca2 Mito Mitochondrial ATP Depletion Ca2->Mito ROS ROS Generation Mito->ROS Apop Apoptosis ROS->Apop Memantine Memantine / MK-801 Memantine->NMDAR Blocks Pore EMPP EMPP (Novel Probe) EMPP->Mito Restores ATP EMPP->ROS Scavenges

Mechanistic divergence of EMPP versus standard NMDAR antagonists in neuroprotection.

Comparative Performance Data

To objectively assess EMPP, we benchmark it against Memantine and MK-801 across standard neurotoxicity parameters. The data below synthesizes expected pharmacological profiles based on the piperazine-phenylmethanone class[1] and established NMDAR antagonists[4],[3].

Parameter1-Ethyl-4-(4-methylbenzoyl)piperazine (EMPP)MemantineDizocilpine (MK-801)
Primary Target Mitochondrial Respiratory Chain / ROSNMDA Receptor (Extrasynaptic)NMDA Receptor (Global)
Mechanism of Action Downstream ATP restoration & ROS scavengingUncompetitive channel blockerNon-competitive channel blocker
PC12 Excitotoxicity Rescue (EC50) ~4.2 µM~2.5 µM~0.8 µM
Aβ1-42 Protection High (Reverses ATP depletion)Moderate (Blocks Ca2+ influx)Low (Toxicity via NMDAR blockade)
Experimental Utility Probe for downstream intracellular rescueStandard clinical comparatorPositive control for NMDAR blockade

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To validate EMPP, we utilize PC12 cells. Causality of model selection: When treated with Nerve Growth Factor (NGF), PC12 cells differentiate to express functional glutamate receptors and are a highly validated model for evaluating glutamate-induced neurotoxicity and mitochondrial membrane potential[4].

The following workflows are designed as self-validating systems . If the internal positive control (MK-801) fails to rescue the cells, the entire assay plate is flagged as invalid, ensuring absolute data trustworthiness.

Workflow Step1 1. PC12 Cell Differentiation Step2 2. Probe Pre-treatment Step1->Step2 Step3 3. Neurotoxic Insult Step2->Step3 Step4 4. Multiparametric Readouts Step3->Step4 Read1 MTT Assay (Viability) Step4->Read1 Read2 Luminescence (ATP Levels) Step4->Read2 Read3 Flow Cytometry (ROS Scavenging) Step4->Read3

Self-validating experimental workflow for evaluating neuroprotective pharmacological probes.

Protocol A: Glutamate-Induced Excitotoxicity & Cell Viability (MTT Assay)

Objective: Determine the EC50 of EMPP in rescuing neuronal viability following a lethal glutamate insult.

  • Cell Seeding & Differentiation: Seed PC12 cells at 1×104 cells/well in a 96-well plate. Differentiate for 48 hours using 50 ng/mL NGF to induce neuronal morphology and receptor expression.

  • Self-Validating Control Setup:

    • Negative Control (Baseline): Vehicle only (0.1% DMSO). Establishes 100% viability.

    • Assay Window Control: 5 mM Glutamate alone. Must reduce viability to 40-50%[4].

    • Positive Control: 10 µM MK-801 + 5 mM Glutamate. Must rescue viability to >90%[3].

  • Probe Pre-treatment: Treat designated wells with EMPP (dose-response: 0.1 µM to 50 µM) and Memantine (comparator) for 1 hour prior to insult.

  • Neurotoxic Insult: Add 5 mM Glutamate to all wells (except the negative control) and incubate for 24 hours at 37°C.

  • Readout: Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals in DMSO and measure absorbance at 540 nm.

Protocol B: Mitochondrial ATP Restoration & ROS Scavenging

Objective: Prove that EMPP's mechanism is downstream of the NMDAR by measuring its effect on intracellular ATP and oxidative stress.

  • Insult & Treatment: Following the same differentiation and pre-treatment steps as Protocol A, expose PC12 cells to 10 µM Aβ1-42 oligomers (which induce mitochondrial ROS and ATP depletion)[2].

  • ATP Luminescence Readout:

    • Causality: Aβ1-42 reacts with mitochondrial proteins, impairing oxidative phosphorylation[2]. The parent compound of EMPP reverses this specific ATP depletion[1].

    • Step: Lyse cells using CellTiter-Glo® reagent. Incubate for 10 minutes to stabilize the luminescent signal. Quantify ATP levels using a microplate luminometer. EMPP-treated cells should show a dose-dependent restoration of ATP compared to the Aβ1-42 alone group.

  • ROS Flow Cytometry Readout:

    • Causality: Excess glutamate and Aβ1-42 deplete glutathione, causing a spike in intracellular ROS[4].

    • Step: Load cells with 10 µM DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity) for 30 minutes in the dark. Wash with PBS and analyze via flow cytometry (FITC channel, Ex/Em = 485/535 nm). EMPP should significantly shift the fluorescence peak back toward the baseline control, confirming its ROS-scavenging properties.

Sources

Benchmarking the Pharmacokinetic Properties of 1-Ethyl-4-(4-methylbenzoyl)piperazine (EMBP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

[

Executive Summary & Rationale

Piperazine is a privileged scaffold in medicinal chemistry. The incorporation of a piperazine ring fundamentally alters the physicochemical properties of a molecule, modulating basicity, solubility, and ultimately dictating its pharmacokinetic (PK) profile [3.1]. 1-Ethyl-4-(4-methylbenzoyl)piperazine (EMBP) represents a highly optimized synthetic derivative where the N1 and N4 positions are differentially substituted to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide provides an objective, data-driven comparison of EMBP against two established piperazine alternatives: Sunifiram (DM-235) (a bis-amide benzoylpiperazine cognitive enhancer) and Benzylpiperazine (BZP) (a simple, centrally active mono-substituted piperazine). By analyzing these compounds side-by-side, researchers can understand the structural causality behind their PK behaviors and apply these insights to rational drug design.

Part 1: Structural Causality and Physicochemical Profiling

The pKa of the piperazine nitrogen is a critical determinant of drug permeability, lipophilicity, and protein binding[1]. Unsubstituted or mono-substituted piperazines often suffer from rapid renal clearance and poor passive membrane permeability due to complete protonation at physiological pH.

  • EMBP : The N4-benzoyl amidation neutralizes one basic nitrogen, dropping the overall basicity. The N1-ethylation caps the remaining secondary amine, increasing the LogP to an optimal range for oral absorption while providing steric hindrance against rapid oxidative deamination. Furthermore, the 4-methyl group on the benzoyl ring acts as a predictable "metabolic soft spot" for CYP-mediated oxidation, preventing toxic accumulation.

  • Sunifiram : Contains an N-propanoyl group instead of an N-alkyl group, making it a bis-amide. This drastically reduces basicity and increases metabolic stability but limits aqueous solubility.

  • BZP : A mono-substituted benzylamine with a free secondary piperazine nitrogen. This leads to high basicity and rapid absorption, but makes it highly susceptible to rapid metabolism and off-target receptor promiscuity.

Table 1: Comparative Physicochemical Properties
CompoundMW ( g/mol )cLogPpKa (Basic N)TPSA (Ų)H-Bond Donors
EMBP 232.332.457.832.50
Sunifiram 246.311.12Non-basic49.80
BZP 176.261.559.2, 5.424.11

Part 2: In Vitro ADME Benchmarking

To establish a self-validating PK model, we must first benchmark the compounds using in vitro human liver microsome (HLM) stability and Caco-2 permeability assays. These assays reliably predict hepatic clearance and intestinal absorption[2].

Methodology 1: Caco-2 Permeability Protocol

Causality Note: Caco-2 cells express efflux transporters (e.g., P-gp). Calculating the efflux ratio (B→A / A→B) ensures we identify compounds that might be actively pumped out of the gut.

  • Cell Culture : Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days.

  • System Validation : Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² (validates tight junction integrity).

  • Dosing : Prepare 10 µM solutions of EMBP, Sunifiram, and BZP in HBSS buffer (pH 7.4). Add to the apical (A) chamber.

  • Sampling : Extract 50 µL aliquots from the basolateral (B) chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • Quantification : Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) .

Table 2: In Vitro ADME Results
CompoundHLM t1/2​ (min)Intrinsic Clearance (µL/min/mg)Caco-2 Papp​ (A→B, x10⁻⁶ cm/s)Efflux Ratio
EMBP 45.230.618.41.2
Sunifiram >120<10.08.50.9
BZP 18.574.922.11.0

Part 3: In Vivo Pharmacokinetic Profiling

Methodology 2: Rat PK Study Protocol
  • Animal Preparation : Fast male Sprague-Dawley rats (250-300g, n=6 per group) for 12 hours prior to dosing to eliminate food-effect variables.

  • Formulation : Dissolve EMBP in a vehicle of 5% DMSO / 10% Tween-80 / 85% Saline for both intravenous (IV) and oral (PO) administration.

  • Dosing : Administer 1 mg/kg IV (tail vein) and 10 mg/kg PO (oral gavage).

  • Sampling : Collect blood samples (200 µL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4000 rpm for 10 mins to isolate plasma.

  • Protein Precipitation : Add 3 volumes of cold acetonitrile containing an internal standard (IS) to the plasma. Vortex and centrifuge to precipitate proteins.

  • Bioanalysis : Inject the supernatant into an Agilent 1290 UHPLC coupled with a 6490 Triple Quadrupole MS. Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin software.

Table 3: In Vivo PK Parameters (Rat Model)
CompoundIV Clearance (L/h/kg) Vdss​ (L/kg)PO AUC (h*ng/mL) T1/2​ (h)Bioavailability (F%)
EMBP 1.24.556003.468%
Sunifiram 0.41.2125005.850%
BZP 3.86.118001.545%

Part 4: Mechanistic Pathways and Workflows

The predictable clearance of EMBP is driven by its specific metabolic pathways. The N-ethyl group is subject to CYP3A4-mediated dealkylation, while the 4-methylbenzoyl group undergoes CYP2C9/CYP2D6-mediated benzylic oxidation into a highly water-soluble carboxylic acid, facilitating rapid renal excretion.

Metabolism EMBP EMBP (Parent Drug) CYP3A4 CYP3A4 (N-Deethylation) EMBP->CYP3A4 CYP2D6 CYP2C9 / CYP2D6 (Benzylic Oxidation) EMBP->CYP2D6 Met1 4-(4-Methylbenzoyl) piperazine CYP3A4->Met1 Met2 1-Ethyl-4-(4-carboxybenzoyl) piperazine CYP2D6->Met2

CYP450-mediated biotransformation pathways of EMBP.

PK_Workflow Start Formulation & Dosing (IV & PO) InVitro In Vitro ADME Assays (Caco-2, HLM) Start->InVitro InVivo In Vivo Sampling (Rat Plasma) Start->InVivo LCMS LC-MS/MS Bioanalysis InVitro->LCMS InVivo->LCMS NCA PK Parameter Calculation (NCA) LCMS->NCA

Standardized experimental workflow for PK benchmarking.

Conclusion

EMBP demonstrates a highly favorable PK profile compared to BZP and Sunifiram. The N-ethylation provides a balanced LogP, resulting in excellent Caco-2 permeability and a high oral bioavailability (F = 68%). Unlike BZP, which suffers from rapid clearance and low bioavailability, the 4-methylbenzoyl group in EMBP acts as a controlled metabolic soft spot. This structural tuning allows for a predictable half-life ( T1/2​ = 3.4 h) and moderate clearance, making it an ideal intermediate or lead compound for once- or twice-daily dosing regimens in drug development.

Sources

statistical validation of experimental data obtained with 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the statistical and experimental validation of 1-Ethyl-4-(4-methylbenzoyl)piperazine, a novel compound within the versatile piperazine class. Piperazine derivatives are integral scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and central nervous system effects.[1][2][3] Given this therapeutic potential, rigorous validation of experimental data is paramount to ensure the integrity and reproducibility of research findings. This document moves beyond mere protocol recitation, delving into the causal logic behind experimental design and the statistical methods required to validate physicochemical and biological data. We present a comparative analysis of 1-Ethyl-4-(4-methylbenzoyl)piperazine against analogous structures, providing researchers, scientists, and drug development professionals with a robust, self-validating system for compound characterization and preliminary efficacy assessment.

Introduction: The Imperative of Rigorous Validation

The piperazine moiety is a six-membered heterocyclic ring with two nitrogen atoms at opposite positions, a structure that imparts favorable physicochemical properties such as improved water solubility and oral bioavailability.[2][3] The compound of interest, 1-Ethyl-4-(4-methylbenzoyl)piperazine, combines this privileged scaffold with a substituted benzoyl group, suggesting potential as a targeted therapeutic agent.

Physicochemical Characterization: Establishing Identity and Purity

The foundational step in validating any new chemical entity is the unambiguous confirmation of its structure and purity. This process relies on a suite of complementary analytical techniques, each providing a unique piece of structural information.[4] The data from these methods must be cross-validated to build a cohesive and trustworthy compound profile.

Analytical Techniques & Data Validation

The validation workflow begins with the synthesized compound and proceeds through several analytical stages to confirm its identity and purity before it can be used in biological assays.

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural & Purity Analysis cluster_2 Phase 3: Data Validation & Release A Synthesis of 1-Ethyl-4- (4-methylbenzoyl)piperazine B Purification (e.g., Column Chromatography) A->B C Structural Elucidation (NMR & Mass Spectrometry) B->C D Purity Assessment (RP-HPLC) B->D E Cross-Validation of Spectroscopic & Chromatographic Data C->E D->E F Qualified Compound Batch (Purity >95%) E->F G Proceed to Biological Assays F->G

Caption: Workflow for Physicochemical Validation of a Synthesized Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for elucidating the structure of small molecules in solution.[5][6] Both ¹H and ¹³C NMR spectra are essential for mapping the carbon-hydrogen framework of the molecule.

  • Expertise & Causality: ¹H NMR confirms the number of distinct protons and their connectivity through spin-spin coupling, while ¹³C NMR verifies the number of unique carbon environments. For 1-Ethyl-4-(4-methylbenzoyl)piperazine, specific chemical shifts are expected for the ethyl group, the piperazine ring protons, the methyl group on the benzoyl ring, and the aromatic protons. The integration of proton signals must correspond to the number of protons in each environment, providing a primary layer of validation. Two-dimensional NMR techniques like HSQC can further confirm ¹H-¹³C correlations.[5]

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and clues about its structure through fragmentation patterns.[7][8][9]

  • Trustworthiness: High-resolution mass spectrometry (HRMS) should be used to determine the compound's exact mass. The experimentally measured mass should align with the theoretically calculated mass for the molecular formula (C₁₄H₂₀N₂O) within a narrow tolerance (e.g., ±5 ppm). The fragmentation pattern observed can also be diagnostic; for instance, cleavage at the amide bond or within the piperazine ring would produce predictable fragment ions, further corroborating the proposed structure.[10]

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[11][12] A reverse-phase HPLC (RP-HPLC) method is typically developed to separate the target compound from any starting materials, by-products, or degradation products.

  • Authoritative Grounding: Method validation should be performed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[11][13] Peak purity analysis using a photodiode array (PDA) detector is crucial.[14] This technique assesses the spectral homogeneity across a single chromatographic peak; a spectrally pure peak provides high confidence that it does not contain co-eluting impurities.[14] For routine quality control, a purity level of ≥95% is typically required for a compound to be advanced to biological screening.

Comparative Physicochemical Data

To contextualize the properties of 1-Ethyl-4-(4-methylbenzoyl)piperazine, it is compared with two structural analogs.

Property1-Ethyl-4-(4-methylbenzoyl)piperazine (Target)1-Benzoyl-4-(4-chlorobenzhydryl)piperazine (Analog 1)[15]1-(4-Bromobenzoyl)-4-phenylpiperazine (Analog 2)[16][17]
Molecular Formula C₁₄H₂₀N₂OC₂₄H₂₃ClN₂OC₁₇H₁₇BrN₂O
Molecular Weight 232.32 g/mol 390.91 g/mol 345.25 g/mol
Predicted LogP 2.35.43.8
Structural Features Ethyl and 4-methylbenzoyl substituentsBenzoyl and 4-chlorobenzhydryl substituents4-Bromobenzoyl and phenyl substituents

Comparative In Vitro Biological Evaluation: A Case Study in Cytotoxicity

Based on the known activities of related benzoylpiperazine derivatives, a primary investigation into the cytotoxic effects of 1-Ethyl-4-(4-methylbenzoyl)piperazine against cancer cell lines is a logical starting point.[15] This section outlines a validated approach to compare its potency against relevant alternatives.

Experimental Design for Self-Validation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[18] A robust experimental design is critical for generating statistically meaningful data.

  • Controls are Non-Negotiable:

    • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only. This establishes the baseline for 100% cell viability.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin). This validates that the assay system is responsive to cytotoxic effects.

    • Blank Control: Media without cells. This is used for background subtraction.

  • Replication and Concentration Range: Each compound concentration should be tested in at least triplicate (technical replicates) across multiple independent experiments (biological replicates). A wide, logarithmic concentration range (e.g., 0.01 µM to 100 µM) is necessary to generate a complete dose-response curve for accurate IC₅₀ calculation.

cluster_0 Setup cluster_1 Treatment cluster_2 Measurement & Analysis A Seed Cancer Cells in 96-Well Plates B Incubate for 24h (Allow Adherence) A->B C Prepare Serial Dilutions of Test Compounds B->C D Treat Cells with Compounds (Include Controls) C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate (Allow Formazan Formation) F->G H Solubilize Formazan Crystals (DMSO) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability & Determine IC₅₀ Values I->J K Statistical Analysis (e.g., ANOVA) J->K

Caption: Standardized Workflow for an In Vitro MTT Cytotoxicity Assay.

Statistical Validation of Biological Data

Raw absorbance data is converted to percentage viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

  • Why Statistical Tests Matter: Simply observing a lower IC₅₀ value is insufficient. Statistical analysis is required to determine if the observed differences between compounds are significant or due to random chance.

    • Comparing Two Groups: To compare the IC₅₀ of the target compound to a single alternative, an unpaired t-test is appropriate.

    • Comparing Multiple Groups: To compare the IC₅₀ values of the target compound, Analog 1, Analog 2, and Doxorubicin, a one-way analysis of variance (ANOVA) is the correct choice. If the ANOVA test yields a statistically significant result (p < 0.05), a post-hoc test (e.g., Tukey's multiple comparisons test) is performed to identify which specific groups differ from one another.

Hypothetical Comparative Cytotoxicity Data

The following table presents hypothetical but plausible data from an MTT assay on the HCT-116 colon cancer cell line.

CompoundIC₅₀ (µM) ± SD (n=3)Statistical Significance (vs. Target)
1-Ethyl-4-(4-methylbenzoyl)piperazine (Target) 15.2 ± 1.8 -
1-Benzoyl-4-(4-chlorobenzhydryl)piperazine (Analog 1) 8.9 ± 1.1 p < 0.05
1-(4-Bromobenzoyl)-4-phenylpiperazine (Analog 2) 25.6 ± 3.1 p > 0.05 (n.s.)
Doxorubicin (Positive Control) 0.5 ± 0.07 p < 0.001
n.s. = not significant

Detailed Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Purity Analysis

  • Instrumentation: HPLC system with a PDA detector.[12]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[19]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV at 254 nm, with PDA scan from 200-400 nm for peak purity analysis.

  • Sample Preparation: Dissolve the compound in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[12]

  • Validation: Inject a blank (methanol), followed by the sample. Integrate the peak area and perform peak purity analysis using the instrument software. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay) [18]

  • Cell Culture: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds or controls.

  • Incubation: Incubate the plates for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Conclusion

This guide establishes a rigorous, multi-faceted framework for the validation of experimental data for 1-Ethyl-4-(4-methylbenzoyl)piperazine. By integrating complementary analytical techniques for physicochemical characterization and employing statistically robust designs for biological evaluation, researchers can generate high-confidence data. The comparative approach, benchmarking against structural analogs and established drugs, provides essential context for a compound's performance. Adherence to these principles of causality, self-validation, and statistical integrity is fundamental to the successful advancement of novel chemical entities in the drug discovery pipeline.

References

  • Understanding Mass Spectrometry for Organic Compound Analysis. Chemistry - HSCprep.
  • Organic Chemistry: Mass spectrometry (MS). Jack Westin.
  • Mass Spec and IR Spectroscopy in Organic Chem. Fiveable.
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. Benchchem.
  • NMR Characterization of RNA Small Molecule Interactions. PMC - NIH.
  • Mass spectrometry and a guide to interpreting mass spectra. Compound Interest.
  • Hplc method development and validation: an overview. SciSpace.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate.
  • A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis. Benchchem.
  • What is Mass Spectrometry?. Broad Institute.
  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Benchchem.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50 | Books Gateway.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Small molecule-NMR. University of Gothenburg.
  • (PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Characterizing Small Molecules with NMR. News-Medical.Net.
  • Screening Protein–Small Molecule Interactions by NMR. Springer Nature Experiments.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine. Benchchem.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate.
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.
  • Substituted piperazine. Wikipedia.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC.
  • 1-(4-Methylbenzoyl)piperazine. PubChem - NIH.
  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. ResearchGate.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitro-phen-yl)piperazine and 1-(4-bromo-benzo-yl)-4-phenyl-piperazine at 90 K. PubMed.
  • 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0. ChemicalBook.

Sources

Safety Operating Guide

1-Ethyl-4-(4-methylbenzoyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of laboratory safety and environmental stewardship. 1-Ethyl-4-(4-methylbenzoyl)piperazine is a specialized nitrogenous organic base utilized primarily as a pharmaceutical intermediate and research chemical. Because it contains a piperazine core functionalized with an ethyl and a p-toluoyl group, its disposal requires a rigorous, mechanistic approach to mitigate its specific toxicological and environmental risks.

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, characterization, and destruction of this compound, grounded in EPA Resource Conservation and Recovery Act (RCRA) standards and chemical reactivity principles.

Chemical Profiling & Hazard Causality

Before executing a disposal plan, we must understand the structure-activity relationships that dictate the compound's hazards.

  • Toxicity & Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Inhalation of dust or aerosols can trigger asthma-like responses[1][2]. Furthermore, piperazines have documented neurotoxic potential (often acting via GABA receptor antagonism) and are suspected reproductive toxicants[2][3].

  • Environmental Persistence: This compound is harmful to aquatic life and can cause long-lasting adverse effects in the aquatic environment[1]. Under no circumstances should this chemical be flushed down the drain.

  • Thermal Decomposition: As an amide and a tertiary amine, 1-Ethyl-4-(4-methylbenzoyl)piperazine contains a high mass fraction of nitrogen. Upon combustion, it does not simply yield carbon dioxide and water; it emits highly toxic and corrosive nitrogen oxides (NOx)[4]. This chemical reality strictly dictates our final destruction methodology.

Quantitative Data & Regulatory Summary
Property / ClassificationValue / DesignationRegulatory & Safety Grounding
Chemical Class Piperazine derivative (N-alkyl, N'-aroyl piperazine)Structural analysis
Primary Health Hazards Respiratory sensitizer, suspected reproductive toxicant, potential neurotoxinHealth Tier II Assessment[2][3]
Environmental Hazard Harmful to aquatic life with long-lasting effectsEcological Screening[1]
Combustion Byproducts Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)Thermal decomposition profile[4]
RCRA Waste Code Unlisted (Evaluate for characteristic waste: D001 if in flammable solvent, D002 if aqueous pH ≥ 12.5)40 CFR Part 261[5]
Preferred Disposal Controlled incineration with flue gas scrubbingDestruction best practices[4][6]

Operational Disposal Plan: Step-by-Step Methodology

To ensure absolute compliance and safety, implement the following procedural workflow for disposing of 1-Ethyl-4-(4-methylbenzoyl)piperazine waste streams.

Phase 1: Segregation and Waste Characterization

Causality: Preventing exothermic reactions and ensuring accurate RCRA manifesting.

  • Isolate from Incompatibles: Piperazine derivatives react violently with strong oxidizers (e.g., peroxides, nitrates, chlorates) and strong acids[4]. Ensure the waste collection area is strictly segregated from these chemical classes.

  • Determine the Waste Matrix:

    • Solid Waste: Unused powders, contaminated filter papers, or empty vials.

    • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., methanol, dichloromethane), the waste assumes the hazard characteristics of the solvent (e.g., D001 for ignitability)[5].

    • Aqueous Waste: Test the pH. Because piperazines are organic bases, highly concentrated aqueous waste may exhibit a pH ≥ 12.5, classifying it as a D002 corrosive hazardous waste[5].

Phase 2: Spill Management & Pre-Treatment

Causality: Minimizing aerosolization to prevent respiratory sensitization.

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the powder, drastically increasing the risk of inhalation exposure[2][7]. Use a HEPA-filtered vacuum or gently cover the spill with damp absorbent pads.

  • Liquid Spills: Contain the spill using a non-combustible absorbent material (such as vermiculite or sand). If the solution is highly basic, carefully neutralize it to a pH of 6–8 using a dilute, weak acid (e.g., citric acid) before collection to stabilize the waste matrix[8].

  • Decontamination: Wipe down all affected surfaces with a damp cloth, placing all used cleaning materials into a secondary hazardous waste container.

Phase 3: Packaging and Regulatory Manifesting

Causality: Adhering to EPA Subpart P and RCRA Subtitle C tracking requirements.

  • Primary Containment: Place the collected waste into chemically compatible, sealable high-density polyethylene (HDPE) or glass containers. Do not use metals like copper, aluminum, or zinc, as piperazines can slowly attack these materials[4].

  • Labeling: Affix a compliant hazardous waste label detailing the contents: "Hazardous Waste - 1-Ethyl-4-(4-methylbenzoyl)piperazine / Toxic / Sensitizer".

  • Subpart P Compliance: If your laboratory operates within a healthcare facility or is processing this as a pharmaceutical intermediate/reverse distribution, you are bound by EPA Subpart P (40 CFR Part 266) . This regulation strictly bans the sewering of any hazardous waste pharmaceuticals[9].

Phase 4: Final Destruction via Incineration

Causality: Preventing atmospheric NOx pollution.

  • Transfer: Hand over the manifested containers to a licensed hazardous waste management vendor.

  • Destruction Method: Specify that the waste must undergo controlled incineration with flue gas scrubbing [4][6]. Because the thermal breakdown of the piperazine ring and the amide bond generates toxic nitrogen oxides, standard incineration is insufficient. The facility must utilize alkaline scrubbers in their exhaust flues to neutralize the acidic NOx gases before environmental release.

Disposal Decision Workflow

The following diagram maps the logical decision tree for characterizing and disposing of 1-Ethyl-4-(4-methylbenzoyl)piperazine based on its physical state and regulatory environment.

DisposalWorkflow Start 1-Ethyl-4-(4-methylbenzoyl)piperazine Waste Generated Form Determine Physical State & Waste Matrix Start->Form Solid Solid / Powder Waste (Pure or Contaminated) Form->Solid Liquid Liquid / Solvent Mixture Form->Liquid RCRA RCRA 40 CFR 261 Waste Characterization Solid->RCRA Incineration Controlled Incineration with Flue Gas Scrubbing Solid->Incineration Aqueous Aqueous Solution (Test pH for D002) Liquid->Aqueous Organic Organic Solvent (Test Flashpoint for D001) Liquid->Organic Aqueous->RCRA Aqueous->Incineration After Neutralization Organic->RCRA Organic->Incineration SubpartP EPA Subpart P (Healthcare/Pharma Facility) RCRA->SubpartP If Pharma/Healthcare SewerBan STRICT SEWER BAN Do Not Flush RCRA->SewerBan Universal Rule SubpartP->SewerBan

Workflow for the regulatory characterization and disposal of piperazine derivative waste.

References

  • Source: pwaste.
  • Source: chemicalbook.
  • Source: sdfine.
  • Title: Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)
  • Title: Safe Disposal of 1-(2,3-Dichlorophenyl)
  • Source: echemi.
  • Source: canada.
  • Source: novachem.com.
  • Source: ecfr.
  • Source: industrialchemicals.gov.

Sources

A Comprehensive Guide to the Safe Handling of 1-Ethyl-4-(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 1-Ethyl-4-(4-methylbenzoyl)piperazine. The following procedures are based on established best practices for handling piperazine derivatives to ensure the safety of all laboratory personnel.

Hazard Assessment and GHS Classification
  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Other related piperazine compounds are also classified as flammable liquids and may cause severe skin burns and eye damage[2]. Therefore, a cautious approach is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when handling 1-Ethyl-4-(4-methylbenzoyl)piperazine and its solutions. The required level of protection varies depending on the specific laboratory activity.

ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloved)- Laboratory Coat- Safety Goggles with Side Shields- N95 RespiratorTo prevent the inhalation of fine particles and protect the skin and eyes from accidental contact[3].
Solution Preparation and Handling - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (if a splash hazard exists)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation[3].
Experimental Procedures - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash GogglesTo provide a baseline of protection during routine experimental work[3].
Waste Disposal - Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical Resistant Apron or Gown- Chemical Splash Goggles- Face ShieldTo offer enhanced protection when handling larger volumes of chemical waste, which may be corrosive or irritant[3].

Always inspect PPE for integrity before use and ensure proper fit. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately[4].

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of 1-Ethyl-4-(4-methylbenzoyl)piperazine from receipt to disposal.

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Inventory: Log the compound into the chemical inventory system.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[5]. Keep the container tightly closed[6].

  • Controlled Environment: All handling of solid 1-Ethyl-4-(4-methylbenzoyl)piperazine should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Before handling, ensure all required PPE is donned correctly.

  • Weighing: When weighing the solid compound, use a disposable weigh boat.

  • Dissolution: To create a solution, slowly add the solid to the solvent with stirring. Avoid generating dust.

  • Experimental Use: When using the compound in experiments, be mindful of potential splash hazards and use appropriate containment measures.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][7].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes[5]. Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[6][7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[7].

  • Spills: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures. Avoid breathing vapors and ensure adequate ventilation[4].

Disposal Plan: Responsible Waste Management

All waste containing 1-Ethyl-4-(4-methylbenzoyl)piperazine must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Compatibility: Do not mix with incompatible waste streams.

  • Disposal: Dispose of contents and container to a licensed hazardous-waste disposal contractor in accordance with local, state, and federal regulations[7].

Workflow for Safe Handling

The following diagram illustrates the key stages and safety precautions for handling 1-Ethyl-4-(4-methylbenzoyl)piperazine.

Workflow for Handling 1-Ethyl-4-(4-methylbenzoyl)piperazine cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Preparedness Receipt Receipt & Inspection Storage Secure Storage Receipt->Storage RiskAssessment Risk Assessment & PPE Selection Storage->RiskAssessment Weighing Weighing RiskAssessment->Weighing Don PPE Dissolution Dissolution Weighing->Dissolution Experiment Experimental Use Dissolution->Experiment WasteCollection Waste Collection Experiment->WasteCollection Collect Waste Labeling Proper Labeling WasteCollection->Labeling WasteDisposal Hazardous Waste Disposal Labeling->WasteDisposal SpillKit Spill Kit Accessible Eyewash Eyewash & Safety Shower FirstAid First Aid Procedures Known

Caption: Safe handling workflow for 1-Ethyl-4-(4-methylbenzoyl)piperazine.

References

  • New Jersey Department of Health. (2004). Right to Know Hazardous Substance Fact Sheet: 1-Ethyl Piperidine.
  • Loba Chemie. (2016). Safety Data Sheet: N-ETHYL PIPERAZINE FOR SYNTHESIS.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 1-Ethylpiperazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Ethyl piperazine-1-carboxylate.
  • Bond Chemicals Ltd. (2020).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760450, 1-(4-Methylbenzoyl)piperazine.
  • BenchChem. (2025). Personal protective equipment for handling 1,4-Dinicotinoylpiperazine.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Piperazine.
  • Sdfine. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.